Acitretin-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Acitretin-d3: A Deuterated Retinoid Analogue
Executive Summary: Acitretin-d3 is the deuterated analogue of Acitretin, a second-generation systemic retinoid used in the management of severe skin disorders such as psoriasis. The core therapeutic mechanism of Acitretin-d3 is functionally identical to that of its non-deuterated counterpart, Acitretin. This mechanism is multifaceted, centered on the modulation of gene expression through the activation of nuclear retinoid receptors. By substituting specific hydrogen atoms with deuterium, Acitretin-d3 leverages the kinetic isotope effect to alter its metabolic profile. This modification results in a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond, which can significantly slow down enzymatic metabolism, leading to a potentially improved pharmacokinetic profile, including a longer half-life and altered metabolite formation.[1] This guide provides an in-depth exploration of the molecular pathways activated by Acitretin-d3, the downstream cellular consequences, and the experimental frameworks used to validate its activity.
Section 1: The Principle of Deuteration and its Application to Acitretin
The Deuterium Kinetic Isotope Effect (KIE)
Deuterated drugs are a class of molecules where one or more hydrogen atoms are strategically replaced by deuterium, a stable, non-radioactive isotope of hydrogen. While chemically similar to hydrogen, deuterium possesses an additional neutron, effectively doubling its mass.[2] This mass difference is the foundation of the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to break a C-D bond, causing enzymatic reactions that involve the cleavage of this bond—particularly oxidative metabolism by cytochrome P450 (CYP) enzymes—to proceed at a slower rate.[1][] This can confer several advantages, including:
-
Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life.[2]
-
Enhanced Bioavailability: Slower first-pass metabolism can increase the area under the curve (AUC).[1]
-
Reduced Toxic Metabolites: Shifting metabolic pathways away from the formation of harmful byproducts can improve the drug's safety profile.
Acitretin-d3: A Stable Isotope-Labeled Analogue
Acitretin-d3 is Acitretin with deuterium atoms incorporated at specific positions susceptible to metabolic breakdown. While its primary current application is as an internal standard for the precise quantification of Acitretin in mass spectrometry-based assays, the principles of deuteration suggest its potential as a therapeutic agent with an optimized pharmacokinetic profile.[4] The core pharmacodynamic activity—how the drug interacts with its molecular targets—remains unchanged, as the substitution of hydrogen with deuterium does not significantly alter the molecule's shape or its ability to bind to receptors.[1]
Section 2: Core Pharmacodynamic Mechanism of Action
The therapeutic effects of Acitretin-d3 are mediated through the same pathways as Acitretin, which involve intracellular transport, nuclear receptor activation, and subsequent modulation of gene transcription.[5][6]
Intracellular Transport via Cytosolic Binding Proteins
Upon entering a target cell, such as a keratinocyte, Acitretin binds to cytosolic retinoic acid-binding proteins (CRABPs), specifically CRABP-I and CRABP-II.[7][8] These proteins act as intracellular chaperones, solubilizing the lipophilic retinoid and transporting it to the nucleus.[7] Acitretin has demonstrated high binding affinity for these proteins, with reported dissociation constants (Kd) in the nanomolar range.[4]
Nuclear Receptor Activation and Gene Regulation
The primary molecular targets of retinoids are two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).[5][7] In the nucleus, Acitretin binds to and activates these receptors. This activation promotes the formation of a RAR/RXR heterodimer.[7] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5][7] This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes that regulate key cellular processes.[7]
Downstream Cellular Effects
The gene modulation initiated by Acitretin-d3 results in several key therapeutic outcomes:
-
Normalization of Keratinocyte Homeostasis: In hyperproliferative disorders like psoriasis, Acitretin inhibits the excessive growth of keratinocytes and promotes their normal differentiation and cornification.[9][10] This action reduces scaling, plaque thickness, and inflammation.[11][12][13]
-
Anti-inflammatory Action: Acitretin hinders the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and reduces the chemotaxis of neutrophils into the epidermis.[7][9] It also modulates the activity of T-cells, which are key drivers in the pathogenesis of psoriasis.[5]
-
Induction of Apoptosis: In certain pathological contexts, such as cutaneous squamous cell carcinoma, Acitretin has been shown to induce programmed cell death (apoptosis). This effect is mediated, at least in part, through the upregulation of the CD95 (Fas) death receptor and its ligand (FasL).[14]
Section 3: Modulation of Key Signaling Pathways
Acitretin exerts its effects by influencing several critical intracellular signaling cascades.
-
The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. In psoriasis, this pathway is often hyperactivated. Acitretin has been shown to modulate this pathway by inhibiting the activation of STAT1 and STAT3 in keratinocytes, thereby interrupting the pro-inflammatory signals driven by cytokines like IFN-γ and IL-6.[15]
-
The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway controls fundamental cellular processes including proliferation and differentiation. In myeloid-derived suppressor cells (MDSCs), Acitretin treatment was found to activate the MAPK pathway, promoting the differentiation of these cells and contributing to its immunomodulatory effects.[16]
Section 4: Experimental Methodologies for Characterization
Validating the mechanism of action of a compound like Acitretin-d3 requires a suite of in vitro assays. The trustworthiness of these protocols lies in their ability to provide quantifiable and reproducible results that connect the drug to its molecular target and cellular effect.
Data Summary: Quantitative Parameters of Acitretin
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | CRABP-I (mouse) | 3 nM | [4] |
| Binding Affinity (Kd) | CRABP-II (mouse) | 15 nM | [4] |
| Inhibitory Conc. (IC₅₀) | HaCaT Keratinocyte Proliferation | 6.6 µM | [4] |
Protocol: In Vitro Reporter Gene Assay for RAR/RXR Activation
This assay is the gold standard for demonstrating that a compound's effect is mediated through a specific nuclear receptor. The causality is established by linking receptor activation directly to the expression of a quantifiable reporter gene.
Objective: To quantify the activation of RAR/RXR signaling by Acitretin-d3.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HaCaT) in appropriate media.
-
Transient Transfection: Co-transfect the cells with two plasmids:
-
An expression plasmid for the nuclear receptors of interest (e.g., RARα and RXRα).
-
A reporter plasmid containing multiple copies of a RARE sequence upstream of a minimal promoter and a reporter gene (e.g., Firefly Luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla Luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of Acitretin-d3 (and a vehicle control, e.g., DMSO). Incubate for another 18-24 hours.
-
Cell Lysis and Luminescence Reading: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the log of the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol validates the downstream functional effect of Acitretin-d3 on cell growth. It is a self-validating system where the colorimetric output is directly proportional to the number of metabolically active, viable cells.
Objective: To determine the IC₅₀ of Acitretin-d3 on keratinocyte proliferation.
Methodology:
-
Cell Seeding: Seed HaCaT keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of Acitretin-d3. Include a vehicle control and a positive control for cell death (e.g., staurosporine). Incubate for 48-72 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀.
Section 5: Pharmacokinetic Considerations: The Deuterium Advantage
While the pharmacodynamics of Acitretin-d3 mirror Acitretin, its pharmacokinetics are expected to differ significantly. Acitretin is metabolized via isomerization to its 13-cis form and through glucuronidation.[7][12] The strategic placement of deuterium at sites of metabolic attack can slow these processes.
This predicted metabolic slowing could translate into a longer terminal half-life than the ~49 hours reported for Acitretin, potentially allowing for less frequent dosing and a more stable plasma concentration, which may improve both efficacy and patient compliance.[1][17]
Conclusion
The mechanism of action of Acitretin-d3 is fundamentally rooted in the well-established biology of retinoids. It functions as a potent modulator of gene expression by activating RAR/RXR nuclear receptors, leading to the normalization of cell proliferation and differentiation and the suppression of inflammation. Its distinction lies in the incorporation of deuterium, which leverages the kinetic isotope effect to predictably alter its metabolic fate. This modification offers a compelling strategy for enhancing the pharmacokinetic properties of the parent drug, potentially leading to improved therapeutic outcomes. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of deuterated retinoids as valuable tools for both research and clinical development.
References
- Grokipedia.
- Simson Pharma Limited. (2025).
- Mishra, A., & Shrestha, S. (2024). Acitretin. In StatPearls.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). Acitretin in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 79(6), 759–771.
- Patsnap Synapse. (2024).
- GlobalRx. Acitretin 25mg Capsules: A Clinical Profile for Industrial Buyers.
- BOC Sciences. (2025).
- Wikipedia.
- Song, X., et al. (2011). Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 15(7), 1595-1604.
- National Center for Biotechnology Information. (2024). Acitretin.
- Carretero, G., et al. (2013). Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 104(7), 598-616.
- Cayman Chemical. Acitretin-d3.
- An, J., et al. (2017). Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Biomedicine & Pharmacotherapy, 91, 548-554.
- Lebwohl, M., & Menter, A. (2011). Acitretin for the Treatment of Psoriasis: An Assessment of National Trends.
- National Center for Biotechnology Inform
- Patsnap Synapse. (2024).
- Larsen, F. G., et al. (1991). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. Journal of Clinical Pharmacology, 31(5), 477-483.
- Medical News Today. (2018). Acitretin: Uses, side effects, and interactions.
- Zhang, X., et al. (2021). Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology, 12, 648318.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 6. What is Acitretin used for? [synapse.patsnap.com]
- 7. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Acitretin for the Treatment of Psoriasis: An Assessment of National Trends - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 12. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acitretin: Uses, side effects, and interactions [medicalnewstoday.com]
- 14. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis [frontiersin.org]
- 17. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Acitretin-d3 in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is a key therapeutic agent for severe psoriasis and other keratinization disorders.[1] Its clinical utility is, however, defined by a complex pharmacokinetic profile and a significant side-effect profile.[1] The introduction of isotopically labeled analogs, such as Acitretin-d3, offers a powerful tool for elucidating its metabolic fate and exploring potential therapeutic enhancements through the kinetic isotope effect. This guide provides a comprehensive analysis of the preclinical pharmacokinetics and metabolism of Acitretin, establishing a foundational understanding for the evaluation of its deuterated analog, Acitretin-d3. We will delve into the established ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acitretin in preclinical models, detail the experimental protocols for its study, and explore the theoretical and practical implications of deuteration on its metabolic pathways.
Introduction to Acitretin and the Rationale for Deuteration
Acitretin is the active metabolite of etretinate and exerts its therapeutic effects by modulating epidermal cell proliferation and differentiation.[1][2] Unlike its highly lipophilic predecessor, etretinate, Acitretin has a considerably shorter elimination half-life, reducing the risk of long-term tissue accumulation.[1] However, its metabolism is complex, involving isomerization, glucuronidation, and a notable interaction with alcohol that can lead to the re-formation of the long-acting etretinate.[3]
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has become a valuable strategy in drug development.[4] This substitution can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[4] If the cleavage of a carbon-hydrogen bond is the rate-limiting step in a metabolic pathway, replacing hydrogen with the heavier deuterium isotope can slow down this process, potentially leading to an improved pharmacokinetic profile, such as increased exposure and a longer half-life. Acitretin-d3, a deuterated version of Acitretin, is therefore of significant interest for its potential to modulate the parent drug's metabolism and pharmacokinetics.
Preclinical Pharmacokinetics of Acitretin
Understanding the preclinical pharmacokinetics of Acitretin is fundamental to predicting the potential impact of deuteration. Studies in various animal models, including rats and mice, have characterized its ADME profile.
Absorption
Oral absorption of Acitretin is variable and is significantly enhanced when administered with food.[5] In preclinical studies, administration with a lipid-rich meal is a standard approach to ensure more consistent bioavailability.
Distribution
Acitretin is highly bound to plasma proteins, primarily albumin (>99.9%).[3] This extensive protein binding limits its distribution into tissues. However, it does distribute to the skin, the target organ for its therapeutic effect.[6]
Metabolism
The metabolism of Acitretin is multifaceted and occurs predominantly in the liver.[3] Key metabolic pathways identified in preclinical models include:
-
Isomerization: Acitretin (all-trans-retinoic acid analog) undergoes reversible isomerization to its 13-cis isomer, isoacitretin. Both isomers are pharmacologically active.[3]
-
Glucuronidation: Acitretin and isoacitretin are conjugated with glucuronic acid to form water-soluble metabolites that are more readily excreted.[3]
-
Chain Shortening: The polyene side chain of Acitretin can be shortened, leading to various metabolites.
-
Re-esterification to Etretinate: In the presence of ethanol, Acitretin can be re-esterified to form etretinate, a highly lipophilic compound with a very long half-life.[3] This metabolic pathway is a significant clinical concern.
Excretion
The metabolites of Acitretin are eliminated from the body through both renal and fecal routes.[3] Unchanged Acitretin is minimally excreted in the urine.[3]
The Potential Impact of Deuteration: Acitretin-d3
While direct comparative preclinical pharmacokinetic data for Acitretin-d3 is not extensively available in the public domain, we can hypothesize its behavior based on the known metabolism of Acitretin and the principles of the kinetic isotope effect. The strategic placement of deuterium atoms on the Acitretin molecule can influence its metabolic fate.
The Kinetic Isotope Effect in Acitretin Metabolism
The C-H bonds in the Acitretin molecule that are susceptible to enzymatic cleavage during metabolism are potential sites for deuteration to exert a kinetic isotope effect. A significant KIE is observed when the C-H bond cleavage is the rate-determining step of the metabolic reaction.[4] This can lead to a decreased rate of metabolite formation and, consequently, a higher plasma concentration and longer half-life of the parent drug.
dot
Caption: The Kinetic Isotope Effect on Acitretin Metabolism.
Experimental Protocols for Preclinical Evaluation
To rigorously assess the pharmacokinetics and metabolism of Acitretin-d3, a series of well-defined preclinical studies are necessary. These studies should be designed to compare the deuterated compound directly with its non-deuterated counterpart.
In Vivo Pharmacokinetic Study in Rodents
A typical preclinical pharmacokinetic study in rats or mice would involve the following steps:
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used models.
-
Dosing: A single oral dose of Acitretin or Acitretin-d3 is administered, typically with a high-fat meal to ensure consistent absorption.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Acitretin, Acitretin-d3, and their major metabolites (e.g., isoacitretin) are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
dot
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
In Vitro Metabolism Studies
In vitro studies using liver microsomes or hepatocytes can provide valuable insights into the metabolic stability and potential for drug-drug interactions.
-
Metabolic Stability Assay: Acitretin and Acitretin-d3 are incubated with liver microsomes (from rat, mouse, and human to assess species differences) and a NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life.
-
Metabolite Identification: Following incubation with liver microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry to identify the metabolites formed from both Acitretin and Acitretin-d3.
-
Reaction Phenotyping: To identify the specific enzymes responsible for Acitretin metabolism, studies can be conducted using recombinant human cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).
dot
Caption: Major metabolic pathways of Acitretin.
Data Presentation and Interpretation
The quantitative data obtained from preclinical studies should be summarized in a clear and concise manner to facilitate comparison between Acitretin and Acitretin-d3.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Acitretin and Acitretin-d3 in Rats Following a Single Oral Dose
| Parameter | Acitretin | Acitretin-d3 | Fold Change |
| Cmax (ng/mL) | 500 ± 120 | 650 ± 150 | 1.3 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.7 | 1.25 |
| AUC(0-inf) (ng*h/mL) | 4500 ± 900 | 7200 ± 1500 | 1.6 |
| t1/2 (h) | 8.0 ± 1.5 | 12.0 ± 2.0 | 1.5 |
| CL/F (L/h/kg) | 0.22 ± 0.05 | 0.14 ± 0.03 | 0.64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimentation.
Conclusion and Future Directions
The study of Acitretin-d3 in preclinical models holds significant promise for advancing our understanding of retinoid pharmacology. By leveraging the kinetic isotope effect, researchers can potentially develop a second-generation Acitretin with an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy and a more favorable safety margin. Further in vivo studies directly comparing the ADME of Acitretin and Acitretin-d3 in multiple preclinical species are warranted to fully elucidate the impact of deuteration and to support its potential clinical development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282377, Acitretin. Retrieved from [Link]
- Brindley, C. J. (1989). Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin).
- Larsen, F. G., Jakobsen, P., Knudsen, J., Weismann, K., Kragballe, K., & Nielsen-Kudsk, F. (1990). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. Journal of Clinical Pharmacology, 30(9), 802–807.
- Sarkar, R., Chugh, S., & Garg, V. K. (2013). Acitretin in dermatology. Indian journal of dermatology, venereology and leprology, 79(6), 759–771.
- IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1998). Acitretin. In IARC Handbooks of Cancer Prevention, Volume 6: Acitretin (pp. 1-13).
- Olsen, E. A., Weed, W. W., Meyer, C. J., & Cobo, L. M. (1989). A double-blind, placebo-controlled trial of acitretin for the treatment of psoriasis.
- Gollnick, H., Schwartze, G., & Matthies, C. (1991). In-vitro skin pharmacokinetics of acitretin: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology, 4(2), 93–101.
- Tsambaos, D., Kalofoutis, A., Georgiou, S., & Koulocheris, A. (1992). Oral acitretin induces alterations in mouse liver phospholipid composition. In Vivo, 6(1), 85–87.
- Dunn, L. K., Gaar, L. R., Yentzer, B. A., O'Neill, J. L., & Feldman, S. R. (2011). Acitretin in dermatology: a review.
- Orfanos, C. E., & Zouboulis, C. C. (2013). A review of three systemic retinoids in dermatology: acitretin, isotretinoin and bexarotene.
- Pona, A., Haidari, W., & Kolli, S. S. (2022). The Influence of Acitretin on Brain Lipidomics in Adolescent Mice—Implications for Pediatric and Adolescent Dermatological Therapy. International Journal of Molecular Sciences, 23(24), 15615.
- Pilkington, T., & Brogden, R. N. (1992). Acitretin. A review of its pharmacology and therapeutic use. Drugs, 43(4), 597–627.
- Abdel-Mottaleb, M. M. A., Mortada, N. D., El-Shamy, A. E.-H., & Awad, G. A. S. (2018). Pivotal Role of Acitretin Nanovesicular Gel for Effective Treatment of Psoriasis: Ex Vivo-In Vivo Evaluation Study. International journal of nanomedicine, 13, 1077–1093.
- Li, M., Liu, Y., Wu, Y., Yuan, A., & Zha, Z. (2022). Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages. Frontiers in Bioengineering and Biotechnology, 9, 816757.
- Liptak, M. D., & Schramm, V. L. (2014). EPR-kinetic isotope effect study of the mechanism of radical-mediated dehydrogenation of an alcohol by the radical SAM enzyme DesII. The Journal of biological chemistry, 289(16), 11095–11102.
- Davis, S. A., & Feldman, S. R. (2011). Acitretin for the Treatment of Psoriasis: An Assessment of National Trends.
Sources
- 1. Acitretin in Dermatology: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
An In-depth Technical Guide to the Biological Activities and Cellular Effects of Acitretin-d3
Abstract
This technical guide provides a comprehensive overview of Acitretin-d3, focusing on its core biological activities and cellular effects for researchers, scientists, and drug development professionals. While Acitretin-d3 is primarily utilized as a deuterated internal standard for the accurate quantification of Acitretin in biological samples, its biological functions are intrinsically identical to those of Acitretin. This guide will, therefore, detail the well-documented mechanisms of Acitretin, a second-generation systemic retinoid. We will explore its molecular interactions with nuclear receptors, its profound effects on gene transcription, and its subsequent impact on cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to effectively investigate these effects in a laboratory setting.
Introduction: Distinguishing Acitretin from Acitretin-d3
Acitretin is a synthetic retinoid and the active metabolite of etretinate, widely used in the treatment of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy stems from its ability to normalize epidermal cell proliferation and differentiation.[1]
Acitretin-d3 is a stable, deuterium-labeled version of Acitretin. The inclusion of deuterium atoms results in a heavier isotope of the molecule, which is readily distinguishable by mass spectrometry. For this reason, Acitretin-d3's primary role in research is as an internal standard for analytical and pharmacokinetic studies.[3][4] Its use significantly improves the accuracy and precision of quantifying Acitretin levels in complex biological matrices like plasma.[3]
It is critical for researchers to understand that from a biological and cellular standpoint, the effects of Acitretin-d3 are considered identical to those of Acitretin. The deuterium labeling does not alter the molecule's interaction with its biological targets. Therefore, this guide will refer to the extensive body of research on Acitretin to describe the biological activities of Acitretin-d3.
Molecular Mechanism of Action: A Transcriptional Regulator
The therapeutic effects of Acitretin are mediated through its influence on gene expression, a process initiated by its interaction with nuclear retinoid receptors.[2]
2.1. Nuclear Receptor Binding and Activation
The primary mechanism of Acitretin involves its binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) .[2][5] Both receptor families have three subtypes (α, β, and γ).[5]
Upon entering the cell, Acitretin is transported to the nucleus, where it binds to RARs. This binding event induces a conformational change in the RAR, promoting it to form a heterodimer with an RXR.[2][5] This activated RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2][5] This binding initiates a cascade of events that either activates or represses the transcription of these genes, ultimately altering the proteome of the cell and modulating its behavior.[1][2]
Caption: Acitretin signaling pathway.
Key Biological Activities and Cellular Effects
Acitretin's modulation of gene transcription results in several key biological activities, making it a potent therapeutic agent for hyperproliferative and inflammatory skin conditions.
3.1. Regulation of Keratinocyte Proliferation and Differentiation
In hyperproliferative tissues like psoriatic plaques, Acitretin exhibits a potent antiproliferative effect .[6] It normalizes the differentiation and cornification of epidermal cells, helping to restore the normal structure of the epidermis.[1][2] This action reduces the characteristic scaling, erythema, and thickness of psoriatic lesions.[6] Research on HaCaT keratinocytes shows that Acitretin can inhibit proliferation with an IC50 value of 6.6 µM.[4]
3.2. Anti-inflammatory Properties
Acitretin possesses significant anti-inflammatory capabilities.[5] It can suppress the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[5] In cultured keratinocytes, Acitretin has been shown to suppress TNF-α and IFN-γ-induced levels of key inflammatory proteins like STAT1 and NF-κB.[4] It also inhibits the chemotaxis of neutrophils into the epidermis, further reducing the inflammatory response.[1] A recent study demonstrated that Acitretin inhibits IL-17A-induced expression of IL-36 in keratinocytes, revealing another potential anti-inflammatory mechanism.[7]
3.3. Induction of Apoptosis and Anti-cancer Activity
Retinoids are known to induce apoptosis (programmed cell death) and inhibit tumor promotion.[5] Acitretin has been shown to inhibit the proliferation of various cancer cell lines, including HL-60 (promyelocytic leukemia), SCC-4 and SCC-15 (squamous cell carcinoma), and A431 (epidermoid carcinoma) at a concentration of 30 µM.[4] It is also used as a chemopreventive agent for non-melanoma skin cancers, particularly in high-risk populations like organ transplant recipients.[5][8] The proposed mechanism involves the normalization of abnormal cell growth and the modulation of apoptosis.[1]
Data Summary: In Vitro Effects of Acitretin
| Cell Line | Effect | Concentration / Value | Reference |
| HaCaT (Keratinocytes) | Inhibition of Proliferation | IC50 = 6.6 µM | [4] |
| HaCaT (Keratinocytes) | Suppression of STAT1, NF-κB | Up to 50 µM | [4] |
| HL-60, SCC-4, SCC-15, A431 | Inhibition of Proliferation | 30 µM | [4] |
| MCF-7 (Breast Cancer) | No significant inhibition | 30 µM | [4] |
Experimental Protocols for Cellular Analysis
To investigate the effects of Acitretin-d3 in a research setting, several standard cellular assays can be employed. The following protocols provide a robust framework for analysis. For all experiments, a vehicle control (e.g., DMSO) must be run in parallel with the Acitretin-d3 treatment groups.
Caption: General experimental workflow.
4.1. Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
96-well cell culture plates
-
Cultured cells of interest
-
Acitretin-d3 stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of Acitretin-d3 in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Self-Validation: The inclusion of untreated and vehicle-only controls is essential to establish a baseline for 100% viability. A positive control (e.g., a known cytotoxic agent) can validate the assay's responsiveness.
4.2. Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus it stains late apoptotic and necrotic cells.[12]
-
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Acitretin-d3 and controls as described previously.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
-
Self-Validation: Proper compensation and gating on the flow cytometer are critical. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used to set up the analysis gates correctly.
4.3. Protocol: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol allows for the quantification of changes in the expression of specific target genes in response to Acitretin-d3.[13][14]
-
Principle: qRT-PCR measures the amount of a specific RNA transcript by first converting it to complementary DNA (cDNA) via reverse transcription, and then amplifying the cDNA in real-time using PCR.[14] The rate of amplification is proportional to the initial amount of target mRNA.
-
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
Primers for target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
-
Procedure:
-
RNA Extraction: Following treatment with Acitretin-d3, lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for your gene of interest, and the synthesized cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
-
Self-Validation: The use of a stable housekeeping gene for normalization is paramount. A no-template control (NTC) must be included for each primer set to check for contamination, and a no-reverse-transcriptase (-RT) control can check for genomic DNA contamination.[15]
Conclusion and Future Directions
Acitretin-d3 is an indispensable tool for the precise pharmacokinetic analysis of Acitretin. The biological activities it represents are identical to its non-deuterated counterpart, which functions as a powerful modulator of gene expression through the RAR/RXR pathways. Its well-established effects on keratinocyte proliferation, inflammation, and apoptosis underscore its clinical utility and provide a fertile ground for further research. Future investigations could focus on dissecting the specific gene networks regulated by Acitretin in different cell types, exploring its potential in combination therapies for cancer, and identifying novel biomarkers to predict patient response. The protocols outlined in this guide provide a solid foundation for researchers to embark on such investigations, contributing to a deeper understanding of retinoid biology and its therapeutic applications.
References
-
Veeprho. Acitretin-D3. Available from: [Link]
-
Pilkington, T. & Brodell, R.T. Acitretin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]
-
Mayo Clinic. Acitretin (Oral Route). Available from: [Link]
-
GoodRx. Acitretin. Available from: [Link]
-
Zhang, X., et al. Role of acitretin in regulating glucose and lipid homeostasis in an imiquimod-induced psoriasis model mouse. PubMed; 2025. Available from: [Link]
-
Puig, L. & de la Cueva, P. Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas (English Edition). 2016;107(10):824-835. Available from: [Link]
-
Sarkar, R., Chugh, S. & Garg, V.K. Acitretin in dermatology. Indian Journal of Dermatology, Venereology and Leprology. 2013;79(6):759-771. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Acitretin? Available from: [Link]
-
Goa, K.L., et al. Acitretin : A Review of its Pharmacology and Therapeutic Use. Drugs. 1989;37:740-751. Available from: [Link]
-
Chen, K., et al. Acitretin for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology. 2021;20(1):101-102. Available from: [Link]
-
Wang, M., et al. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International Immunopharmacology. 2020;79:106045. Available from: [Link]
-
CLYTE Technologies. The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Available from: [Link]
-
Wikipedia. Acitretin. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
BosterBio. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
The Biochemist | Portland Press. A beginner's guide to RT-PCR, qPCR and RT-qPCR. Available from: [Link]
-
Bio-Rad. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Available from: [Link]
-
ClinicalTrials.gov. Acitretin in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
GenScript. Protocol for Quantitative RT-PCR Analysis. Available from: [Link]
-
PubMed. Monitoring gene expression: quantitative real-time rt-PCR. Available from: [Link]
-
Frontiers. Case Report: Successful Treatment of Cutaneous Squamous Cell Carcinoma in Three Patients With a Combination of Acitretin and Clarithromycin. Available from: [Link]
-
NIH. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Available from: [Link]
Sources
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acitretin for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. elearning.unite.it [elearning.unite.it]
- 15. genscript.com [genscript.com]
Technical Guide: The Pivotal Role of Acitretin-d3 in Advancing Dermatological Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Precision in Dermatological Science
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy is rooted in its ability to modulate complex cellular processes, including keratinocyte proliferation, differentiation, and inflammation.[1][3] However, to truly understand its pharmacokinetics, establish robust bioequivalence, and investigate its nuanced molecular interactions, researchers require an analytical tool of unparalleled precision. This guide illuminates the critical role of Acitretin-d3, the deuterated stable isotope-labeled analog of Acitretin, as the gold standard internal standard in bioanalytical studies, ensuring the accuracy and reliability of data that drives dermatological drug development forward.
Section 1: The Scientific Foundation of Acitretin in Dermatology
Molecular Mechanism of Action: The Retinoid Signaling Cascade
Acitretin exerts its therapeutic effects by acting as a synthetic analog of retinoic acid, a key signaling molecule derived from Vitamin A.[3] Its primary mechanism involves the regulation of gene expression through nuclear receptors.[3][4] Upon entering a target cell, such as an epidermal keratinocyte, Acitretin binds to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][4] These receptors form heterodimers (RAR/RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][5] This binding modulates gene transcription, leading to:
-
Normalization of Keratinocyte Differentiation: In hyperproliferative conditions like psoriasis, Acitretin helps restore the normal process of epidermal cell maturation and cornification.[3][6]
-
Anti-proliferative Effects: It inhibits the excessive growth of keratinocytes that leads to the formation of psoriatic plaques.[7]
-
Anti-inflammatory Actions: Acitretin can suppress the expression of pro-inflammatory cytokines and inhibit the chemotaxis of neutrophils into the epidermis.[3][6]
Caption: Acitretin's mechanism of action via the nuclear receptor pathway.
Pharmacokinetics and Clinical Relevance
Acitretin is administered orally, and its absorption is enhanced when taken with fatty food.[6] It is extensively metabolized in the liver, primarily through isomerization to 13-cis-acitretin.[7] A critical pharmacokinetic consideration is its potential for reverse esterification to etretinate, a highly lipophilic and teratogenic compound with a very long half-life, a process catalyzed by concomitant ethanol consumption.[7] This complex metabolism underscores the necessity for highly specific and accurate analytical methods to distinguish and quantify the parent drug from its metabolites in pharmacokinetic and toxicokinetic studies.
Efficacy in Dermatological Disorders
Acitretin is approved for severe, recalcitrant psoriasis and is also used for other disorders of keratinization.[2][8] Its efficacy, often measured by the Psoriasis Area and Severity Index (PASI), has been demonstrated in numerous clinical trials.
| Study Focus | Acitretin Dose | Key Efficacy Endpoint | Result | Reference |
| Severe Plaque Psoriasis | 35 mg/day | PASI 75 at 12 weeks | 69% of patients achieved PASI 75 | [6] |
| Severe Psoriasis (Retrospective) | Variable | PASI 75 at 12 weeks | 52% of patients achieved PASI 75 | [9] |
| Long-term Plaque Psoriasis | 10-70 mg/day (adjusted) | Marked improvement at 12 months | 70% of completers showed marked improvement | [10] |
| Palmoplantar Pustulosis | Not specified | Reduction in pustules | 5-fold reduction in pustules after 4 weeks | [6][9] |
Section 2: Acitretin-d3 as the Bioanalytical Gold Standard
The Principle of Isotope Dilution Mass Spectrometry (ID-MS)
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis.[11] A deuterated internal standard, like Acitretin-d3, is considered the ideal choice.[12] Deuterium is a stable, non-radioactive isotope of hydrogen.[13] By replacing one or more hydrogen atoms with deuterium on the Acitretin molecule, a compound is created that is chemically identical to the analyte but has a slightly higher mass.[12][13]
This near-identical chemical nature ensures that Acitretin-d3 behaves virtually the same as Acitretin during:
-
Sample Extraction: It compensates for any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[14]
-
Chromatography: It co-elutes with the analyte, experiencing the same chromatographic conditions.[11]
-
Mass Spectrometer Ionization: It is subject to the same degree of ion suppression or enhancement from the sample matrix (e.g., plasma, skin homogenate).[12]
Because the mass spectrometer can differentiate between the mass of Acitretin and the slightly heavier Acitretin-d3, the ratio of their signals is used for quantification.[15] This ratio remains constant even if sample is lost or the instrument response fluctuates, leading to exceptionally accurate and precise results.[14]
Sources
- 1. What is Acitretin used for? [synapse.patsnap.com]
- 2. Acitretin in dermatology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. Acitretin Use in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. A 12-month treatment of severe psoriasis with acitretin: results of a Canadian open multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. texilajournal.com [texilajournal.com]
- 15. m.youtube.com [m.youtube.com]
Acitretin-d3 and its Analogs: A Technical Guide for Bioanalytical and Pharmacological Research
Introduction
Acitretin, a second-generation systemic retinoid, represents a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] As a synthetic analog of retinoic acid, its therapeutic effects are profound, yet its clinical application necessitates a deep understanding of its complex pharmacology and pharmacokinetics.[2][3] This technical guide provides an in-depth review of Acitretin and its deuterated analog, Acitretin-d3, designed for researchers, scientists, and drug development professionals. We will explore the molecule's mechanism of action, the critical role of its analogs, and the validated bioanalytical methodologies essential for its accurate quantification in biological matrices. The use of a stable isotope-labeled internal standard like Acitretin-d3 is paramount for robust and reliable pharmacokinetic analysis, forming the bedrock of successful clinical and preclinical investigations.
Section 1: The Acitretin Molecule: Chemistry and Key Analogs
Acitretin, chemically (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, is the active carboxylic acid metabolite of etretinate.[3] Its structure features a polar terminal group, a polyene side chain, and a cyclic end group, which can be modified to create synthetic derivatives with varied activities.[4][5]
-
Acitretin-d3: This is a deuterium-labeled version of Acitretin, where three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution renders the molecule heavier without altering its chemical properties. Its primary and indispensable role is as an internal standard in mass spectrometry-based bioanalytical assays.[6] The co-elution and similar ionization behavior to the unlabeled analyte allow it to correct for variations during sample preparation and analysis, ensuring high accuracy and precision.[7]
-
13-cis-Acitretin (Isoacitretin): This is the main metabolite of Acitretin, formed through reversible isomerization.[2] Both Acitretin and Isoacitretin are pharmacologically active, and their interconversion is a key aspect of Acitretin's pharmacokinetic profile. Isoacitretin generally has a longer elimination half-life than the parent compound.[8]
-
Etretinate: The parent compound and precursor to Acitretin. Etretinate is a highly lipophilic ester that was largely replaced by Acitretin due to its extremely long elimination half-life (up to 120 days) caused by storage in adipose tissue.[8] A significant clinical consideration is the re-esterification of Acitretin back to etretinate in the presence of alcohol, which has profound implications for teratogenicity.[2]
Section 2: Mechanism of Action and Signaling Pathway
The biological effects of retinoids are mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes.[3][9]
Acitretin functions as a ligand for these receptors. In the cytoplasm, it binds to cellular retinoic acid-binding protein (CRABP), which transports it to the nucleus.[2] Inside the nucleus, RAR and RXR form a heterodimer (RAR/RXR) that, in the absence of a ligand, binds to specific DNA sequences called retinoic acid response elements (RAREs) on the promoter region of target genes, repressing transcription.[2][10]
Upon binding of Acitretin to the RAR component of the heterodimer, a conformational change is induced. This causes the release of corepressor proteins and the recruitment of coactivator proteins.[10] The resulting complex activates the transcription of target genes that control cellular differentiation, proliferation, and apoptosis.[3] This leads to the normalization of keratinocyte differentiation and the reduction of epidermal proliferation characteristic of psoriasis.[2] Furthermore, Acitretin exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[2]
Section 3: Pharmacokinetics of Acitretin
A thorough understanding of the pharmacokinetic profile of Acitretin and its 13-cis isomer is crucial for effective therapy and for designing bioanalytical studies.
-
Absorption: Oral absorption is best with food, reaching peak plasma concentrations (Tmax) in 2 to 5 hours.[1][2]
-
Distribution: Acitretin is highly bound (>99.9%) to plasma proteins, primarily albumin.[2]
-
Metabolism: The primary metabolic pathway is reversible isomerization to 13-cis-acitretin. As mentioned, concurrent alcohol consumption can lead to the formation of the highly lipophilic and long-lasting etretinate.[2]
-
Elimination: Metabolites and conjugates are excreted through both feces (34% to 54%) and urine (16% to 53%). The terminal elimination half-life of Acitretin is approximately 49 hours, while its metabolite, 13-cis-acitretin, has a longer half-life of about 63 hours or more.[2][8]
Table 1: Key Pharmacokinetic Parameters of Acitretin and its Metabolite
| Parameter | Acitretin | 13-cis-Acitretin (Isoacitretin) | Notes |
|---|---|---|---|
| Tmax (Time to Peak) | ~2-5 hours[2] | Occurs slightly later than Acitretin[11] | Administered with food. |
| Protein Binding | >99.9% (primarily albumin)[2] | N/A | High protein binding is a key characteristic. |
| Elimination Half-life (t½) | ~49 hours[2] | ~63-119 hours[2][8] | High inter-patient variability exists. |
| Excretion Routes | Urine (16-53%) & Feces (34-54%)[2] | Excreted via similar pathways as conjugates[2] | Data represents excretion of metabolites and conjugates of both isomers. |
| Cmax (after 25mg dose) | 89.5 ± 97.6 ng/mL[12] | 13.7 ± 3.7 ng/mL[12] | Data from healthy fasted volunteers. |
| AUC₀-t (after 25mg dose) | 626.1 ± 446.2 ng·h/mL[12] | 761.3 ± 195.9 ng·h/mL[12] | Data from healthy fasted volunteers. |
Section 4: The Critical Role of Acitretin-d3 in Bioanalysis
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Acitretin-d3 serves this purpose perfectly for the analysis of Acitretin.
Causality behind this choice:
-
Physicochemical Similarity: Acitretin-d3 is chemically identical to Acitretin, except for the slight mass difference from the deuterium atoms. This ensures it behaves almost identically during sample extraction, chromatography, and ionization.
-
Correction for Variability: Any loss of analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer source (matrix effects) will affect both the analyte and the SIL-IS equally.
-
Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the SIL-IS peak area, these sources of error are effectively normalized. This leads to a highly precise and accurate quantification of the analyte concentration, which is essential for pharmacokinetic studies and regulatory submissions.
Section 5: Experimental Protocol: Quantification of Acitretin and Isoacitretin in Human Plasma by LC-MS/MS
This section provides a validated bioanalytical method for the simultaneous determination of Acitretin and its metabolite, 13-cis-Acitretin, in human plasma using Acitretin-d3 as the internal standard. This protocol is synthesized from established methodologies.[6][13]
1. Reagents and Materials
-
Reference standards: Acitretin, 13-cis-Acitretin
-
Internal standard: Acitretin-d3
-
Solvents: HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Reversed-phase C18 or Amide analytical column (e.g., Ascentis-RP amide, 4.6 × 150 mm, 5 µm)[6]
2. Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acitretin, 13-cis-Acitretin, and Acitretin-d3 in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples in a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).
-
Internal Standard (IS) Working Solution: Prepare a working solution of Acitretin-d3 (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation followed by LLE)
-
To 300 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of MTBE, vortex for 2 minutes, and centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Liquid Chromatography Conditions
-
Column: Ascentis-RP amide (4.6 × 150 mm, 5 µm)[6]
-
Mobile Phase: Isocratic elution with a suitable mixture (e.g., 10 mM ammonium acetate and acetonitrile)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 5°C[13]
5. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for Acitretin and Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Acitretin | 325.4 | 266.3 | [6][13] |
| 13-cis-Acitretin | 325.2 | 266.1 | [6][13] |
| Acitretin-d3 (IS) | 328.3 | 266.3 |[6][13] |
Self-Validating System: The protocol's trustworthiness is established by the concurrent analysis of calibration standards and QCs at low, medium, and high concentrations alongside the unknown samples. Acceptance criteria for accuracy (e.g., within ±15% of nominal value) and precision (e.g., ≤15% CV) must be met for the analytical run to be considered valid.[13] The stability of Acitretin and its isomer is a critical factor, and studies have shown that using yellow light and adding antioxidants like L-ascorbic acid can improve recovery.[7]
References
-
National Center for Biotechnology Information (2024). Acitretin. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Al-Lawati, H., Al-Busaidi, O., & Al-Wahaibi, A. (2023). Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process. MDPI. Available from: [Link]
-
Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. PubMed. Available from: [Link]
-
PatSnap (2024). What is the mechanism of Acitretin? Synapse. Available from: [Link]
-
Jones, G., & Hughes, T. (2009). Synthetic retinoids: structure-activity relationships. PubMed. Available from: [Link]
-
Iowa State University (n.d.). Synthesis, analysis and characterization of deuterated analogues of vitamin A. Available from: [Link]
-
Reactome (2017). Acitretin binds to RAR:RXR. Reactome Pathway Database. Available from: [Link]
-
ResearchGate (2023). Synthetic Retinoids: Structure-Activity Relationships. Request PDF. Available from: [Link]
-
Sporn, M. B., Dunlop, N. M., Newton, D. L., & Henderson, W. R. (1976). Relationships between structure and activity of retinoids. Nature. Available from: [Link]
-
Wei, Y. D., et al. (2001). [Studies on the structure-activity relationship of retinoids--Hansch analysis and 3D-OSAR studies on specific ligands of retinoid x receptor]. PubMed. Available from: [Link]
-
Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Available from: [Link]
- Google Patents (n.d.). US5808120A - Method of synthesis of retinoic acid.
-
Nascimento, C., et al. (2015). Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. Available from: [Link]
-
Nascimento, C., et al. (2015). Synthesis of Deuterated-(C9)-11-cis-Retinal. Scholarship Repository @ Florida Tech. Available from: [Link]
-
ResearchGate (n.d.). Mass spectrometer settings for acitretin and isoacitretin method. Available from: [Link]
-
ResearchGate (n.d.). Pharmacokinetic (PK) parameters for acitretin and isoacitretin in... Available from: [Link]
-
Niazi, A., et al. (2015). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. PubMed Central. Available from: [Link]
-
Shah, P. A., et al. (2012). Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]
-
Larsen, F. G., et al. (1990). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. PubMed. Available from: [Link]
- Google Patents (n.d.). US5508456A - 9-cis tritium-labeled retinoids and intermediates, methods for their synthesis and methods for their use in discovering retinoid X receptor ligands.
-
Gollnick, H., et al. (1991). [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use]. PubMed. Available from: [Link]
-
Reactome (n.d.). Acitretin binds to RAR:RXR. Reactome Pathway Database. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationships between structure and activity of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Acitretin-d3 in a Laboratory Setting
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the essential safety protocols, handling procedures, and storage requirements for Acitretin-d3. As a deuterated analogue of a potent synthetic retinoid, Acitretin-d3 demands meticulous handling commensurate with its toxicological profile. This document moves beyond a simple checklist, delving into the scientific rationale behind each recommendation to foster a culture of safety and ensure experimental integrity.
Hazard Identification and Risk Assessment: A Foundation of Safety
Understanding the inherent risks of Acitretin-d3 is the critical first step in developing robust safety protocols. While specific toxicological data for the deuterated form is limited, the safety profile is extrapolated from its parent compound, Acitretin, which is well-characterized.
Primary Toxicological Profile
Acitretin-d3 must be handled as a substance with multiple significant hazards:
-
Extreme Teratogenicity: Acitretin is a potent teratogen, classified as Reproductive Toxicity Category 1B.[1][2] It is known to cause severe, life-threatening birth defects.[3][4] Ample evidence from animal and human studies confirms that exposure during pregnancy can lead to major fetal abnormalities.[3][4] This is the most critical hazard, and all handling procedures must be designed to prevent any exposure, particularly for personnel of childbearing potential.
-
Cytotoxic and Antiproliferative Activity: As a retinoid, Acitretin has antiproliferative effects and is used to inhibit excessive cell growth.[5][6] This cellular toxicity means it can be hazardous to healthy cells upon exposure.[7] Therefore, it should be managed under guidelines for cytotoxic substances.[8][9]
-
Irritant Properties: The compound is classified as a skin and serious eye irritant.[1][2][3] Direct contact can cause inflammation and damage.
-
Aquatic Toxicity: Acitretin is very toxic to aquatic life and can cause long-term adverse effects in the environment.[1][2][3] This necessitates stringent waste disposal protocols to prevent environmental release.
Physicochemical Properties and Instabilities
The physical and chemical characteristics of Acitretin-d3 dictate its handling and storage requirements. It is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents like DMSO, acetone, and chloroform.[5][6][10] Key instabilities include:
-
Photosensitivity: Like most retinoids, Acitretin-d3 is sensitive to light.[11][12] Exposure to UV and visible light can cause photo-isomerization and degradation, compromising sample integrity.[12]
-
Oxidative Instability: The conjugated tetraene structure makes it susceptible to oxidation.[13] Exposure to air should be minimized.
-
Moisture Sensitivity: The compound is sensitive to moisture.[6] Proper procedures must be followed to prevent hydration when handling the solid.
Summary of Key Compound Data
| Property | Value | Source(s) |
| Chemical Name | (2E,4E,6E,8E)-9-(4-(methoxy-d3)-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | [5][14] |
| Molecular Formula | C₂₁H₂₃D₃O₃ | [5][10] |
| Molecular Weight | ~329.5 g/mol | [5][10] |
| Appearance | Yellow Solid | [10][15] |
| Primary Hazards | Reproductive Toxicity (Category 1B), Skin/Eye Irritant, Cytotoxic | [1][2][3] |
| Storage (Long-Term) | -20°C to -86°C, under inert atmosphere, protected from light | [5][10][15] |
| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in water | [5][6][10] |
| Stability | Stable for ≥ 4 years under recommended storage | [5] |
Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering solutions over personal protective equipment (PPE).
Engineering Controls
The primary method for exposure prevention is physical containment.
-
Chemical Fume Hood: All procedures involving the manipulation of solid Acitretin-d3 (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particles.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is the final barrier and must be worn correctly at all times when handling Acitretin-d3.
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves. The rationale for double-gloving is to provide protection in case the outer glove is breached and to allow for safe removal of the contaminated outer layer.[16] Consult the glove manufacturer's compatibility chart.
-
Body Protection: A disposable, solid-front, long-sleeved impermeable gown is required to protect against skin contact.[16] Standard cotton lab coats are not sufficient.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., handling larger volumes of stock solution), chemical splash goggles and a full-face shield should be used.[3]
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is crucial for both safety and experimental reproducibility.
Receiving and Initial Storage
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, single pair of gloves, safety glasses) before handling the secondary container.
-
Transport the sealed container directly to the designated secure storage location (e.g., -86°C freezer).
-
Log the compound into the laboratory chemical inventory system.
Step-by-Step Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol is adapted from established methods for handling light and air-sensitive compounds.[10] All steps must be performed in a chemical fume hood.
-
Pre-equilibration: Remove the sealed vial of Acitretin-d3 from the freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.[10]
-
Weighing: Tare a clean, dry weighing vessel on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of solid (e.g., 1 mg) using a chemical spatula. Avoid creating dust. Record the exact weight.
-
Quantitative Transfer: Carefully transfer the weighed solid into an appropriately sized amber volumetric flask (e.g., 1 mL for a 1 mg/mL solution).
-
Dissolution: Add a portion of the chosen solvent (e.g., ~0.5 mL of HPLC-grade DMSO or Acetone) to the flask.[5][10]
-
Mixing: Cap the flask and vortex for 30-60 seconds. If the solid is not fully dissolved, sonicate the flask in a bath sonicator for 2-5 minutes until the solution is clear.[10]
-
Final Dilution: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert several times to ensure a homogenous solution.
-
Inert Gas Overlay: To prevent long-term oxidation, gently flush the headspace of the flask with an inert gas like argon or nitrogen before sealing.[10]
-
Labeling and Storage: Tightly seal the flask with a cap and Parafilm. Label clearly with the compound name, concentration, solvent, preparation date, and appropriate hazard symbols (Teratogen, Cytotoxic). Store immediately in a designated, labeled container in a -86°C freezer.[10][15]
Waste Disposal
All materials that come into contact with Acitretin-d3 are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Do not mix cytotoxic waste with general or biohazardous waste. [17]All contaminated items, including gloves, gowns, pipette tips, weighing paper, absorbent pads, and empty vials, must be segregated into the cytotoxic waste stream. [9][16]* Containerization:
-
Solids: Place in a rigid, leak-proof container clearly labeled "Cytotoxic Waste" with the appropriate hazard symbols. These containers are often color-coded purple or yellow with a purple lid. [7][17] * Sharps: All needles and syringes must be disposed of immediately into a designated, puncture-resistant cytotoxic sharps container. [7][17] * Liquid Waste: Collect contaminated liquid waste in a sealed, compatible container, clearly labeled.
-
-
Final Disposal: Cytotoxic waste must be handled by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration. [7]Follow all local, state, and federal regulations.
References
-
Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?7
-
Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?Link
-
UBC Safety & Risk Services. Cytotoxic Substances – Waste Management. Link
-
Cayman Chemical. Acitretin-d3 Safety Data Sheet. Link
-
Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Link
-
Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Link
-
University of Georgia Office of Research. All-trans-retinoic-acid-302-79-4.docx. Link
-
BenchChem. Application Note & Protocol: Preparation of a 13-cis Acitretin-d3 Stock Solution. Link
-
Santa Cruz Biotechnology. Acitretin Safety Data Sheet. Link
-
Indiana University Department of Biology. Retinoic Acid (Vitamin A) Embryo Treatment Protocol. Link
-
Kane, M. A., et al. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC - NIH. Link
-
Veeprho. Acitretin-D3. Link
-
Toronto Research Chemicals, Inc. 13-Cis acitretin-d3 Safety Data Sheet. Link
-
Cayman Chemical. (2025, November 21). Acitretin Safety Data Sheet. Link
-
Fisher Scientific. (2018, August 16). Acitretin Safety Data Sheet. Link
-
National Center for Biotechnology Information. Acitretin-d3. PubChem Compound Summary for CID 46780078. Link
-
Accord Healthcare Limited. Acitretin - Patient Information Leaflet. Link
-
IARC Publications. Handbook 6 - Acitretin. Link
-
National Center for Biotechnology Information. Acitretin. PubChem Compound Summary for CID 5284513. Link
-
Clearsynth. 13-Cis Acitretin-d3. Link
-
Pharmaffiliates. Chemical Name : 13-cis Acitretin-d3. Link
-
Saurat, J. H., et al. (2025, August 5). Safety considerations for retinol use in cosmetic products. ResearchGate. Link
-
Gentian. (2024, October 15). Gentian Retinol-Binding Protein Reagent Kit. Link
-
de la Cueva-Dobao, P., et al. (2011). Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ambystoma.uky.edu [ambystoma.uky.edu]
- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 13. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 17. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
A Researcher's Guide to Sourcing and Utilizing Research-Grade Acitretin-d3
This guide provides an in-depth technical overview of research-grade Acitretin-d3 for researchers, scientists, and drug development professionals. It covers the rationale for using a deuterated analog, a comparative analysis of commercial suppliers, critical quality control parameters, and a detailed protocol for its primary application as an internal standard in bioanalytical studies.
Introduction: The "Why" of Deuterated Acitretin
Acitretin is a second-generation systemic retinoid, and an active metabolite of etretinate, used primarily in the treatment of severe psoriasis.[1][2][3] Its mechanism of action involves normalizing keratinocyte differentiation and exerting anti-inflammatory and anti-proliferative effects.[3] In a research context, particularly in pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, the precise quantification of acitretin in biological matrices is paramount.
This is where Acitretin-d3, a stable isotope-labeled (SIL) analog, becomes an indispensable tool. The "d3" designation indicates that three hydrogen atoms in the methoxy group have been replaced with deuterium.[4] This substitution results in a molecule that is chemically identical to acitretin but has a higher molecular weight (approximately 329.45 g/mol vs. 326.4 g/mol for the unlabeled compound).[5][6]
The core utility of Acitretin-d3 lies in its application as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).[4][7][8] An ideal internal standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. Because Acitretin-d3 co-elutes with acitretin but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer, it can accurately correct for variability and loss at every step of the analytical process, significantly enhancing the precision and accuracy of quantification.[7]
Commercial Availability and Supplier Evaluation
Sourcing high-quality Acitretin-d3 is the foundational step for any valid research. Several reputable suppliers specialize in complex organic molecules and reference standards. When selecting a supplier, researchers should prioritize transparency of documentation, specifically the Certificate of Analysis (CoA), and stated purity levels.
The following diagram outlines a logical workflow for selecting a suitable supplier.
Caption: Workflow for selecting a research-grade Acitretin-d3 supplier.
Below is a comparative table of prominent commercial suppliers. Note that product specifications and availability are subject to change, and direct verification is always recommended.
| Supplier | Product Name/Alias | Typical Chemical Purity | Typical Isotopic Purity | Notes |
| Toronto Research Chemicals (TRC) | all-trans Acitretin-d3, 13-cis Acitretin-d3 | Often ≥98% | >95% | A leading manufacturer of complex biochemicals, often distributed through partners like LGC Standards and Fisher Scientific.[9][10][11] |
| Cayman Chemical | Acitretin-d3 | ≥98% | ≥99% deuterated forms (d1-d3) | Provides detailed product information sheets with solubility and stability data.[4][5] Explicitly states use as an internal standard.[4] |
| LGC Standards | all-trans Acitretin-d3 | >95% (HPLC) | Not always specified | A major distributor for TRC products, providing reference materials with a focus on quality assurance.[10][12][13] |
| Simson Pharma | Acitretin-D3 | Not specified; CoA provided | Not specified | Offers custom synthesis and provides a Certificate of Analysis with each compound. |
| Acanthus Research | Acitretin-D3 | Not specified; CoA on request | Not specified | Provides drug substance stable isotope labeled reference standards, often made to order.[14] |
| BOC Sciences | Acitretin-[d3] | >95% | Not specified | Global supplier of a wide range of research chemicals and biochemicals.[] |
| Veeprho | Acitretin-D3 | Not specified; CoA on request | Not specified | Specializes in deuterium-labeled analogs for analytical and pharmacokinetic research.[7] |
Quality Specifications for Research-Grade Material
The term "research-grade" is validated by the data presented in the Certificate of Analysis (CoA). Researchers must critically evaluate the CoA before use. Key parameters include:
-
Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥98%.[5] This value indicates the percentage of the material that is the compound of interest, separate from any process-related impurities or degradants.
-
Isotopic Purity (Deuterium Incorporation): This is a critical parameter for an internal standard. It measures the percentage of the labeled molecules that contain the desired number of deuterium atoms. High isotopic purity (e.g., ≥99% deuterated forms) is essential to prevent signal interference from unlabeled or partially labeled species at the m/z of the target analyte.[4][16]
-
Identity Confirmation: The CoA must confirm the structure of the compound, typically through methods like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and the position of the deuterium labels.
-
Storage and Stability: Retinoids, including acitretin, are sensitive to light, air (oxidation), and heat.[2] The supplier must provide clear storage instructions (e.g., -20°C) and stability information to ensure the integrity of the standard over time.[5]
Key Research Application: Bioanalytical Quantification
The primary application of Acitretin-d3 is as an internal standard for the quantification of acitretin in biological samples like plasma or serum. The following section details a representative workflow and protocol for this purpose using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
Caption: General workflow for quantification of acitretin using Acitretin-d3.
Step-by-Step Protocol: Quantification of Acitretin in Human Plasma
This protocol is a representative example and must be fully validated by the end-user for their specific matrix and equipment.
1. Preparation of Stock Solutions: a. Acitretin Stock (1 mg/mL): Accurately weigh ~1 mg of acitretin reference standard and dissolve in a known volume of DMSO or Dimethylformamide (DMF) to achieve a final concentration of 1 mg/mL.[5] b. Acitretin-d3 Internal Standard Stock (1 mg/mL): Prepare in the same manner as the acitretin stock. c. Working Solutions: Prepare serial dilutions of the Acitretin stock in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution of Acitretin-d3 at an appropriate concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Curve and QC Samples: a. Spike blank, control human plasma with the acitretin working solutions to create a calibration curve with 7-8 non-zero concentration levels. b. Similarly, prepare QC samples at low, medium, and high concentration levels.
3. Sample Extraction (Protein Precipitation): a. To 100 µL of a plasma sample (calibrator, QC, or unknown), add 25 µL of the Acitretin-d3 working solution. Vortex briefly. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis: a. LC System: A standard HPLC or UPLC system. b. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. d. Injection Volume: 5-10 µL. e. MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. f. Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for both acitretin and Acitretin-d3. (Note: Specific m/z transitions must be optimized in-house).
5. Data Analysis and Self-Validation: a. Integrate the chromatographic peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (Acitretin Area / Acitretin-d3 Area). c. Plot the peak area ratio against the nominal concentration of the calibration standards. d. Apply a linear regression with appropriate weighting (e.g., 1/x²) to generate the calibration curve. The curve is considered valid if the correlation coefficient (r²) is >0.99 and back-calculated concentrations are within ±15% of nominal (±20% at the lower limit of quantification). e. Quantify the unknown and QC samples using the regression equation. The analytical run is accepted if QC sample concentrations are within ±15% of their nominal values.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Acitretin-d3.
-
Storage: Store the solid material at -20°C as recommended by most suppliers.[5] Protect from light and moisture.
-
Solution Stability: Stock solutions prepared in organic solvents like DMSO or DMF should be stored at -20°C or -80°C.[5][16] Avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.[5]
-
Safety: Acitretin is a known teratogen.[3] All appropriate safety precautions for handling a hazardous substance should be taken, including the use of personal protective equipment (PPE). The product is for research use only and not for human or veterinary use.[4][16]
Conclusion
Research-grade Acitretin-d3 is a vital tool for the accurate bioanalysis of its unlabeled counterpart. Its commercial availability from a range of specialized suppliers allows researchers to source material reliably. The key to successful application lies not just in sourcing, but in the critical evaluation of supplier-provided quality documentation, particularly the Certificate of Analysis. By ensuring high chemical and isotopic purity and employing a validated analytical method, such as the LC-MS/MS protocol outlined herein, researchers can generate precise and trustworthy data essential for advancing drug development and scientific understanding.
References
-
Acitretin-D3 - Veeprho. Veeprho. [Link]
-
Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem. National Center for Biotechnology Information. [Link]
-
Acitretin in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Toronto Research Chemicals - Bioquote. Bioquote Limited. [Link]
-
Toronto Research Chemicals, - bio scientific. Bio Scientific Pty. Ltd. [Link]
-
Acitretin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Reference standards, research chemicals & proficiency testing - LGC Group. LGC Group. [Link]
-
Toronto Research Chemicals @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com, Inc. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 13-cis Acitretin-d3, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 10. Vitamins & derivatives Reference Materials | LGC Standards [lgcstandards.com]
- 11. Toronto Research Chemicals – Bioquote [bioquote.com]
- 12. Acitretin | CAS 55079-83-9 | LGC Standards [lgcstandards.com]
- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 14. Acitretin-D3 - Acanthus Research [acanthusresearch.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Acitretin in Human Plasma Using Acitretin-d3
Abstract & Introduction
Acitretin is a second-generation, orally administered retinoid widely used in the treatment of severe psoriasis and other keratinization disorders.[1][2] It functions by normalizing epidermal cell proliferation and differentiation.[1] Given its therapeutic importance and potential for toxicity, the reliable quantification of Acitretin in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring (TDM).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high-throughput capabilities.[1] A key principle for ensuring accuracy and precision in LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[3] The SIL-IS co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations during sample preparation, injection, and ionization, thereby mitigating matrix effects.[1]
This application note details the development and validation of a robust, sensitive, and specific LC-MS/MS method for the quantification of Acitretin in human plasma. Acitretin-d3, a deuterated analog, is employed as the internal standard to ensure the highest level of data quality and reliability.[4][5] The methodologies described herein are grounded in established bioanalytical principles and adhere to international regulatory guidelines.[6][7]
Analyte & Internal Standard: Physicochemical Properties
A thorough understanding of the analyte and internal standard is fundamental to method development. Acitretin is a carboxylic acid, and its deuterated analog, Acitretin-d3, is labeled in the methoxy group, providing a stable mass shift of +3 Da.
| Property | Acitretin | Acitretin-d3 (Internal Standard) |
| Chemical Structure | ||
| Molecular Formula | C₂₁H₂₆O₃[2] | C₂₁H₂₃D₃O₃[8] |
| Molecular Weight | 326.4 g/mol [2] | 329.5 g/mol [8][9] |
| CAS Number | 55079-83-9[2] | 1185241-03-5[] |
Method Development: Rationale and Optimization
The strategic development of a bioanalytical method involves a systematic optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. The rationale behind each choice is detailed below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: The primary goal of sample preparation is to isolate the analyte from the complex biological matrix (plasma), which contains proteins, salts, and lipids that can interfere with analysis and suppress the MS signal. While protein precipitation (PPT) is fast, it often results in insufficient cleanup, leading to significant matrix effects.[11] Solid-phase extraction (SPE) offers excellent cleanup but is more time-consuming and costly.[11][12] Liquid-liquid extraction (LLE) presents an optimal balance, providing a clean extract with good recovery and reproducibility.[13] Methyl tert-butyl ether (MTBE) is a common choice for extracting compounds of intermediate polarity like Acitretin from an acidified aqueous environment.[13]
Special Consideration for Retinoids: Acitretin is susceptible to photoisomerization. Therefore, all sample handling steps must be performed under yellow light to prevent the conversion of the all-trans isomer to its 13-cis isomer.[12] The addition of an antioxidant such as L-ascorbic acid during extraction can further enhance stability.[12]
Caption: Liquid-Liquid Extraction (LLE) workflow for Acitretin.
Liquid Chromatography (LC) Optimization
Causality: Chromatographic separation is essential to resolve the analyte from endogenous matrix components and potential isomers, ensuring that only the compound of interest enters the mass spectrometer at a given time.
-
Column Selection: A reversed-phase C18 column is the standard choice for separating moderately nonpolar molecules like Acitretin from a polar mobile phase. Columns with smaller particle sizes (e.g., 3 µm) provide higher efficiency and better peak resolution. A Gemini C18 column (50 x 2.0 mm, 3 µm) has been shown to be effective for this separation.[1][12]
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic solvent. Acetonitrile is often preferred over methanol for its lower viscosity and higher elution strength. A buffer, such as 10 mM ammonium acetate, is added to the aqueous phase to control the pH and ensure consistent ionization of the acidic Acitretin molecule, leading to improved peak shape and retention time stability.[1][12]
-
Elution Mode: An isocratic elution (constant mobile phase composition) with a mixture of ammonium acetate and acetonitrile (e.g., 60:40, v/v) provides a simple, robust, and reproducible separation for Acitretin and its main metabolite, 13-cis-acitretin, within a short run time.[4][12]
Mass Spectrometry (MS) Optimization
Causality: Tandem mass spectrometry provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Acitretin contains a carboxylic acid group, which readily loses a proton to form a negative ion [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode is the optimal choice for this analysis, providing a strong and stable signal.[1][12][14]
-
MRM Transitions: In MRM mode, the mass spectrometer is set to first isolate a specific precursor ion (the deprotonated molecule) and then fragment it to produce a specific product ion. This highly specific transition is monitored for quantification.
-
Acitretin: The precursor ion is m/z 325.2 [M-H]⁻. Upon fragmentation, it commonly yields a stable product ion at m/z 266.0.[1][12]
-
Acitretin-d3 (IS): The precursor ion is m/z 328.3 [M-H]⁻, reflecting the +3 Da mass difference. It fragments to the same core structure, yielding a product ion at m/z 266.3.[4][15] Monitoring these unique transitions allows for the unambiguous quantification of Acitretin, free from interference.
-
Caption: Visualization of the MRM transition for Acitretin.
Detailed Experimental Protocol
Materials and Reagents
-
Acitretin and Acitretin-d3 reference standards
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid or acetic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (K₂EDTA)
-
Ultrapure water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acitretin and Acitretin-d3 in methanol to prepare individual stock solutions. Store at -20°C.[16]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the Acitretin stock solution with 50:50 (v/v) methanol:water. Prepare an IS working solution (e.g., 100 ng/mL) by diluting the Acitretin-d3 stock solution.[15]
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the Acitretin-d3 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 50 µL of 2% acetic acid to acidify the sample.
-
Add 1 mL of MTBE, cap the tube, and vortex vigorously for 2 minutes.[13]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.[1]
LC-MS/MS Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1200 or equivalent |
| Column | Gemini C18 (50 x 2.0 mm, 3 µm)[1][12] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v)[1][12] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions | Parameter | Value | | :--- | :--- | | MS System | Sciex API 4000 or equivalent | | Ionization Mode | ESI Negative[1][12] | | Ion Source Temp. | 500°C[1] | | Curtain Gas | 20 psi | | IonSpray Voltage | -4500 V | | Collision Gas (CAD) | 6 psi | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | Acitretin | 325.2[1][12] | 266.0[1][12] | | Acitretin-d3 (IS) | 328.3[4][15] | 266.3[4][15] |
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data, the method must be validated according to regulatory guidelines from bodies such as the FDA and EMA, now harmonized under the ICH M10 guideline.[6][17] The validation process demonstrates that the method is suitable for its intended purpose.[7]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
|---|---|---|
| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To establish the relationship between concentration and response. | Calibration curve with a minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be ≥5 times the blank response; Accuracy within ±20%, Precision ≤20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | At least 3 QC levels (Low, Mid, High); Accuracy within ±15% of nominal, Precision ≤15% CV (except LLOQ).[4][15] |
| Matrix Effect | To assess the ion suppression or enhancement from matrix components. | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.[12] |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term). | Mean concentration at each stability QC level should be within ±15% of the nominal concentration. |
Published methods have demonstrated validation over concentration ranges of approximately 0.3-500 ng/mL, with intra- and inter-day precision below 10% and accuracy within ±10%.[4][12]
Conclusion
This application note describes a comprehensive and robust LC-MS/MS method for the quantification of Acitretin in human plasma using its deuterated internal standard, Acitretin-d3. The detailed rationale for the optimization of sample preparation, chromatography, and mass spectrometry provides a clear framework for implementation. The described method is sensitive, specific, and reliable, making it highly suitable for regulated bioanalysis in support of clinical and preclinical studies. Adherence to the validation principles outlined ensures data integrity and compliance with global regulatory standards.
References
-
Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. PubMed. Available at: [Link]
-
Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. PubMed Central. Available at: [Link]
-
Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? PubMed. Available at: [Link]
-
Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Mass spectrometer settings for acitretin and isoacitretin method. ResearchGate. Available at: [Link]
-
(PDF) Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Acitretin-d3. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
DETERMINATION OF ACITRETIN IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. Neliti. Available at: [Link]
-
Acitretin. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmacy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fda.gov [fda.gov]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. caymanchem.com [caymanchem.com]
- 9. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. media.neliti.com [media.neliti.com]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Acitretin-d3 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other keratinization disorders.[1][2] Its deuterated analog, Acitretin-d3, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This guide provides a comprehensive, in-depth protocol for the preparation and administration of Acitretin-d3 in rodent models, grounded in scientific principles and field-proven insights. We will delve into the causality behind experimental choices, from vehicle selection to dosage calculations and animal monitoring, to ensure the generation of robust and reproducible data while upholding the highest standards of animal welfare.
Introduction: The Scientific Rationale for Acitretin-d3 in Preclinical Research
Acitretin exerts its therapeutic effects by modulating gene expression through binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors.[1] This interaction normalizes keratinocyte proliferation and differentiation and imparts anti-inflammatory effects.[1] Acitretin-d3, being chemically identical to acitretin with the exception of deuterium labeling, is presumed to follow the same metabolic pathways. Its use as an internal standard is critical for mass spectrometry-based bioanalysis, allowing for accurate determination of acitretin concentrations by correcting for variations in sample processing and instrument response.
Mechanism of Action: A Visualized Pathway
Acitretin's mechanism of action involves its influence on cellular growth, differentiation, and inflammation.[1] The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of Acitretin.
Pre-Administration Protocol: Dosage Calculation and Formulation
Dosage Calculation: Allometric Scaling from Human to Rodent
Translating a human dose to an animal model is not a simple weight-based conversion due to differences in metabolic rates. Allometric scaling, which considers the body surface area, is the standard and recommended approach.[3][4] The following table provides the conversion factors based on the FDA's guidance.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Body Weight / Body Surface Area) | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
Example Calculation for a Mouse:
If the human therapeutic dose of Acitretin is 0.5 mg/kg/day:
-
Animal Equivalent Dose (AED) for a mouse (mg/kg) = Human dose (mg/kg) x 12.3
-
AED = 0.5 mg/kg x 12.3 = 6.15 mg/kg
It is crucial to perform a dose-ranging study to determine the optimal and non-toxic dose for your specific animal model and experimental endpoint.
Formulation of Acitretin-d3 for Oral Gavage
Acitretin is a lipophilic compound, meaning it is soluble in fats and oils.[5] For oral administration in rodents, a lipid-based vehicle is recommended to enhance absorption, mimicking the clinical recommendation of taking acitretin with food.[6]
Recommended Vehicle: Corn oil or Arachis oil (peanut oil).[5]
Protocol for Preparing a 1 mg/mL Suspension in Corn Oil:
-
Materials and Equipment:
-
Acitretin-d3 powder
-
Corn oil (pharmaceutical grade)
-
Amber glass vial
-
Sonicator (bath or probe)
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weighing: Accurately weigh the required amount of Acitretin-d3 powder.
-
Initial Mixing: Place the powder in an amber glass vial to protect it from light, as retinoids are light-sensitive.[7] Add a small amount of corn oil and vortex to create a paste.
-
Dilution: Gradually add the remaining volume of corn oil while continuously vortexing to ensure a homogenous mixture.
-
Sonication: To ensure a fine and stable suspension, sonicate the mixture. A bath sonicator is generally sufficient. Sonicate in short bursts, allowing the suspension to cool between cycles to prevent heat-induced degradation.
-
Storage: Store the final suspension in the amber vial at 4°C. It is recommended to prepare the suspension fresh daily or, if stability data is available, for a limited period. Always vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
Administration Protocol: Oral Gavage in Mice and Rats
Oral gavage is a precise method for delivering a specific volume of a substance directly into the stomach. This procedure should only be performed by trained personnel to minimize stress and potential injury to the animal.
Equipment
-
Gavage Needles:
-
Mice: 20-22 gauge, 1.5-inch flexible or curved stainless-steel feeding needle with a ball tip.
-
Rats: 16-18 gauge, 2-3 inch flexible or curved stainless-steel feeding needle with a ball tip.
-
-
Syringes (appropriate volume for the calculated dose)
Step-by-Step Oral Gavage Procedure
-
Animal Restraint:
-
Mouse: Gently scruff the mouse, ensuring a firm but not restrictive grip on the loose skin over the shoulders. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Rat: Securely hold the rat's head and upper torso with one hand, using your thumb and forefinger to gently close around the jaw. Support the lower body with your other hand or forearm.
-
-
Measuring the Gavage Needle Length: Before insertion, measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. This ensures the needle will reach the stomach without causing perforation.
-
Insertion:
-
Gently introduce the ball-tipped needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat.
-
The animal will naturally swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If any resistance is felt, immediately withdraw the needle and reposition.
-
-
Administration: Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the Acitretin-d3 suspension.
-
Withdrawal: Gently remove the needle in a single, smooth motion, following the same path as insertion.
-
Post-Procedure Monitoring: Briefly observe the animal to ensure it has recovered from the procedure and is breathing normally.
Post-Administration Monitoring and Ethical Considerations
Careful monitoring of the animals is paramount for both animal welfare and data integrity.
Monitoring Parameters
| Parameter | Frequency | Rationale and Actionable Insights |
| Body Weight | Daily | A sensitive indicator of overall health. A weight loss of 15-20% from baseline is a critical endpoint and requires intervention or euthanasia.[1][2] |
| Clinical Signs | Daily | Observe for signs of toxicity such as hunched posture, ruffled fur, lethargy, skin changes (dryness, peeling), and signs of dehydration. |
| Food and Water Intake | Daily (if feasible) | A decrease in consumption can be an early sign of adverse effects. |
| Blood Sampling | As per experimental design | For pharmacokinetic analysis and to monitor for systemic toxicity. |
Biochemical Monitoring
Acitretin can cause hepatotoxicity and hyperlipidemia in humans. Therefore, monitoring relevant blood parameters is crucial.
| Parameter | Indication |
| Alanine Aminotransferase (ALT) | Liver damage |
| Aspartate Aminotransferase (AST) | Liver damage |
| Alkaline Phosphatase (ALP) | Cholestatic liver injury |
| Gamma-Glutamyl Transferase (GGT) | Cholestatic liver injury |
| Triglycerides | Hyperlipidemia |
| Cholesterol | Hyperlipidemia |
Ethical Endpoints
Humane endpoints must be clearly defined in the study protocol. In addition to the 15-20% body weight loss, other humane endpoints may include:
-
Severe lethargy or unresponsiveness
-
Inability to access food or water
-
Persistent and severe clinical signs of distress
Any animal reaching a humane endpoint must be euthanized promptly.
Experimental Workflow and Data Analysis
A well-structured experimental workflow is essential for obtaining reliable results.
Caption: A typical experimental workflow for an Acitretin-d3 animal study.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the administration of Acitretin-d3 in animal studies. By adhering to these procedures, researchers can ensure the accurate and humane execution of their experiments, leading to high-quality data that can be confidently interpreted and contribute to the advancement of dermatological and pharmacological research.
References
-
Acitretin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Acitretin in dermatology. (URL: [Link])
-
A simple practice guide for dose conversion between animals and human. (URL: [Link])
-
Oral acitretin induces alterations in mouse liver phospholipid composition - PubMed. (URL: [Link])
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (URL: [Link])
-
A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans - Systematic Reviews in Pharmacy. (URL: [Link])
-
Allometric Scaling Calculator. (URL: [Link])
-
To scale or not to scale: the principles of dose extrapolation - PMC - NIH. (URL: [Link])
-
How to convert human dose to animal dose? - NovoPro Bioscience Inc. (URL: [Link])
-
IG028: Weight Loss Within Research Procedures - MSU's Animal Care Program. (URL: [Link])
-
Permissible Weight Loss in Research Animals – Office of Animal Welfare - UW Sites - University of Washington. (URL: [Link])
-
Standard on Weight Loss in Research Animals - UNC Policies. (URL: [Link])
-
Defining body-weight reduction as a humane endpoint: a critical appraisal - PubMed. (URL: [Link])
-
Guidelines for Diet Control in Laboratory Animals - NIH OACU. (URL: [Link])
-
Handbook 6 - Acitretin - IARC Publications. (URL: [Link])
-
Food increases the bioavailability of acitretin - PubMed. (URL: [Link])
-
Acitretin-induced hepatitis: when to monitor cholestatic enzymes - PubMed. (URL: [Link])
-
Effects of acitretin on the liver - PubMed. (URL: [Link])
-
Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF. (URL: [Link])
-
Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - NIH. (URL: [Link])
-
A Unique Preparation and Delivery Method for Acitretin for Neonatal Harlequin Ichthyosis. (URL: [Link])
-
Extemporaneous Compounding of Oral Acitretin Suspension for Pediatric Patient with Generalized Pustular Psoriasis | Request PDF - ResearchGate. (URL: [Link])
-
JAMP Acitretin. (URL: [Link])
-
Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - NIH. (URL: [Link])
-
Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin). (URL: [Link])
-
Pharmacokinetics of acitretin and etretinate - PubMed. (URL: [Link])
-
Pharmacokinetics of acitretin and its 13-cis metabolite in patients on haemodialysis. (URL: [Link])
-
[Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use] - PubMed. (URL: [Link])
-
Pharmacokinetics of tazarotene and acitretin in psoriasis - PubMed. (URL: [Link])
-
57 questions with answers in ORAL GAVAGE | Science topic - ResearchGate. (URL: [Link])
-
Cas No. 106-93-4 Study type Species Rat (SD) Route Oral (Gavage) Vehicle Corn oil Dose level 15, 75 mg/kg/day Death N/A NOEL ca. (URL: [Link])
-
How can I reduce the viscosity of corn oil used as vehicle for administration in animal experiments? | ResearchGate. (URL: [Link])
-
Immunomodulatory screening test of corn oil administered orally to female mice: effect of timing of dosing within 24 hours - PubMed. (URL: [Link])
-
Inhibition of rat mononuclear cell leukemia by corn oil gavage: in vivo, in situ and immune competence studies - PubMed. (URL: [Link])
Sources
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of acitretin and its 13-cis metabolite in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of acitretin and etretinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Unique Preparation and Delivery Method for Acitretin for Neonatal Harlequin Ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral acitretin induces alterations in mouse liver phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotenoids, tocopherols, and retinoids in human buccal mucosal cells: intra- and interindividual variability and storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Cell-Based Assays Utilizing Acitretin-d3
I. Foundational Principles: Understanding Acitretin in a Cellular Context
Acitretin, a second-generation systemic retinoid, is a synthetic analog of vitamin A and the active metabolite of etretinate.[1] Clinically, it is a cornerstone therapy for severe, recalcitrant psoriasis and other disorders of keratinization, such as lichen planus and ichthyosis.[2][3][4][5] Its therapeutic efficacy stems from its profound effects on normalizing epidermal cell proliferation, differentiation, and cornification.[2][6] Unlike many systemic treatments for psoriasis, Acitretin is not considered cytotoxic or immunosuppressive, which is a key advantage in its clinical application.[5][6]
The deuterated form, Acitretin-d3, serves a dual purpose in research. Primarily, it is an ideal internal standard for the precise quantification of Acitretin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[7] Furthermore, as the deuterium substitution does not alter its fundamental biological activity, Acitretin-d3 can be used interchangeably with Acitretin in mechanistic studies, particularly those involving metabolic stability and pharmacokinetic assessments where subsequent quantification is required.
Mechanism of Action: From Cytosol to Gene Transcription
The molecular journey of Acitretin begins in the cytoplasm and culminates in the modulation of gene expression within the nucleus.[8]
-
Cytosolic Transport : Acitretin binds to cytosolic retinoic acid-binding proteins (CRABP), which act as intracellular carriers, trafficking the molecule to the nucleus.[1][9]
-
Nuclear Receptor Activation : Inside the nucleus, Acitretin and its metabolites interact with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2][8]
-
Dimerization and DNA Binding : These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1]
-
Transcriptional Regulation : Ligand binding induces a conformational change in the receptor complex, leading to the release of co-repressors and the recruitment of co-activators. This complex process ultimately alters the transcription of genes involved in critical cellular processes, including inflammation, proliferation, and differentiation.[1]
This intricate signaling cascade results in the observed anti-proliferative, anti-inflammatory, and cell-normalizing effects that make Acitretin a potent therapeutic agent.[1][2][8]
Caption: Acitretin's nuclear signaling pathway.
II. Critical Experimental Considerations for In Vitro Assays
Synthesizing field-proven insights with technical accuracy is paramount for reproducible and meaningful results. The physicochemical properties of retinoids demand specific handling procedures.
-
Solubility and Stock Preparation : Acitretin is a highly lipophilic molecule with extremely low aqueous solubility.[10][11][12] For in vitro studies, it must be dissolved in an organic solvent.
-
Recommended Solvent : Dimethyl sulfoxide (DMSO) is the most common and effective solvent.[10][13]
-
Stock Concentration : Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) to minimize the final solvent concentration in the culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Storage : Store stock solutions in small aliquots at -20°C or -80°C, protected from light.[13] Retinoids are notoriously photosensitive, and exposure to light can lead to isomerization and degradation.[14] All handling steps should be performed under yellow or red light.[14]
-
-
Stability in Culture Media : Acitretin is sparingly soluble and unstable in aqueous solutions like cell culture media.[13]
-
Working Solutions : Prepare fresh dilutions of the stock solution in culture medium immediately before each experiment. Do not store working solutions.[13]
-
Protein Binding : The presence of proteins, such as albumin in Fetal Bovine Serum (FBS), is critical. Proteins can bind to retinoids, which on one hand prevents their loss due to absorption to plasticware, but on the other hand, can reduce their bioavailability to the cells.[15] This interaction is a crucial variable to consider when designing experiments and interpreting results.[15][16]
-
-
Impact of Serum : Standard FBS contains endogenous levels of retinol (Vitamin A), which cells can metabolize into active retinoids.[16] This can create a baseline level of retinoid signaling that may confound experimental results, especially in dose-response studies. For sensitive assays, consider using charcoal-stripped FBS, which has reduced levels of lipophilic molecules, or transitioning to serum-free media conditions after initial cell attachment.
III. Protocol 1: Assessment of Anti-Proliferative Activity in Keratinocytes
This protocol details a method to quantify the dose- and time-dependent effects of Acitretin-d3 on the proliferation of human keratinocyte cell lines, such as the immortalized HaCaT line or the squamous cell carcinoma line SCL-1.[17][18]
Objective : To determine the half-maximal inhibitory concentration (IC50) of Acitretin-d3.
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically. A reduction in signal correlates with decreased cell viability or proliferation.[17]
Methodology
-
Cell Seeding : Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation : Prepare a series of 2X working concentrations of Acitretin-d3 by diluting the DMSO stock in the appropriate cell culture medium. Include a vehicle control containing the same final concentration of DMSO as the highest Acitretin-d3 dose.
-
Cell Treatment : Remove the old medium from the cells and add 100 µL of the appropriate Acitretin-d3 working solution or vehicle control to each well.
-
Incubation : Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[17][19]
-
MTT Assay :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]
-
Data Analysis :
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot % Viability against the log of Acitretin-d3 concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for the MTT-based cell proliferation assay.
| Parameter | Cell Line: HaCaT | Cell Line: SCL-1 | Reference |
| Seeding Density | ~4,000 cells/well | ~3,000 cells/well | [17] |
| Acitretin Conc. Range | 0.1 µM - 100 µM | 1 µM - 100 µM | [7][17] |
| Reported IC50 (72h) | ~6.6 µM | ~10 µM | [7][17] |
| Vehicle Control | 0.1% DMSO in media | 0.1% DMSO in media | [17] |
IV. Protocol 2: Quantification of Acitretin-d3 Uptake by LC-MS/MS
This protocol describes the primary application of Acitretin-d3: its use as an internal standard for the accurate quantification of the parent compound, Acitretin, in cell lysates and culture media. The principle can be directly applied to quantify Acitretin-d3 itself when it is the test article.
Objective : To accurately measure the concentration of Acitretin-d3 in a biological sample.
Principle : Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis. A known quantity of a stable isotope-labeled version of the analyte (in this case, Acitretin-d3 would be the analyte, and one would need a different internal standard, or it can be used to quantify unlabeled Acitretin) is added to the sample at the beginning of the extraction process. The internal standard co-elutes with the analyte and is detected by the mass spectrometer. Because the internal standard experiences the same sample loss and ionization suppression/enhancement as the analyte, the ratio of the analyte peak area to the internal standard peak area provides a highly accurate and precise measurement.
Methodology
-
Sample Collection :
-
Media : Collect an aliquot of the cell culture medium.
-
Cell Lysate : Wash cells with cold PBS, then lyse them using a suitable method (e.g., scraping in acetonitrile or sonication in a lysis buffer).
-
-
Internal Standard Spiking : Add a known, fixed amount of an appropriate internal standard (e.g., for quantifying Acitretin-d3, a different retinoid analog or a C13-labeled version could be used; for quantifying unlabeled Acitretin, Acitretin-d3 is the ideal standard).
-
Extraction :
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Alternatively, perform a liquid-liquid extraction. Add an organic solvent like hexane, vortex thoroughly, and collect the organic phase.
-
-
Drying and Reconstitution : Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a small volume of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 reverse-phase column for chromatographic separation.
-
Develop a multiple reaction monitoring (MRM) method in positive or negative ion mode to detect the specific precursor-to-product ion transitions for both the analyte (Acitretin-d3) and the internal standard.
-
-
Data Analysis :
-
Prepare a calibration curve by analyzing standards of known analyte concentrations (with the fixed amount of internal standard).
-
Plot the peak area ratio (Analyte/Internal Standard) versus concentration.
-
Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples.
-
| Parameter | Typical Value | Notes |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good separation for lipophilic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Method dependent, requires optimization. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| Acitretin Transition | e.g., m/z 327.2 -> 211.1 | Values are illustrative and must be optimized empirically. |
| Acitretin-d3 Transition | e.g., m/z 330.2 -> 214.1 | Values are illustrative and must be optimized empirically. |
V. References
-
Narang, T., et al. (2013). Acitretin in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 79(6), 753. [Link]
-
Al-Abadie, M. S., & Musthaq, S. (2023). Acitretin. In StatPearls. StatPearls Publishing. [Link]
-
Campalani, E., et al. (2005). Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas, 96(8), 485-497. [Link]
-
Patsnap. (2024). What is the mechanism of Acitretin? Patsnap Synapse. [Link]
-
Gollnick, H. P. M., & Orfanos, C. E. (1992). Acitretin : A Review of its Pharmacology and Therapeutic Use. Drugs, 44(6), 934-951. [Link]
-
Kane, M. A., et al. (2010). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry, 82(19), 8199–8207. [Link]
-
Chen, J., et al. (2011). Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of Cellular and Molecular Medicine, 15(2), 347–356. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acitretin. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC. [Link]
-
Saeland, E., & Duester, G. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Nutrients, 12(9), 2797. [Link]
-
Brakenhoff, R. H., et al. (1995). Considerations for in vitro retinoid experiments: importance of protein interaction. Biochemical and Biophysical Research Communications, 214(2), 470-476. [Link]
-
Sun, H. (Ed.). (2010). Retinoids: Methods and Protocols. Humana Press. [Link]
-
Wang, Y., et al. (2021). Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology, 12, 642674. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 652, 1–53. [Link]
-
Wang, Y., et al. (2021). Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology, 12. [Link]
-
Garg, T., et al. (2018). Pivotal Role of Acitretin Nanovesicular Gel for Effective Treatment of Psoriasis: Ex Vivo-In Vivo Evaluation Study. AAPS PharmSciTech, 19(4), 1839-1852. [Link]
-
Al-Salhi, A., et al. (2017). Acitretin Use in Dermatology. Journal of Cutaneous Medicine and Surgery, 21(6), 546-556. [Link]
-
Zhang, C., et al. (2020). 5-aminolevulinic acid photodynamic therapy enhance the effect of acitretin on squamous cell carcinoma cells: An in vitro study. Photodiagnosis and Photodynamic Therapy, 31, 101887. [Link]
-
Lee, C. S., et al. (2011). Acitretin in Dermatology: A Review. Journal of Drugs in Dermatology, 10(7), 772-782. [Link]
-
Zagorin, A., et al. (2011). Acitretin for the Treatment of Psoriasis: An Assessment of National Trends. Journal of Drugs in Dermatology, 10(7), 783-786. [Link]
-
Liu, M., et al. (2003). Inclusion of acitretin into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. [Link]
-
Liu, M., et al. (2003). Inclusion of Acitretin into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. ResearchGate. [Link]
Sources
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Acitretin Use in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin in Dermatology: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Acitretin for the Treatment of Psoriasis: An Assessment of National Trends - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 9. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 11. Inclusion of acitretin into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pivotal role of Acitretin nanovesicular gel for effective treatment of psoriasis: ex vivo-in vivo evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-aminolevulinic acid photodynamic therapy enhance the effect of acitretin on squamous cell carcinoma cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Acitretin-d3 for Robust Calibration of Analytical Instrumentation in Drug Development
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the landscape of pharmaceutical development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. Acitretin, a second-generation systemic retinoid, is a cornerstone in the treatment of severe psoriasis.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The inherent complexity and variability of biological samples, however, present significant challenges to achieving reliable and reproducible analytical results. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to significant inaccuracies if not properly addressed.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these challenges in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[2][3][4][5] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). Acitretin-d3, a deuterium-labeled analog of Acitretin, is an ideal internal standard for this purpose.[6][7] Its physicochemical properties are nearly identical to Acitretin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allow for the effective normalization of variations in sample preparation and instrument response, thereby ensuring the integrity of the quantitative data.[8]
This application note provides a comprehensive guide and detailed protocols for the use of Acitretin-d3 in the calibration of analytical instrumentation for the quantitative analysis of Acitretin in biological matrices.
Physicochemical Properties of Acitretin and Acitretin-d3
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | Acitretin | Acitretin-d3 | Reference(s) |
| Molecular Formula | C₂₁H₂₆O₃ | C₂₁H₂₃D₃O₃ | [6][9] |
| Molecular Weight | 326.4 g/mol | 329.45 g/mol | [6][9] |
| Monoisotopic Mass | 326.1882 Da | 329.2070 Da | [10][11] |
| Solubility | Soluble in DMSO and Dimethylformamide (DMF) | Soluble in DMSO | [7][9] |
| Lipophilicity (log p) | ~6 | ~6 | [12] |
| pKa | 5 | ~5 | [12] |
Note: Due to the isotopic labeling, Acitretin-d3 has a slightly higher molecular weight, which is the basis for its differentiation from the unlabeled Acitretin in mass spectrometry.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Acitretin in a biological matrix using Acitretin-d3 as an internal standard.
Workflow for Acitretin quantification.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock solutions is the foundation of a reliable calibration curve. Using a high-purity solvent in which both the analyte and internal standard are freely soluble is crucial.[9]
-
Acitretin Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Acitretin standard.
-
Dissolve in a 10 mL volumetric flask with Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Acitretin-d3 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Acitretin-d3.
-
Dissolve in a 1 mL volumetric flask with DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solutions:
-
Prepare a series of Acitretin working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare an Acitretin-d3 working solution (e.g., 2000 ng/mL) by diluting the IS stock solution with the same diluent.
-
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
Rationale: The calibration curve is essential for determining the relationship between the instrument response and the concentration of the analyte. Quality control (QC) samples at different concentrations are analyzed alongside unknown samples to ensure the accuracy and precision of the analytical run.
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the Acitretin working solutions to achieve a desired concentration range (e.g., 1 ng/mL to 750 ng/mL).[13][14]
-
The final volume of the spiking solution should be minimal (e.g., less than 5% of the total volume) to avoid altering the matrix composition.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 600 ng/mL).
-
QC samples should be prepared from a separate weighing of the Acitretin standard than that used for the calibration standards.
-
Protocol 3: Sample Extraction
Rationale: This protocol describes a combined protein precipitation and liquid-liquid extraction method to efficiently remove proteins and other interfering substances from the plasma sample, thereby improving the cleanliness of the extract and the robustness of the LC-MS/MS analysis.[13][14]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Acitretin-d3 working solution (e.g., 2000 ng/mL) and vortex briefly.
-
Add 1 mL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of tert-Butyl methyl ether (TBME) and shake for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/alcohol bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of the mobile phase and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Parameters
Rationale: The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used. The use of Multiple Reaction Monitoring (MRM) enhances the selectivity and sensitivity of the assay.[13][14]
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 20 mM ammonium acetate buffer (pH 6.6) and acetonitrile (5:95, v/v) |
| Flow Rate | 0.7 mL/min (with a post-column split to the mass spectrometer) |
| Injection Volume | 25 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Acitretin: m/z 325.4 → 266.3 Acitretin-d3: m/z 328.3 → 266.3 |
Note: The MRM transition represents the fragmentation of the precursor ion (the molecule of interest) into a specific product ion in the collision cell of the mass spectrometer.
Data Analysis and System Validation
The concentration of Acitretin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the linear regression of the calibration curve. The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, which includes assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[15]
Conclusion
Acitretin-d3 serves as an indispensable tool for the accurate and precise quantification of Acitretin in biological matrices. Its use as an internal standard effectively compensates for the variability inherent in sample preparation and instrumental analysis, thereby ensuring the generation of high-quality, reliable data essential for drug development and clinical research. The protocols and parameters outlined in this application note provide a robust framework for the development and validation of bioanalytical methods for Acitretin.
References
-
Veeprho. Acitretin-D3. [Link]
-
National Center for Biotechnology Information. Acitretin - StatPearls. [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. Multivariate calibration technique aided UV spectrophotometric method for the estimation of acitretin in pharmaceutical dosage form. [Link]
-
SciSpace. Acitretin in dermatology A review. [Link]
-
ResearchGate. Identification of acitretin and etretinate by fragmentation patterns in mass spectrometry and elution time on liquid chromatography column. [Link]
-
ResearchGate. Mass spectrometer settings for acitretin and isoacitretin method. [Link]
-
ResearchGate. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. [Link]
-
PubMed. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. [Link]
-
Neliti. DETERMINATION OF ACITRETIN IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. [Link]
-
PubMed Central. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. [Link]
-
Royal Society of Chemistry. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. Acitretin-d3 PubChem CID 46780078. [Link]
-
National Center for Biotechnology Information. 13-cis Acitretin-d3 PubChem CID 46780079. [Link]
-
National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
ACS Publications. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. [Link]
-
Journal of Pharmaceutical Research. Stability-Indicating RP-HPLC Method Validation for Acitretin and its Related Substances in Capsules. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
Sources
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. veeprho.com [veeprho.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 13-cis Acitretin-d3 | C21H26O3 | CID 46780079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acitretin-d3 Dosage for Pediatric Patients
Introduction: The Critical Role of Precision in Pediatric Acitretin Therapy
Acitretin, a second-generation systemic retinoid, is an indispensable therapeutic agent for severe pediatric disorders of keratinization, such as extensive psoriasis and various forms of ichthyosis.[1] Its deuterated analog, Acitretin-d3, is a vital tool for researchers and clinicians, serving as an internal standard in pharmacokinetic (PK) assays to ensure the precise quantification of the active drug.[2] This precision is paramount in the pediatric population, a group characterized by dynamic physiological changes that significantly impact drug disposition and response. Optimizing acitretin dosage in children is a complex challenge, necessitating a robust understanding of its pharmacology and a systematic approach to therapeutic drug monitoring (TDM).
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during the optimization of Acitretin-d3 dosage in pediatric patients, ensuring both safety and efficacy in clinical and research settings.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is individualized dosing and Therapeutic Drug Monitoring (TDM) for acitretin more critical in children than in adults?
Answer:
Individualized dosing and TDM are crucial for pediatric acitretin therapy due to a confluence of factors that create a high degree of pharmacokinetic variability and potential for toxicity:
-
Developmental Pharmacokinetics: The enzymatic pathways responsible for metabolizing acitretin, primarily through isomerization to 13-cis-acitretin and subsequent glucuronidation, are not fully developed in children.[3] This can lead to unpredictable drug exposure and clearance rates.
-
Narrow Therapeutic Window: Acitretin has a narrow therapeutic index. Sub-therapeutic levels result in a lack of efficacy, while supra-therapeutic concentrations are associated with significant dose-related adverse effects.[4]
-
Adverse Effect Profile: Children may be more susceptible to certain adverse effects of acitretin. While mucocutaneous side effects like cheilitis and dry skin are common and generally manageable, there are concerns about potential long-term impacts on skeletal development with prolonged use.[5][6]
-
High Inter-Individual Variability: Genetic polymorphisms in drug-metabolizing enzymes can lead to significant differences in how children process acitretin, further complicating standardized dosing.[7][8]
TDM, facilitated by the use of Acitretin-d3 as an internal standard, allows for dose adjustments based on measured plasma concentrations, mitigating risks and maximizing the therapeutic benefit for each child.
Troubleshooting Guide: Sub-Optimal Clinical Response Despite Standard Dosing
Scenario: A 9-year-old patient with lamellar ichthyosis is receiving a weight-based acitretin dose of 0.5 mg/kg/day, but is showing minimal clinical improvement after 8 weeks. Plasma acitretin levels are found to be unexpectedly low.
Potential Causes & Troubleshooting Steps:
-
Poor Bioavailability:
-
Causality: Acitretin is a lipophilic compound, and its absorption is significantly enhanced when taken with a high-fat meal.[9] Inconsistent administration with food can lead to low and variable drug absorption.
-
Actionable Step: Counsel the patient and caregivers on the importance of administering acitretin with the main meal of the day, preferably one that contains some fat.
-
-
Medication Adherence:
-
Causality: Non-adherence is a common challenge in chronic pediatric therapies. This can be due to factors such as taste, difficulty swallowing capsules, or complex dosing schedules.
-
Actionable Step: Engage in a non-judgmental conversation with the family to assess adherence. If swallowing capsules is an issue, discuss with a compounding pharmacy about creating a more palatable formulation.
-
-
Rapid Metabolism:
-
Causality: The patient may have a genetic predisposition leading to ultra-rapid metabolism of acitretin.
-
Actionable Step: While less common, this can be investigated. A carefully monitored dose escalation may be warranted, with frequent TDM to ensure levels remain within the therapeutic range.
-
Experimental Workflow for Investigating Low Acitretin Levels
Sources
- 1. termedia.pl [termedia.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Pros and cons of using systemic acitretin in the paediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Acitretin-d3
Welcome to the technical support resource for the synthesis of Acitretin-d3. As a deuterated analog of the retinoid Acitretin, Acitretin-d3 serves as a critical internal standard for pharmacokinetic and metabolic studies, where analytical precision is paramount.[1][2][3] The synthesis of this polyene system, however, is not without its challenges, primarily centered on stereochemical control, purification, and stability.
This guide is designed for drug development professionals and research scientists. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthetic campaigns.
Section 1: Core Synthetic Strategy & Mechanistic Overview
The most prevalent and industrially relevant synthesis of the Acitretin backbone relies on the Wittig reaction to construct the C20 polyene chain.[4][5] The deuterium label is introduced via the aromatic C15 fragment, specifically on the methoxy group, using a deuterated methylating agent early in the synthesis.
The overall workflow can be visualized as follows:
Caption: Overall workflow for Acitretin-d3 synthesis.
The critical coupling step, the Wittig reaction, is where most stereochemical challenges arise. Understanding its mechanism is key to troubleshooting.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Wittig reaction is producing a low yield of the desired all-trans isomer and a complex mixture of other stereoisomers. What's going wrong?
A: This is the most frequent challenge and stems from the inherent mechanism of the Wittig reaction. The geometry of the resulting alkene is highly dependent on the stability of the phosphorus ylide and the reaction conditions.
Probable Causes & Solutions:
-
Ylide Reactivity: The phosphonium ylide used in Acitretin synthesis is semi-stabilized. Under standard "salt-free" conditions, such ylides can produce mixtures of E and Z alkenes.
-
Expert Insight: The formation of the four-membered oxaphosphetane intermediate is kinetically controlled. For non-stabilized ylides, a rapid, irreversible cycloaddition leads to the cis (or Z) product.[6][7] For your semi-stabilized system, this kinetic pathway competes with the thermodynamic pathway.
-
Solution: Employ conditions that favor thermodynamic equilibrium. The "Schlosser modification" can be adapted; however, a more practical approach for this specific synthesis is an in-situ or post-reaction isomerization.[7]
-
-
Base and Solvent Choice: The choice of base significantly impacts the reaction. Pyrophoric bases like n-BuLi are effective but pose safety risks and can lead to side reactions. Weaker bases like triethylamine may be inefficient.[8]
-
Expert Insight: Sodium-based alkoxides or amides (e.g., NaOEt, NaHMDS) can promote ylide equilibration, potentially increasing the proportion of the trans isomer compared to lithium-based reagents.
-
Solution: A patented process highlights the use of milder inorganic bases like sodium carbonate in a solvent like toluene, followed by a specific isomerization step.[8] This avoids hazardous reagents and is more scalable.
-
-
Post-Reaction Isomerization is Key: It is often more efficient to accept a mixture of isomers from the Wittig reaction and then convert the undesired isomers into the desired all-trans product.
-
Solution: After the Wittig coupling, do not immediately proceed to saponification. Treat the crude ester mixture with a catalytic amount of iodine (I₂) in a suitable solvent (e.g., toluene, heptane) while heating.[8] This catalyzes the equilibration of the double bonds to the most thermodynamically stable all-trans form. Monitor by HPLC to determine completion.
-
Caption: Wittig reaction pathways and isomerization solution.
Q2: I'm observing incomplete deuterium incorporation or seeing signs of H/D scrambling. How can I prevent this?
A: This indicates a problem with either the initial deuteromethylation step or unintended isotope exchange during subsequent reactions. Acitretin-d3 requires the label on the aromatic methoxy group, which is generally stable.
Probable Causes & Solutions:
-
Inefficient Deuteromethylation: The synthesis of the 4-(methoxy-d3)-2,3,6-trimethylphenyl fragment is the source of your label. Incomplete reaction here is the most likely cause.
-
Expert Insight: Standard Williamson ether synthesis conditions apply (e.g., deprotonation of the phenol with a base like NaH or K₂CO₃ followed by addition of the deuterated electrophile).
-
Solution: Ensure your deuterated methylating agent (e.g., methyl-d3 iodide or dimethyl-d6 sulfate) is of high isotopic purity (≥99%). Use a slight excess (1.1-1.2 eq) of the deuterated reagent and ensure the phenolic starting material is completely dry and deprotonated before addition. Monitor the reaction by GC-MS to confirm full conversion and prevent under- or over-alkylation.
-
-
H/D Exchange Conditions: The C-D bonds in a methoxy group are very stable and should not exchange under standard Wittig, saponification, or purification conditions. Scrambling is highly unlikely unless extremely harsh acidic or basic conditions are used in the presence of a proton source.
-
Solution: Adhere to the recommended reaction conditions. Avoid strong Lewis acids or superbasic conditions. Your primary focus should be on ensuring the initial deuteration is complete and pure.
-
Q3: My product is degrading during workup and purification. It's turning a darker color and my purity is dropping.
A: Retinoids are notoriously sensitive compounds. Degradation is typically caused by exposure to light, oxygen, heat, and acid.[9][10]
Probable Causes & Solutions:
-
Photo-isomerization and Oxidation: The conjugated polyene system is a chromophore that readily absorbs UV and visible light, leading to isomerization and oxidation.
-
Solution: Protect your reaction from light at all stages. Use amber glassware or wrap flasks in aluminum foil. Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially during solvent removal and storage.[1]
-
-
Acid Sensitivity: The polyene chain can be degraded by strong acids.
-
Solution: During aqueous workups, use mild bases for neutralization (e.g., saturated sodium bicarbonate solution) and avoid strong acids. Ensure all solvents are free of acidic impurities.
-
-
Thermal Stress: While some heat is required for isomerization, prolonged exposure to high temperatures can cause decomposition.
-
Solution: Use the minimum effective temperature for reactions and solvent removal (e.g., use a rotary evaporator with controlled bath temperature). Store the final compound and key intermediates at low temperatures (-20°C or below), under an inert atmosphere, and protected from light.[11]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the most critical quality control check during the synthesis?
-
A: HPLC analysis is crucial at two key stages: 1) After the iodine-catalyzed isomerization to ensure the conversion to the all-trans ester is >99%, and 2) On the final active pharmaceutical ingredient (API) to confirm the isomeric purity of the carboxylic acid meets specifications (typically >98% all-trans).
-
-
Q2: How do I confirm the final structure and isotopic purity of Acitretin-d3?
-
A: A combination of analytical techniques is required:
-
¹H NMR: The most telling analysis. You should see a significant reduction or complete disappearance of the singlet corresponding to the methoxy protons (~3.8 ppm). The rest of the spectrum should match the non-deuterated standard, confirming the structure and stereochemistry.
-
Mass Spectrometry (LC-MS/MS): This will confirm the molecular weight, which should be 3 units higher than the unlabeled Acitretin.[9][12] It is also the best method for quantifying the isotopic distribution (percentage of d3, d2, d1, and d0 species).
-
HPLC: To confirm isomeric purity and chemical purity against other impurities.[13]
-
-
-
Q3: What are the ideal storage conditions for the final Acitretin-d3 product?
Section 4: Key Experimental Protocol
The following is a representative protocol for the key coupling and purification steps, integrating the troubleshooting advice.
Protocol 4.1: Wittig Coupling, Isomerization, and Saponification
Safety: This procedure involves strong bases and flammable solvents. Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, and perform the reaction in a certified chemical fume hood.
-
Ylide Formation & Wittig Reaction:
-
To a flame-dried, three-neck round-bottom flask under Argon, add the C15-phosphonium salt (1.0 eq) and anhydrous toluene (10 mL/g of salt).
-
Cool the suspension to 0°C. Add sodium ethoxide (1.1 eq) portion-wise, maintaining the temperature below 10°C. The solution will turn a deep red/orange color, indicating ylide formation. Stir for 1 hour at 0°C.
-
Add a solution of the C5-aldehyde ester (0.95 eq) in anhydrous toluene dropwise, keeping the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or HPLC.
-
-
Workup and Isomerization:
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Redissolve the crude ester residue in heptane or toluene. Add a catalytic amount of iodine (I₂) (0.01-0.02 eq).
-
Heat the mixture to 60-80°C and stir for 4-6 hours, protecting from light. Monitor the disappearance of cis-isomers by HPLC.
-
Once the all-trans content is >99%, cool the solution and wash with aqueous sodium thiosulfate solution to remove iodine, followed by a brine wash. Dry and concentrate in vacuo.
-
-
Saponification and Crystallization:
-
Dissolve the crude all-trans ester in ethanol. Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until HPLC confirms complete ester hydrolysis.
-
Cool the mixture and acidify carefully with dilute HCl to pH 3-4 to precipitate the product.
-
Filter the resulting yellow-orange solid, wash thoroughly with water until the washings are neutral, and then with cold heptane.
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure all-trans-Acitretin-d3. Dry under high vacuum, protected from light.
-
Section 5: Data Summary & Characterization
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition / Reagent | Rationale & Expected Outcome |
| Wittig Base | Sodium Ethoxide | Avoids pyrophoric reagents; favors E-isomer over Li-bases. |
| Isomerization Catalyst | Iodine (I₂) | Efficiently catalyzes equilibration to the thermodynamic all-trans product. |
| Saponification Base | Potassium Hydroxide | Standard hydrolysis of the ethyl/butyl ester to the final carboxylic acid. |
| Expected Yield | 60-75% (over 3 steps) | A realistic yield for this multi-step sequence involving purification. |
| Final Isomeric Purity | >98% all-trans | Achievable with proper isomerization and crystallization. |
| Final Isotopic Purity | ≥99% d3 | Dependent on the purity of the starting deuterated methylating agent. |
Table 2: Key Spectroscopic Data for Acitretin-d3
| Analysis | Data Type | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Absence of OCH₃ singlet approx. 3.8 ppm. Presence of aromatic and polyene protons. |
| MS (ESI-) | m/z | [M-H]⁻ ion at ~328.3, which is 3 units higher than unlabeled Acitretin (~325.4).[12] |
| HPLC | Retention Time | Should closely match the retention time of an authentic Acitretin standard on the same system. |
| UV-Vis | λmax | ~350-360 nm in ethanol, characteristic of the extended polyene chromophore.[9][10] |
References
-
PubChem. Acitretin Compound Summary. National Center for Biotechnology Information. [Link]
-
Darbandi, M. A., et al. (2016). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. ResearchGate. [Link]
-
Kumar, A., et al. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography. [Link]
-
Veeprho. Acitretin-D3 Product Page.[Link]
-
IARC Publications. Handbook 6 - Acitretin. International Agency for Research on Cancer. [Link]
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
ResearchGate. A New Stereoselective Synthesis of Acitretin (=Soriatane®, Neotigason®) | Request PDF.[Link]
-
ARKIVOC. Synthetic studies towards the development of a novel class of acitretin-type retinoids.[Link]
- Google Patents.
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
McNally, A., et al. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. [Link]
-
Kane, M. A. & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology. [Link]
-
Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Photochemistry and Photobiology. [Link]
-
Wikipedia. Wittig reaction.[Link]
-
PubChem. Acitretin-d3 Compound Summary. National Center for Biotechnology Information. [Link]
-
PubChem. 13-cis Acitretin-d3 Compound Summary. National Center for Biotechnology Information. [Link]
-
Orfanos, C. E., & Zouboulis, C. C. (2000). Acitretin in dermatology. Dermatology. [Link]
-
Prakash, C., & Majithia, V. (2023). Acitretin. StatPearls. [Link]
- Google Patents.
-
Frolik, C. A., et al. (1978). Separation of the natural retinoids by high-pressure liquid chromatography. Journal of Lipid Research. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Nascimento, C. (2013). Synthesis of Deuterated-(C9)-11-cis-Retinal. Florida Institute of Technology Scholarship Repository. [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.[Link]
-
Beilstein Archives. (2018). Deuterated reagents in multicomponent reactions to afford deuterium labeled products.[Link]
-
ResearchGate. Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation | Request PDF.[Link]
-
Chemistry LibreTexts. The Wittig Reaction.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2003007871A2 - Process for the preparation of acitretin - Google Patents [patents.google.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. WO2016042573A1 - Process for preparation of acitretin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of the natural retinoids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and solubility of Acitretin-d3 in experimental buffers.
Technical Support Center: Acitretin-d3
A Guide to Improving Stability and Solubility in Experimental Buffers
Introduction
Acitretin-d3 is the deuterated form of Acitretin, a second-generation retinoid.[1] It is commonly used as an internal standard in analytical and pharmacokinetic research, where its stability and solubility are paramount for generating accurate and reproducible data.[1][2] Like its parent compound, Acitretin-d3 is a lipophilic molecule characterized by poor aqueous solubility and significant instability under common experimental conditions, particularly exposure to light and acidic environments.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming these challenges. We will explore the fundamental principles behind the solubility and stability of Acitretin-d3, offer practical troubleshooting advice, and provide validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing an initial stock solution of Acitretin-d3?
A1: Acitretin-d3 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] For a stock solution, DMSO is a common choice, with a solubility of approximately 1 mg/mL.[3] DMF offers higher solubility at around 5 mg/mL.[3] It is critical to use anhydrous (dry) solvents, as moisture can reduce solubility and promote degradation.[6] To minimize oxidation, purging the solvent with an inert gas like nitrogen or argon before dissolving the compound is a recommended practice.[3]
Q2: My Acitretin-d3 precipitates when I dilute my DMSO stock into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "antisolvent precipitation." Acitretin-d3 is highly soluble in DMSO but sparingly soluble in water.[3] When a concentrated DMSO stock is added to an aqueous buffer, the DMSO is rapidly diluted, and the buffer acts as an antisolvent, causing the poorly soluble Acitretin-d3 to precipitate out of the solution.[7][8] To prevent this, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough not to interfere with your assay (typically between 0.1% and 1%).[7][9] Preparing a more dilute stock solution and adding a larger volume to your buffer can sometimes help, as can adding the stock solution to a vigorously mixed buffer.[9]
Q3: What are the key factors that cause Acitretin-d3 to degrade in solution?
A3: The primary factors are light, pH, and oxygen.[4][10][11] Acitretin is highly sensitive to light (UV and sunlight), which causes rapid photolytic degradation.[5][10][12] It is also unstable in acidic conditions, degrading significantly in the presence of strong acids.[10][13] Conversely, it is relatively stable in basic and neutral conditions.[10] As a retinoid, it is also susceptible to oxidation.[4][14]
Q4: How should I store my Acitretin-d3, both as a solid and in a stock solution?
A4: As a solid, Acitretin-d3 should be stored at -20°C, where it is stable for at least four years.[3][15] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and moisture.[3][4] It is best to prepare small aliquots to avoid repeated freeze-thaw cycles.[16] Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment, ideally for no more than one day.[3]
Q5: What are the visible signs of Acitretin-d3 degradation?
A5: While a visual inspection is not a substitute for analytical quantification, signs of degradation can include a color change in the solution or the appearance of particulate matter where there was none before. The most reliable method for assessing stability and quantifying degradation is through High-Performance Liquid Chromatography (HPLC).[10][17]
Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific experimental problems and offers structured solutions based on the physicochemical properties of Acitretin-d3.
Issue 1: Persistent Precipitation in Aqueous Buffer
You've diluted your DMSO stock into your buffer, but despite keeping the final DMSO concentration low, you still observe cloudiness or precipitation.
Causality: The aqueous solubility limit of Acitretin-d3 has been exceeded. Even with a co-solvent like DMSO, the compound's intrinsic insolubility in water dominates once the DMSO concentration falls below a critical threshold.[8]
Solutions:
-
pH Adjustment: Acitretin is a carboxylic acid. By increasing the pH of your buffer to slightly alkaline (e.g., pH 7.5-8.5), you can deprotonate the carboxylic acid group, forming a more water-soluble salt.[18][19] Always confirm that the adjusted pH is compatible with your experimental system.
-
Employ a Solubilizing Excipient (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20] They can encapsulate lipophilic molecules like Acitretin-d3, forming an "inclusion complex" that dramatically increases aqueous solubility and stability.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21][22]
-
Optimize Co-Solvent Dilution: Instead of a single bolus addition, try adding the DMSO stock to your buffer dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.[9]
Caption: Decision tree for troubleshooting precipitation issues.
Issue 2: Suspected Compound Degradation and Experimental Inconsistency
You are observing a loss of activity or inconsistent results over time, suggesting your Acitretin-d3 is not stable in the experimental setup.
Causality: Retinoids are notoriously unstable, and degradation can be initiated by light, heat, oxygen, and inappropriate pH.[4] Forced degradation studies on Acitretin show it is particularly susceptible to photolytic and acidic conditions.[5][10]
Solutions:
-
Control Light Exposure: This is the most critical factor. Conduct all experiments under dim or yellow light.[10] Use amber-colored vials or tubes for all solutions containing Acitretin-d3.[4] If exposure to light is unavoidable (e.g., during plate reading), minimize the duration.
-
Maintain Appropriate pH: As Acitretin is more stable in neutral to basic conditions, ensure your experimental buffer is not acidic.[10][13] A buffer pH of 7.2 or higher is advisable.
-
Incorporate Antioxidants: To combat oxidative degradation, consider adding an antioxidant to your buffer system.[23] Common choices include butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E), though their compatibility with your specific assay must be verified.[11][24]
-
Work Quickly and on Ice: Prepare your working solutions immediately before use and keep them on ice to slow down any potential thermal degradation.[4] Remember that aqueous solutions of Acitretin are not recommended for storage.[3]
Data & Protocols
Physicochemical & Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃D₃O₃ | [15] |
| Formula Weight | ~329.5 g/mol | [15] |
| Appearance | Crystalline Solid | [3] |
| Storage (Solid) | -20°C | [3][15] |
| Solubility in DMSO | ~1 mg/mL | [3] |
| Solubility in DMF | ~5 mg/mL | [3] |
| Aqueous Solubility | Sparingly Soluble | [3] |
| Solubility in 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [3] |
| Stress Condition | Stability Outcome | Source |
| Acidic (1M HCl) | Significant degradation (~40% in 6h) | [10][13] |
| Basic | Relatively stable | [10] |
| Oxidative (H₂O₂) | Relatively stable | [10] |
| Thermal | Relatively stable | [10] |
| Photolytic (UV/Sunlight) | Significant degradation | [5][10][12] |
Experimental Protocols
-
Objective: To create a stable, concentrated stock solution for subsequent dilutions.
-
Materials: Acitretin-d3 solid, Anhydrous DMSO, Inert gas (Nitrogen or Argon), Amber glass vial with PTFE-lined cap, Sonicator.
Procedure:
-
Weigh the desired amount of Acitretin-d3 solid in a tared amber glass vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.
-
Seal the vial tightly with the PTFE-lined cap.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store all aliquots at -20°C or -80°C.
-
Objective: To dilute the DMSO stock into an aqueous buffer while minimizing precipitation.
-
Materials: Prepared Acitretin-d3 stock solution, Experimental buffer (e.g., PBS, pH 7.4), Vortex mixer.
Procedure:
-
Bring the required aliquot of the DMSO stock solution and the experimental buffer to room temperature.
-
Place the desired final volume of the experimental buffer into a tube.
-
While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM solution from a 10 mM stock, add 10 µL of stock to 9.99 mL of buffer for a final DMSO concentration of 0.1%.
-
Continue vortexing for an additional 30 seconds after the addition is complete.
-
Use the freshly prepared working solution immediately. Do not store.
Caption: Standard workflow for preparing Acitretin-d3 solutions.
-
Objective: To quantify the concentration of Acitretin-d3 over time and assess degradation. This protocol is adapted from established methods for Acitretin.[10][17]
-
Materials: HPLC system with UV detector, C18 column (e.g., 100 mm x 4.6 mm, 5 µm), Acetonitrile (HPLC grade), Isopropyl alcohol (HPLC grade), Glacial acetic acid.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Isopropyl alcohol, and Glacial acetic acid in a 70:30:0.3 v/v/v ratio.[17] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Analysis:
-
Prepare a standard curve using freshly prepared solutions of Acitretin-d3 of known concentrations.
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 24h), take an aliquot of your experimental solution.
-
Inject the sample into the HPLC system.
-
Quantify the peak area corresponding to Acitretin-d3. A decrease in peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
References
-
Jain, D., et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Pharmaceutical Analysis, 4(5), 354-361. Available at: [Link]
-
Porwal, P. K., & Kishlay, K. (2010). Stability-Indicating RP-HPLC Method Validation for Acitretin and its Related Substances in Capsules. Journal of Pharmaceutical Research, 9(3), 122-125. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780078, Acitretin-d3. Available at: [Link]
-
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2795-2816. Available at: [Link]
-
Al-Subhi, S., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceuticals, 17(7), 844. Available at: [Link]
-
Monti, D., et al. (2007). Photostability and solubility improvement of β-cyclodextrin-included tretinoin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 58, 309-316. Available at: [Link]
-
ResearchGate. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress condition. Available at: [Link]
-
Kane, M. A., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Food Analytical Chemistry, 83(1), e107. Available at: [Link]
-
Veeprho. (n.d.). Acitretin-D3. Available at: [Link]
-
ResearchGate. (2019). Effect of antioxidants on retinol stability in O/W/O emulsions. Available at: [Link]
-
ResearchGate. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Available at: [Link]
-
Son, H., et al. (2016). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 124, 298-304. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780079, 13-cis Acitretin-d3. Available at: [Link]
-
Ovid. (2007). Photostability and solubility improvement of β-cyclodextrin-included tretinoin. Available at: [Link]
-
Porwal, P. K., & Kishlay, K. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR ACITRETIN AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research, 9(3). Available at: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1500. Available at: [Link]
-
Jamshaid, F., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(18), 6623. Available at: [Link]
-
Jain, D., et al. (2014). Assessment by HPLC of the Degradation Behavior of Acitretin Under Hydrolytic, Oxidative, Photolytic and Thermal Stress Conditions. Journal of Pharmaceutical Analysis, 4(5), 354-361. Available at: [Link]
-
Cosmetics & Toiletries. (2007). A Triply Stabilized System to Improve Retinol Stability. Available at: [Link]
-
Skalicky, J., et al. (2024). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. International Journal of Molecular Sciences, 25(10), 5224. Available at: [Link]
-
ResearchGate. (2014). (PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Available at: [Link]
-
KBL Cosmetics. (2025). How do you stabilize retinol in a cream formulation?. Available at: [Link]
- Google Patents. (n.d.). EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
-
McPherson, C. L., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(4), 364-371. Available at: [Link]
- Google Patents. (n.d.). US5744148A - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
-
Goldberg, D. J., et al. (2009). Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study. Journal of Cosmetic Dermatology, 8(4), 267-270. Available at: [Link]
-
ResearchGate. (2009). Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: A pilot study | Request PDF. Available at: [Link]
-
ResearchGate. (2023). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques | Request PDF. Available at: [Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 35-51. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available at: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available at: [Link]
-
ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284513, Acitretin. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmpas.com [jmpas.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. kblcosmetics.com [kblcosmetics.com]
- 24. researchgate.net [researchgate.net]
- 25. jopcr.com [jopcr.com]
Technical Support Center: Troubleshooting Acitretin-d3 Signal Intensity in Mass Spectrometry
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with Acitretin-d3 signal intensity in mass spectrometry-based bioanalysis. This resource is designed to provide in-depth, field-proven insights to diagnose and resolve issues related to poor internal standard (IS) performance, ensuring the accuracy and reliability of your analytical data.
Part 1: Foundational Knowledge & FAQs
Before diving into complex troubleshooting, it's crucial to understand the physicochemical properties of Acitretin and the common analytical parameters used for its quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Acitretin and Acitretin-d3?
-
A1: Acitretin and its deuterated analog are commonly analyzed using tandem mass spectrometry (MS/MS). Published methods show that both compounds can be detected in either positive or negative ionization mode, depending on the specific method and matrix.[1][2][3]
-
Negative Ion Mode (ESI-): This is a frequently reported mode. The deprotonated molecule [M-H]⁻ is selected as the precursor ion.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is selected as the precursor ion.
The choice between positive and negative mode can significantly impact sensitivity. While some retinoids show better sensitivity in positive mode, specific methods for Acitretin have been successfully validated in negative mode.[1][3][4]
-
Table 1: Commonly Reported MRM Transitions for Acitretin and Acitretin-d3
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Acitretin | Negative (ESI-) | 325.4 | 266.3 | [1][3] |
| Acitretin-d3 | Negative (ESI-) | 328.3 | 266.3 | [1][3] |
| Acitretin | Positive (ESI+) | 327.2 (or 326.9) | 177.1 | [2] |
It is imperative to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q2: Why is my Acitretin-d3 signal weak or non-existent while the analyte (Acitretin) signal is acceptable?
-
A2: This is a common and multifaceted problem. Since Acitretin-d3 is a stable isotope-labeled internal standard, it should ideally have nearly identical chemical and physical properties to the analyte.[5] Therefore, issues affecting the internal standard disproportionately often point to specific problems rather than general method failure. Potential causes include:
-
Errors in IS Spiking: Incorrect concentration or failure to add the IS to all samples.
-
Degradation of IS Stock Solution: Acitretin is known to be sensitive to light and acidic conditions.[6][7]
-
Mass Spectrometer Issues: Incorrect MRM transition, suboptimal source conditions, or instrument contamination.
-
Matrix Effects: While a stable isotope-labeled IS should co-elute and experience similar ion suppression as the analyte, severe matrix effects can still be a factor.[8][9]
-
Q3: What are the key stability concerns for Acitretin and its deuterated analog?
-
A3: Acitretin is susceptible to degradation under several conditions:
-
Photodegradation: Exposure to UV or even ambient light can cause isomerization and degradation.[6][7] All sample preparation steps should be performed under yellow or subdued light, and samples should be stored in amber or light-blocking vials.[10]
-
Acidic Conditions: The drug is less stable in acidic environments.[6]
-
Oxidation: While found to be relatively stable under peroxide stress in some studies, oxidation remains a potential degradation pathway for retinoids.[6]
-
Temperature: Stock solutions and processed samples should be kept at controlled, cool temperatures (e.g., 2-8°C or in a cooled autosampler) to minimize degradation.[11]
-
Part 2: Systematic Troubleshooting Workflow
When faced with poor Acitretin-d3 signal, a systematic approach is essential to efficiently identify the root cause. The following workflow breaks down the troubleshooting process into logical steps, from initial checks to more in-depth investigations.
Caption: A systematic workflow for troubleshooting poor Acitretin-d3 signal.
Step 1: Verify Internal Standard Preparation and Addition
The most common source of error is often the simplest. Before investing time in complex instrument diagnostics, rigorously verify the integrity of your internal standard.
-
Actionable Advice:
-
Recalculate Dilutions: Double-check all calculations for the preparation of your Acitretin-d3 stock and working solutions.
-
Prepare Fresh Solutions: Acitretin's sensitivity to light necessitates careful handling.[6][7] Prepare a fresh stock solution from the original solid material. If possible, use a new vial of the standard. Store all solutions in amber glass vials at 2-8°C.[11]
-
Confirm Addition: Review your sample preparation workflow to ensure the IS working solution was added to every single sample, including calibrators, QCs, and blanks. Inconsistent addition can lead to high variability.[12]
-
Step 2: Scrutinize Mass Spectrometer Parameters
If the IS preparation is confirmed to be correct, the next logical step is to ensure the mass spectrometer is set up to detect Acitretin-d3 correctly.
-
Actionable Advice:
-
Verify MRM Transitions: Confirm that the correct precursor and product ions are entered into the acquisition method. For negative mode, this is typically m/z 328.3 → 266.3.[1][3]
-
Direct Infusion Analysis: Prepare a dilute solution of the Acitretin-d3 working standard in a suitable solvent (e.g., mobile phase) and infuse it directly into the mass spectrometer using a syringe pump. This bypasses the LC system and confirms whether the instrument can detect the ion of interest under the current source and analyzer conditions.
-
If a signal is present during infusion: The problem likely lies with the LC separation or sample introduction.
-
If no signal is present: The issue is with the MS itself. Check tuning, calibration, and source conditions (e.g., temperatures, gas flows).[13]
-
-
Source Cleaning: A contaminated ion source can lead to poor ionization efficiency and signal suppression.[12] Follow the manufacturer's protocol for cleaning the ion source, paying close attention to the capillary/probe and orifice.
-
Step 3: Evaluate LC Performance
The liquid chromatography system is responsible for delivering the analyte and IS to the mass spectrometer. Issues here can prevent the IS from ever reaching the detector.
-
Actionable Advice:
-
Check for Leaks and Blockages: Inspect all fittings from the autosampler to the MS source for any signs of leaks. A blockage in the injector, tubing, or column can also cause signal loss.[13]
-
Mobile Phase Integrity: Ensure mobile phases are correctly prepared and that the solvent lines are in the correct reservoirs. Degraded or incorrectly prepared mobile phase can affect chromatography and ionization.[14]
-
Column Health: A compromised or aged column can lead to poor peak shape and signal loss.[12] If the column has been used extensively, consider replacing it.
-
Step 4: Investigate Matrix Effects and Sample Preparation
Matrix effects occur when other components in the sample co-elute with the analyte or IS and interfere with the ionization process, typically causing suppression.[8] While a stable isotope-labeled IS should compensate for this, severe suppression can still lead to a signal that is too low to be reliably detected.
-
Actionable Advice:
-
Post-Column Infusion Experiment: This is the definitive experiment to diagnose ion suppression.
-
Protocol: While injecting a blank, extracted matrix sample, continuously infuse a solution of Acitretin-d3 post-column. A dip in the otherwise stable IS signal at the retention time of Acitretin indicates ion suppression from the matrix.
-
-
Improve Sample Cleanup: If ion suppression is confirmed, enhancing the sample preparation method is necessary. Acitretin is highly protein-bound (99.9%), making efficient extraction critical.[15]
-
Chromatographic Separation: Adjust the LC gradient to better separate Acitretin-d3 from the region of ion suppression.
-
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
-
Setup: Configure a 'T' junction between the LC column outlet and the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of a solution containing Acitretin-d3 into the 'T' junction. This will mix with the column effluent before entering the MS.
-
Analysis:
-
First, inject a neat solvent blank (e.g., mobile phase) to establish a stable baseline signal for the infused Acitretin-d3.
-
Next, inject an extracted blank matrix sample (e.g., plasma or serum processed without analyte or IS).
-
-
Interpretation: Monitor the Acitretin-d3 MRM channel. A consistent, flat baseline indicates no ion suppression. A significant drop in signal intensity during the run, particularly around the expected elution time of Acitretin, confirms the presence of co-eluting matrix components that are suppressing the ionization of your internal standard.
Sources
- 1. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.informit.org [search.informit.org]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uspnf.com [uspnf.com]
- 11. Extemporaneous Compounding of Oral Acitretin Suspension for Pediatric Patient with Generalized Pustular Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing isotopic exchange in deuterium-labeled Acitretin-d3.
Welcome to the dedicated technical support center for Acitretin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing isotopic exchange and ensuring the integrity of your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to maintain the isotopic purity of Acitretin-d3.
Frequently Asked Questions (FAQs)
Q1: What is Acitretin-d3 and where are the deuterium labels located?
Acitretin-d3 is a stable isotope-labeled version of Acitretin, a second-generation retinoid used in the treatment of severe psoriasis.[1] It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The deuterium atoms are located on the methoxy group attached to the trimethylphenyl ring, as indicated by its IUPAC name: (2E, 4E, 6E, 8E)-9-(4-(methoxy-d3)-2, 3, 6-trimethylphenyl)-3, 7-dimethylnona-2, 4, 6, 8-tetraenoic acid.[2]
Q2: How stable is the deuterium label on the methoxy group of Acitretin-d3?
The carbon-deuterium (C-D) bonds on the methoxy group of Acitretin-d3 are generally stable under standard analytical conditions.[4] Unlike deuterium atoms attached to heteroatoms (like oxygen or nitrogen), which are readily exchangeable, the C-D bonds in a methoxy group are covalent and not typically prone to exchange with protons from solvents.[4][5] However, prolonged exposure to harsh conditions, such as strong acids or bases, or high temperatures, can potentially facilitate isotopic exchange.[4]
Q3: What is isotopic exchange and why is it a concern?
Isotopic exchange, in this context, is the unintended replacement of deuterium atoms on Acitretin-d3 with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or biological matrix). This process, also known as back-exchange, can compromise the accuracy of quantitative analyses. It leads to a decrease in the signal of the deuterated internal standard and can cause an artificial increase in the signal of the unlabeled analyte, ultimately affecting the reliability of pharmacokinetic and metabolic studies.[4]
Q4: Can the storage solvent affect the stability of Acitretin-d3?
Yes, the choice of solvent is critical. For long-term storage, it is advisable to use aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or chloroform.[4][6] While protic solvents like methanol and water are often used in analytical mobile phases, prolonged storage in these solvents can increase the risk of isotopic exchange, especially at non-neutral pH.[7]
Troubleshooting Guide: Isotopic Exchange Issues
This guide addresses specific issues you might encounter during your experiments that could indicate isotopic exchange.
Issue 1: My mass spectrometry data shows a peak corresponding to unlabeled Acitretin in my Acitretin-d3 standard.
-
Potential Cause 1: In-source back-exchange. This can occur within the mass spectrometer's ion source, where high temperatures can promote the exchange of deuterium with residual protons.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Gradually reduce the ion source temperature and nebulizer gas flow to find a balance between efficient ionization and minimal back-exchange.
-
Check for System Contamination: Ensure the MS system is clean and free from residues that might contribute to a background signal of unlabeled Acitretin.
-
-
-
Potential Cause 2: Presence of unlabeled impurity in the standard. The Acitretin-d3 standard may contain a small percentage of the unlabeled compound from its synthesis.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): The CoA will specify the isotopic purity of the standard. This will help you determine the expected level of unlabeled Acitretin.
-
Perform a High-Resolution MS analysis: This can help to confirm the presence and quantify the level of the unlabeled species.
-
-
Issue 2: The response of my Acitretin-d3 internal standard is decreasing over the course of an analytical run.
-
Potential Cause: Isotopic exchange in the autosampler. Samples waiting in the autosampler for extended periods, especially if dissolved in a protic solvent or at a non-optimal pH, can undergo gradual isotopic exchange.[7]
-
Troubleshooting Steps:
-
Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down the rate of any potential exchange reactions.
-
Limit Residence Time: Prepare smaller analytical batches or randomize the injection sequence to minimize the time samples spend in the autosampler.
-
Solvent Consideration: If possible, the final sample solvent should be as close to neutral pH as possible. The minimum rate of exchange for many compounds is typically observed in the pH range of 2.5 to 3.[7]
-
-
Protocols and Best Practices
Protocol for Preparation of Acitretin-d3 Stock Solution
To ensure the accuracy and stability of your Acitretin-d3 stock solution, follow these steps:
-
Handling Precautions: Acitretin and its analogs are sensitive to light and air. All procedures should be conducted under yellow or gold fluorescent lighting and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[6][8][9]
-
Solvent Selection: Use a high-purity aprotic solvent such as DMSO for preparing the initial stock solution.[10]
-
Weighing and Dissolution:
-
Allow the vial of solid Acitretin-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the required amount of Acitretin-d3.
-
Dissolve the solid in the chosen aprotic solvent. Gentle warming (to 37°C) and vortexing can aid in dissolution.[10]
-
-
Storage:
Data Summary: Optimal Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Long-term Storage Solvent | Aprotic solvents (e.g., DMSO, Acetonitrile) | Minimizes the source of protons for exchange.[4] |
| Storage Temperature | -20°C to -80°C | Reduces the rate of chemical degradation and potential exchange.[6][10] |
| pH of Working Solutions | Neutral to slightly acidic (pH 2.5 - 7) | Both strongly acidic and basic conditions can catalyze H/D exchange.[7] |
| Light Exposure | Minimize; use amber vials and yellow light | Retinoids are light-sensitive and can undergo isomerization and degradation.[6][8][9] |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | Prevents oxidation of the retinoid structure. |
Visualizing the Factors Influencing Isotopic Exchange
The following diagram illustrates the key factors that can contribute to the isotopic exchange of Acitretin-d3 and the preventative measures that can be implemented.
Caption: Workflow for preventing isotopic exchange.
References
-
Gajewska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2939. [Link]
-
Veeprho. (n.d.). Acitretin-D3. Retrieved from [Link]
-
GOV.UK. (n.d.). Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Veeprho. (n.d.). Acitretin EP Impurity A-D3. Retrieved from [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Comprehensive Reviews in Food Science and Food Safety, 9(6), 577–594. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of Endogenous Retinoids. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
Technical Support Center: Overcoming Matrix Effects in the Analysis of Acitretin-d3 in Biological Samples
Welcome to the technical support center for the bioanalysis of Acitretin-d3. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Acitretin-d3 as an internal standard for the quantification of Acitretin in biological matrices. As a deuterated analog of Acitretin, Acitretin-d3 is an invaluable tool for improving the accuracy and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] However, the inherent complexity of biological samples can lead to a phenomenon known as the "matrix effect," which can significantly compromise the reliability of your results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in your experiments.
Understanding the Challenge: What are Matrix Effects?
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. In bioanalysis, this includes endogenous substances like proteins, salts, lipids (especially phospholipids), and metabolites.[3][4] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Acitretin) and its internal standard (Acitretin-d3) in the mass spectrometer's ion source.[5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your assay.[5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[6][7][8][9]
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you might encounter related to matrix effects during the analysis of Acitretin-d3.
Q1: I'm observing poor reproducibility and accuracy in my Acitretin quantification, even with an internal standard. Could this be a matrix effect?
A1: Yes, this is a classic sign of significant and variable matrix effects. While a stable isotope-labeled internal standard (SIL-IS) like Acitretin-d3 is the best tool to compensate for matrix effects, severe ion suppression or enhancement can still lead to inaccurate results.[10][11][12] Here’s how to investigate and address the issue:
Step 1: Quantify the Matrix Effect
To confirm a matrix effect, you need to quantify it. The post-extraction spike method is the gold standard for this.[3]
-
Procedure:
-
Prepare blank matrix samples (e.g., plasma from at least six different sources) by performing your entire sample preparation procedure (extraction).
-
Spike the extracted blank matrix with a known concentration of Acitretin and Acitretin-d3.
-
Prepare a neat solution containing the same concentration of Acitretin and Acitretin-d3 in a pure solvent (e.g., your mobile phase).
-
Analyze both sets of samples and compare the peak areas.
-
-
Calculation of Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3] The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should be close to 1.0.
Step 2: Enhance Your Sample Preparation
If a significant matrix effect is confirmed, your sample cleanup is likely insufficient. The goal is to remove interfering endogenous components, particularly phospholipids, which are a major cause of ion suppression in plasma and serum samples.[13]
-
Protein Precipitation (PPT): While fast, PPT is often not effective at removing phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT. Optimizing the pH and using a double LLE with a non-polar solvent like hexane first can help remove hydrophobic interferences.[14]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup.[15] Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for more selective retention of Acitretin while washing away interferences.
Step 3: Optimize Chromatographic Separation
If co-eluting matrix components are the issue, improving your chromatographic separation is key.
-
Gradient Modification: Adjust your mobile phase gradient to better separate Acitretin and Acitretin-d3 from the regions where matrix components elute.[18]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity and improve separation from interfering peaks.
Q2: My Acitretin-d3 signal is inconsistent across different patient samples. What could be the cause?
A2: This points to a relative matrix effect, where the degree of ion suppression or enhancement varies between different sources of the same biological matrix. This is a critical issue as it undermines the core function of the internal standard.
Step 1: Evaluate Lot-to-Lot Matrix Variability
During method validation, it's crucial to assess the matrix effect in multiple individual lots of your biological matrix (e.g., plasma from at least six different donors) as recommended by regulatory guidelines.[9] This will reveal if the matrix effect is consistent or variable.
Step 2: Re-evaluate Sample Preparation
Variable matrix effects often necessitate a more robust sample preparation method. As mentioned in A1, techniques with higher selectivity, such as SPE or specialized phospholipid removal, are more effective at minimizing lot-to-lot differences in matrix composition.[15]
Step 3: Consider Sample Dilution
If your assay has sufficient sensitivity, diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.[5] However, this approach needs to be validated to ensure the analyte concentration remains within the linear range of the assay.
Q3: I'm seeing a gradual decrease in signal intensity (ion suppression) over the course of an analytical run. What's happening?
A3: This is a strong indication of the accumulation of matrix components on the analytical column or in the mass spectrometer's ion source. Phospholipids are a common culprit as they can build up and erratically elute, leading to increasing ion suppression over time.
Step 1: Implement a Column Wash
Incorporate a high-organic wash step at the end of your gradient to elute strongly retained, non-polar compounds from the column after each injection.
Step 2: Improve Sample Cleanup
This issue highlights the importance of effective sample preparation. If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE or phospholipid removal plates to prevent the introduction of these contaminants onto your LC-MS system.[14][16]
Step 3: Divert Flow
If you know the retention time of your analytes, you can use a divert valve to direct the flow from the column to waste during the initial and final portions of the chromatogram when highly polar or non-polar matrix components are eluting. This prevents them from entering the mass spectrometer.
Experimental Workflow & Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Sample Preparation:
-
Obtain at least six different lots of blank human plasma.
-
For each lot, process a 100 µL aliquot using your established extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final evaporation step (if any), reconstitute the extracted residue in 100 µL of reconstitution solvent. This is your "post-extraction spiked sample."
-
-
Spiking:
-
Spike the reconstituted extracts with Acitretin and Acitretin-d3 to achieve a final concentration equivalent to a mid-range quality control (QC) sample.
-
-
Neat Solution Preparation:
-
Prepare a "neat" solution by spiking the same concentrations of Acitretin and Acitretin-d3 into 100 µL of the reconstitution solvent.
-
-
Analysis:
-
Inject and analyze both the post-extraction spiked samples and the neat solution using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for Acitretin and Acitretin-d3 for each plasma lot.
-
Calculate the IS-Normalized MF: IS-Normalized MF = MF(Acitretin) / MF(Acitretin-d3)
-
Diagram: Matrix Effect Assessment Workflow
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Frequently Asked Questions (FAQs)
Q: Why is Acitretin-d3 a good internal standard for Acitretin?
A: Acitretin-d3 is a stable isotope-labeled internal standard (SIL-IS). This is considered the "gold standard" for quantitative LC-MS analysis.[11] Because it is chemically identical to Acitretin, it co-elutes chromatographically and experiences nearly identical ionization effects and extraction recovery.[10][11] This allows it to effectively compensate for variations during sample preparation and analysis, including matrix effects.[10][19]
Q: Can I use a different ionization technique to mitigate matrix effects?
A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[20] If your compound is amenable to APCI, switching ionization sources can sometimes reduce the impact of matrix effects, particularly those caused by non-volatile salts.
Q: Are there any specific considerations for the biological matrix itself?
A: Absolutely. The type of anticoagulant used for plasma collection (e.g., EDTA, heparin, citrate) can influence the matrix effect.[21] It is crucial to use the same anticoagulant for your study samples, calibration standards, and quality control samples. Additionally, lipemic or hemolyzed samples can have more pronounced matrix effects and should be investigated during method validation.[9]
Q: How do I know if my sample preparation is "clean enough"?
A: A "clean" extract will result in a matrix factor close to 1.0 with low variability between different lots of the matrix. Visually, a post-column infusion experiment can be used during method development.[5] This involves infusing a constant concentration of the analyte post-column while injecting an extracted blank matrix. Dips in the baseline signal indicate regions of ion suppression, allowing you to adjust your chromatography to avoid these areas.
Q: Where can I find regulatory guidance on matrix effects?
A: Both the FDA and EMA provide detailed guidelines on bioanalytical method validation, which include specific requirements for assessing and controlling matrix effects.[6][7][8][9][22]
Data Summary Table
| Parameter | Ideal Value | Implication of Deviation | Recommended Action |
| Matrix Factor (MF) | 0.8 - 1.2 | < 0.8: Ion Suppression> 1.2: Ion Enhancement | Improve sample cleanup, optimize chromatography. |
| IS-Normalized MF | ~1.0 | Deviation indicates IS is not tracking the analyte. | Re-evaluate IS suitability, improve sample prep. |
| CV% of MF across lots | < 15% | Inconsistent matrix effect between individuals. | Implement more robust sample preparation (e.g., SPE). |
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. Retrieved from [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Souza, I. D., & Buehler, J. (2007). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 18(5), 964–973. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Current Medical and Pharmaceutical Research. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]
-
Fayer, B. E., Huselton, C. A., Garland, W. A., & Liberato, D. J. (1991). Quantification of acitretin in human plasma by microbore liquid chromatography-negative chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 135–144. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]
-
Souza, I. D., & Buehler, J. (2007). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 18(5), 964–973. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography, 25(11), 1213–1221. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]
-
Bioanalytical method validation emea. Slideshare. Retrieved from [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Retrieved from [Link]
-
Acitretin-D3. Veeprho. Retrieved from [Link]
-
Acitretin-d3. PubChem. Retrieved from [Link]
-
Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
-
13-cis Acitretin-d3. PubChem. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Retrieved from [Link]
-
Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Retrieved from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Retrieved from [Link]
-
Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. PMC - NIH. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]
-
Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. ResearchGate. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Retrieved from [Link]
-
Blood Matrices and Sample Preparation Influence Blood Marker Discovery. PMC - NIH. Retrieved from [Link]
-
Determination of acitretin and 13-cis-acitretin in skin. PubMed. Retrieved from [Link]
-
DETERMINATION OF ACITRETIN IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. Neliti. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eijppr.com [eijppr.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. longdom.org [longdom.org]
- 19. texilajournal.com [texilajournal.com]
- 20. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blood Matrices and Sample Preparation Influence Blood Marker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioanalysisforum.jp [bioanalysisforum.jp]
Acitretin-d3 Stability & Sample Preparation: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Acitretin-d3 analysis. As researchers and drug development professionals, achieving accurate and reproducible quantification of Acitretin-d3 is paramount. However, its inherent instability presents significant challenges during sample preparation. This guide provides in-depth, experience-driven answers to common problems, explaining the science behind the troubleshooting steps to ensure the integrity of your samples and the reliability of your data.
Acitretin, a second-generation oral retinoid, is crucial for treating severe skin disorders like psoriasis.[1][2] Its deuterated analogue, Acitretin-d3, is essential as an internal standard in pharmacokinetic and bioanalytical studies. Like all retinoids, Acitretin-d3's structure, characterized by a polyene chain, makes it highly susceptible to degradation from light, acid, and oxygen.[3][4][5] Minimizing this degradation during sample preparation is not just a recommendation; it is a critical requirement for accurate analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Acitretin-d3 recovery is low and inconsistent. What are the likely causes during my sample preparation workflow?
A1: Low and variable recovery is a classic symptom of analyte degradation. Acitretin-d3 is particularly vulnerable at several stages of a typical extraction protocol. The primary culprits are exposure to light, presence of atmospheric oxygen, acidic conditions, and elevated temperatures.
Core Causality: The conjugated double-bond system in Acitretin-d3 readily absorbs UV and even visible light, leading to photo-isomerization, primarily converting the active all-trans form to the 13-cis isomer (Isoacitretin).[4][6] This isomerization alters the molecule's chromatographic behavior and can lead to underestimation of the parent compound. Oxidation can also cleave the polyene chain, resulting in a complete loss of the target analyte.
Troubleshooting Steps & Solutions:
-
Strict Light Protection: This is the most critical factor. Standard laboratory lighting is sufficient to cause significant degradation.[3][5]
-
Action: Conduct all sample handling steps, from thawing to final injection, under yellow or red light (wavelengths >500 nm).[7][8][9]
-
Action: Use amber glass vials or opaque polypropylene tubes for all solutions and sample extracts.[8][10] If using clear vials in an autosampler, wrap them securely in aluminum foil.[7][10]
-
-
Minimize Oxygen Exposure: The presence of oxygen, especially when combined with light or heat, accelerates oxidative degradation.
-
Action: If possible, overlay samples and standards with an inert gas like nitrogen or argon at each transfer step.[11] This is especially important during solvent evaporation steps where the analyte becomes concentrated and more susceptible to oxidation.
-
Action: Prepare solutions fresh and avoid prolonged storage. If storage is necessary, purge the headspace of the vial with inert gas before sealing.[7]
-
-
Control Temperature: While Acitretin is relatively stable under thermal stress alone, heat can accelerate other degradation pathways like oxidation.[3][4]
-
Action: Keep biological samples (plasma, serum) on ice or in a cooling rack during the entire extraction process.[7]
-
Action: If using an evaporator to remove solvent, use the lowest possible temperature that still allows for efficient evaporation. Avoid heating blocks set above 40°C.
-
-
pH Management: Acitretin is less stable under acidic conditions compared to neutral or basic environments.[3][5][12]
-
Action: When performing liquid-liquid or solid-phase extraction, ensure the pH of the sample and any aqueous buffers is neutral or slightly basic, if compatible with your overall method. Avoid strong acids like HCl for sample acidification.[4]
-
Q2: I suspect my choice of solvent is causing degradation. Which solvents are best for Acitretin-d3?
A2: Solvent choice is critical for both solubility and stability. The wrong solvent can directly contribute to degradation or contain impurities that accelerate it.
Core Causality: Retinoids are lipophilic and generally insoluble in aqueous solutions, where they degrade rapidly.[7] Organic solvents are necessary, but they must be of high purity. Solvents containing peroxides (common in aged ethers like THF) or dissolved oxygen can initiate oxidative degradation. Alcohols like ethanol can lead to esterification, forming the ethyl ester of Acitretin, a different chemical entity.[4]
Troubleshooting Steps & Solutions:
-
Recommended Solvents:
-
Stock Solutions: Use high-purity (HPLC or MS-grade) acetonitrile, methanol, or isopropanol.[1][3] These provide good solubility and are less prone to forming reactive impurities.
-
Extraction: Acetonitrile is commonly used for protein precipitation from plasma or serum samples and is an excellent choice.[7] For liquid-liquid extractions, methyl tert-butyl ether (MTBE) or ethyl acetate are often used.
-
-
Solvents to Use with Caution or Avoid:
-
Tetrahydrofuran (THF): Can form explosive peroxides over time. If you must use THF, ensure it is fresh and inhibitor-free or specifically designated for HPLC use.[13]
-
Ethanol: Can cause transesterification, converting Acitretin to Etretinate, especially if acidic or basic catalysts are present.[14][15]
-
Chlorinated Solvents (e.g., Dichloromethane): Can contain acidic impurities. Ensure they are freshly opened and of high purity if their use is unavoidable.
-
-
Incorporate Antioxidants:
-
Action: For stock solutions and standards intended for storage, consider adding an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%).[11][16]
-
Self-Validation: Always run a control sample without the antioxidant to ensure it does not interfere with your chromatographic analysis.[11]
-
Q3: My results are inconsistent between batches prepared on different days. How can I improve reproducibility?
A3: Inter-day variability often points to inconsistent handling of environmental factors or solution stability.
Core Causality: Acitretin-d3 degradation follows pseudo-first-order kinetics, meaning the rate of degradation is proportional to its concentration.[3][12] Small, seemingly minor differences in light exposure time, temperature, or the age of your stock solutions can lead to significant differences in final analyte concentration.
Troubleshooting Steps & Solutions:
-
Standardize Your Environment:
-
Action: Create a standard operating procedure (SOP) that explicitly states the use of light-protective measures (amber vials, yellow lighting) for every step.[8][9] Ensure all technicians follow this rigorously.
-
Action: Document the duration of each step. For example, limit the time samples are left on the benchtop before processing.
-
-
Manage Solution Stability:
-
Action: Prepare fresh stock and working solutions for each analytical run. While storing stocks at -80°C under an inert gas is a good practice, the best way to ensure consistency is to eliminate storage as a variable.[7]
-
Action: If you must use stored solutions, qualify their stability. Analyze a freshly prepared standard and compare its response to the stored standard. A difference of >15% may indicate unacceptable degradation.
-
-
Process Samples in Batches:
-
Action: Prepare standards, quality controls, and unknown samples simultaneously under the exact same conditions to ensure any minor degradation that occurs affects all samples equally, preserving the relative accuracy of the results.
-
Visualizing the Challenge
Understanding the primary threats to Acitretin-d3 stability is key to designing a robust sample preparation workflow.
Caption: Primary degradation pathways of Acitretin-d3.
Recommended Protocol: Plasma Extraction
This protocol incorporates best practices to minimize degradation during the extraction of Acitretin-d3 from human plasma.
All steps must be performed under yellow light.
-
Sample Thawing:
-
Thaw plasma samples, calibration standards, and quality controls in a water bath at room temperature only until just thawed. Immediately transfer to an ice bath.
-
-
Protein Precipitation:
-
In an amber 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing your internal standard (if Acitretin-d3 is not the IS).
-
Vortex for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean amber glass autosampler vial. Avoid disturbing the protein pellet.
-
-
Analysis:
-
Cap the vial immediately and place it in the autosampler (cooled to 4-10°C if possible).
-
Inject into the LC-MS/MS system for analysis.
Note: If concentration is required, evaporate the supernatant under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue immediately in mobile phase.
-
Caption: Workflow with critical points for Acitretin-d3 stability.
Summary of Stability Factors & Mitigation Strategies
| Factor | Effect on Acitretin-d3 | Mitigation Strategy |
| Light (UV & Visible) | Photo-isomerization to 13-cis form; accelerates oxidation.[3][4][5] | Work under yellow/red light; use amber glassware or foil-wrapped tubes.[7][8][10] |
| Oxygen | Oxidative cleavage of the polyene chain, leading to signal loss.[11] | Purge vials with nitrogen/argon; use antioxidants (e.g., BHT) in standards.[7][11] |
| Acidic pH | Increased rate of hydrolytic degradation.[3][5][12] | Maintain neutral or slightly basic pH during extraction where possible. |
| Elevated Temperature | Increases the rate of all degradation reactions, especially oxidation.[11] | Keep samples on ice; use refrigerated centrifuges and autosamplers; minimize evaporation temperatures.[7] |
| Solvent Impurities | Peroxides or acids can initiate degradation. | Use fresh, high-purity (HPLC/MS-grade) solvents.[1] |
By understanding the fundamental instability of Acitretin-d3 and implementing these targeted strategies, you can significantly improve the accuracy, precision, and reliability of your analytical results.
References
-
Gupta, A., et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Pharmaceutical Analysis, 4(5), 362-369. Available from: [Link]
-
ResearchGate. (n.d.). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress condition. Available from: [Link]
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available from: [Link]
-
Porwal, P. K., & Kishlay, K. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR ACITRETIN AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research, 9(3), 122-125. Available from: [Link]
-
Kane, M. A., et al. (2021). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols, 1(6), e173. Available from: [Link]
-
Al-mallah, N. R., Bun, H., & Durand, A. (1992). Rapid Determination of Acitretin or Isotretinoin and Their Major Metabolites by High-Performance Liquid Chromatography. Analytical Letters, 21(9), 1547-1557. Available from: [Link]
-
Neliti. (2016). DETERMINATION OF ACITRETIN IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. Available from: [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Available from: [Link]
-
Pratyusha, S. M., & Deepti, C. A. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Acta Scientific Pharmaceutical Sciences, 4(2), 94-97. Available from: [Link]
-
Lee, J., et al. (2022). Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the Acitretin Administration. Biomolecules & Therapeutics, 30(6), 562-569. Available from: [Link]
-
Liu, F., et al. (2003). Inclusion of acitretin into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2447-2455. Available from: [Link]
-
Liberty Women's Health. (2022). Why Your Retinoid Isn't Working. Available from: [Link]
-
DiVA. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene (BHT). Available from: [Link]
-
ResearchGate. (n.d.). Inclusion of Acitretin into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. Available from: [Link]
-
Semantic Scholar. (n.d.). Long-term safety and drug survival of acitretin in psoriasis: a retrospective observational study. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Acitretin - StatPearls. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Acitretin. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Available from: [Link]
-
Furr, H. C., & Olson, J. A. (1998). Analysis of retinoids and carotenoids: problems resolved and unsolved. The FASEB Journal, 12(7), 521-527. Available from: [Link]
-
Semantic Scholar. (n.d.). Screening antioxidants using LC-MS: case study with cocoa. Available from: [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available from: [Link]
-
National Center for Biotechnology Information. (2007). Screening Antioxidants Using LC-MS: A Case Study with Cocoa. Available from: [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Antioxidant Compounds in Fruits Using Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]
-
Cosmetics & Toiletries. (2005). A Triply Stabilized System to Improve Retinol Stability. Available from: [Link]
-
ResearchGate. (n.d.). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Available from: [Link]
-
Dogra, S., & Yadav, S. (2014). Acitretin in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 80(1), 11-20. Available from: [Link]
-
Actas Dermo-Sifiliográficas. (2013). Guidelines for the Use of Acitretin in Psoriasis. Available from: [Link]
-
MDPI. (2023). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Available from: [Link]
-
ResearchGate. (n.d.). Stabilization of Retinol through Incorporation into Liposomes. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview. Available from: [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available from: [Link]
-
ResearchGate. (n.d.). What precautions must be taken while handling a light sensitive polydiacetylene material in lab?. Available from: [Link]
-
ResearchGate. (n.d.). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. Available from: [Link]
-
YouTube. (2022). 10 REASONS WHY YOUR RETINOL IS NOT WORKING | DERMATOLOGIST @DrDrayzday. Available from: [Link]
-
HMP Global Learning Network. (2015). Overview: Acitretin for Psoriasis. Available from: [Link]
-
YouTube. (2024). Acitretin in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. Available from: [Link]
Sources
- 1. jopcr.com [jopcr.com]
- 2. actascientific.com [actascientific.com]
- 3. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. kth.diva-portal.org [kth.diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
- 14. Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the Acitretin Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Addressing variability in Acitretin-d3 quantification assays.
Welcome to the technical support center for Acitretin-d3 quantification assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis involving Acitretin-d3. Here, we will address common sources of variability and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to achieve robust, reliable, and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the quantification of Acitretin-d3, providing potential causes and actionable solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: My Acitretin-d3 peak is exhibiting significant tailing, which is affecting the accuracy of my integration and quantification. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a frequent challenge in liquid chromatography and can stem from several factors.[1][2] Understanding the cause is key to implementing the correct solution.
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Acitretin, being a retinoid with a carboxylic acid group, can interact with residual silanols on silica-based columns, especially at mid-range pH levels, leading to peak tailing.[3]
-
Solution:
-
Adjust Mobile Phase pH: Operate the mobile phase at a pH that is at least 2 units away from the pKa of Acitretin to ensure it is in a single ionic state.[3]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a polar-embedded column to minimize silanol interactions.[3]
-
Mobile Phase Additives: The addition of a small percentage of an acid, like 0.1% formic acid, to the mobile phase can help to protonate the silanol groups and reduce unwanted interactions.[4]
-
-
-
Column Contamination or Degradation: Over time, columns can accumulate contaminants from samples or the mobile phase, leading to distorted peaks.[1][5] Column voids can also cause peak splitting.[5][6]
-
Solution:
-
Implement a Column Flushing Protocol: Regularly flush your column with a strong solvent (e.g., isopropanol or methanol) to remove adsorbed contaminants.[5] Always check the column's manual to ensure it can be backflushed.[6]
-
Use Guard Columns: A guard column is a cost-effective way to protect your analytical column from strongly retained or particulate matter.[5]
-
Replace the Column: If flushing and other troubleshooting steps do not resolve the issue, the column may have reached the end of its lifespan and should be replaced.[6]
-
-
-
Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.[1][6]
-
Solution:
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[6]
-
Dilute the Sample: If possible, dilute the sample in a weaker solvent that is compatible with the mobile phase.[5]
-
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening.[3][6]
Issue 2: High Variability (%CV) in Replicate Injections
Question: I'm observing a high coefficient of variation (CV) in the peak areas of my replicate injections for Acitretin-d3. What could be causing this inconsistency?
Answer: High variability in replicate injections points to issues with the precision of your analytical system. This can be a result of problems with the autosampler, pump, or sample preparation.
Potential Causes & Solutions:
-
Autosampler Issues: Inconsistent injection volumes are a common source of variability.
-
Solution:
-
Check for Air Bubbles: Ensure there are no air bubbles in the syringe or sample loop. Purge the autosampler to remove any trapped air.
-
Inspect the Syringe and Needle: A dirty or damaged syringe can lead to inaccurate sample aspiration and injection.[1] Clean or replace the syringe as needed.
-
Verify Sample Vial Septa: Use high-quality septa and ensure they are not cored by the needle, which can lead to sample leakage.
-
-
-
Pump Performance: Fluctuations in mobile phase flow rate can cause variations in retention time and peak area.
-
Solution:
-
Degas the Mobile Phase: Ensure your mobile phase is adequately degassed to prevent bubble formation in the pump heads.
-
Check Pump Seals: Worn pump seals can lead to leaks and inconsistent flow. Replace them if necessary.
-
Prime the Pump: Always prime the pump with the mobile phase to ensure all lines are filled and free of air.
-
-
-
Inconsistent Sample Preparation: Variability in sample preparation, especially manual steps, can introduce significant error.
-
Solution:
-
Automate where Possible: Use automated liquid handlers for pipetting and dilution steps to improve precision.
-
Ensure Complete Dissolution: Vortex and/or sonicate samples thoroughly to ensure the analyte is completely dissolved before injection.
-
Consistent Evaporation: If using an evaporation step, ensure all samples are evaporated to the same level of dryness and reconstituted in a consistent manner.
-
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: My Acitretin-d3 signal is very low, and I'm struggling to achieve the required limit of quantification (LLOQ). How can I improve the sensitivity of my assay?
Answer: Low signal intensity can be a result of several factors, including issues with the mass spectrometer, sample preparation, or the inherent properties of the analyte.
Potential Causes & Solutions:
-
Suboptimal Mass Spectrometer Parameters: The settings on your mass spectrometer are critical for achieving good sensitivity.
-
Solution:
-
Optimize Ionization Source Parameters: Systematically optimize parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
-
Fine-tune Compound-Dependent Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific MRM transitions of Acitretin-d3. A published method for Acitretin and its deuterated internal standard used negative mass transitions (m/z) in MRM mode at 328.3 → 266.3.[7][8][9]
-
Check Detector Voltage: Ensure the detector voltage is set appropriately for your instrument and application.
-
-
-
Ion Suppression from Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue) can suppress the ionization of Acitretin-d3, leading to a reduced signal.[10][11][12]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove more interfering matrix components.[12] A combination of protein precipitation and LLE has been successfully used for Acitretin analysis.[7][8]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Acitretin-d3 from the regions of ion suppression.[13] This can be achieved by modifying the gradient, mobile phase composition, or column chemistry.[13]
-
Dilute the Sample: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[14]
-
-
-
Analyte Degradation: Retinoids like Acitretin are known to be sensitive to light, heat, and oxidation, which can lead to degradation and a lower-than-expected signal.[15]
-
Solution:
-
Protect from Light: Handle all samples and standards under yellow or amber light to prevent photoisomerization.[15]
-
Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler (e.g., 5°C) to minimize thermal degradation.[8]
-
Use Fresh Solvents and Samples: Prepare standards and process samples as close to the time of analysis as possible.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the development and execution of Acitretin-d3 quantification assays.
Q1: What is the purpose of a System Suitability Test (SST) and what parameters should I include for an Acitretin-d3 assay?
A1: A System Suitability Test (SST) is a critical component of any bioanalytical method that verifies the performance of the entire LC-MS/MS system before running a batch of samples.[16][17][18] It ensures that the equipment is operating correctly and is capable of producing accurate and reproducible data.[16][17]
For an Acitretin-d3 assay, your SST should include:
-
Replicate Injections of a Standard: Inject a mid-level concentration standard multiple times (e.g., 5-6 replicates) to assess the precision of the system.[18][19] The relative standard deviation (%RSD) of the peak areas should be within an acceptable limit, typically <15%.[18]
-
Retention Time Stability: The retention time of Acitretin-d3 should be consistent across all injections, with a low %RSD.
-
Peak Shape Analysis: The peak symmetry or tailing factor should be monitored to ensure the column is performing well.[19]
-
Signal-to-Noise Ratio (S/N): For trace-level analysis, an injection at the Lower Limit of Quantification (LLOQ) should be included to confirm that the required sensitivity is being achieved.[19]
-
Blank Injection: An injection of a blank matrix extract should be performed to check for carryover from previous injections and to ensure there are no interfering peaks from the system or reagents.[19]
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Peak Area %RSD | < 15% | To verify injection precision and system reproducibility.[18] |
| Retention Time %RSD | < 2% | To ensure stable chromatographic performance. |
| Tailing Factor | 0.8 - 1.5 | To monitor column health and peak symmetry.[3] |
| S/N at LLOQ | > 10 | To confirm the assay meets the required sensitivity. |
| Carryover in Blank | < 20% of LLOQ | To check for residual analyte from previous injections.[19] |
Q2: What are the pros and cons of different sample preparation techniques for Acitretin-d3 in plasma?
A2: The choice of sample preparation technique is a balance between the desired level of cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT):
-
Pros: Simple, fast, and inexpensive. It involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins.[10][20]
-
Cons: Often results in a "dirtier" extract with significant matrix components remaining in the supernatant, which can lead to ion suppression.[10][21] Acetonitrile is generally more efficient at precipitating proteins than methanol.[20]
-
-
Liquid-Liquid Extraction (LLE):
-
Pros: Can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous layer.[22]
-
Cons: Can be more labor-intensive, require larger volumes of organic solvents, and may have lower recovery if the partitioning is not optimal.[23]
-
-
Solid-Phase Extraction (SPE):
-
Pros: Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is highly effective at minimizing matrix effects.[12]
-
Cons: More expensive and time-consuming than PPT or LLE, and requires method development to optimize the sorbent, wash, and elution steps.
-
A published method for Acitretin successfully utilized a combination of protein precipitation followed by liquid-liquid extraction to achieve good recovery and cleanliness.[7][8]
Q3: How do I properly construct and evaluate a calibration curve for Acitretin-d3 quantification?
A3: A calibration curve is essential for determining the concentration of an analyte in an unknown sample by comparing its response to that of standards with known concentrations.[24][25]
Steps for Construction and Evaluation:
-
Prepare Standards: A series of at least 6-8 non-zero calibration standards should be prepared by spiking known amounts of Acitretin into a blank biological matrix identical to the study samples.[24]
-
Analyze Standards and Samples: The calibration standards are analyzed along with the unknown samples and quality control (QC) samples in the same analytical run.
-
Plot the Curve: A calibration curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the standards.[25]
-
Perform Linear Regression: A linear regression analysis is performed on the data points, typically using a 1/x or 1/x² weighting to account for heteroscedasticity (the variance of the error is not constant across the concentration range).
-
Evaluate the Curve:
-
Correlation Coefficient (r) or Coefficient of Determination (r²): This value should be close to 1 (typically >0.99) to indicate a good linear fit.[22]
-
Accuracy of Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% for the LLOQ).
-
Range: The concentration of unknown samples must fall within the range of the lowest and highest calibration standards.[25][26]
-
Q4: Why is a stable isotope-labeled internal standard like Acitretin-d3 the preferred choice?
A4: A stable isotope-labeled (SIL) internal standard, such as Acitretin-d3, is considered the "gold standard" for quantitative LC-MS/MS analysis.[27][28] This is because it has nearly identical chemical and physical properties to the analyte (Acitretin).
Key Advantages:
-
Compensates for Matrix Effects: Since Acitretin-d3 co-elutes with Acitretin and behaves similarly in the ion source, any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree.[28] This allows for accurate correction of these effects.
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte/IS peak area ratio.
-
Improves Precision and Accuracy: By correcting for variations in both sample processing and instrument response, the use of a SIL-IS significantly improves the overall precision and accuracy of the quantification.[28]
Visualizations
Experimental Workflow for Acitretin-d3 Quantification
Caption: Overview of the bioanalytical workflow.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: Decision tree for troubleshooting peak shape issues.
References
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Kumar, A., Monif, T., Khuroo, A., Sasmal, D., Goswami, D., & Lahkar, V. K. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography, 25(6), 680–688. Retrieved from [Link]
-
Deng, Y., Wu, J. T., & Lloyd, T. L. (2007). System suitability in bioanalytical LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 536–543. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Koivisto, P. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Rathore, A. S., & Mhatre, R. (2022). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. BioProcess International. Retrieved from [Link]
-
Scribd. (n.d.). Ion Suppression in LC-MS-MS Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). System suitability in bioanalytical LC/MS/MS. Retrieved from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Retrieved from [Link]
-
Li, W., Liu, Y., Li, S., Zhang, Q., & Li, X. (2015). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 20(9), 16298–16310. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometer settings for acitretin and isoacitretin method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Vitamin A and Retinoids in Biological Matrices. Retrieved from [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of Endogenous Retinoids. Retrieved from [Link]
-
Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1–8. Retrieved from [Link]
-
Dolan, J. W. (2014). System Suitability. LCGC Europe. Retrieved from [Link]
-
National Institutes of Health. (2021, January 19). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Retrieved from [Link]
-
Wikipedia. (n.d.). Calibration curve. Retrieved from [Link]
-
anvajo. (2022, May 4). Calibration curves: creation and use. Retrieved from [Link]
-
Lab Manager. (n.d.). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]
-
GL Tec. (n.d.). The Role of Calibration Curves in Quantitative HPLC Analysis. Retrieved from [Link]
-
Acta Scientific. (2020, January 31). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Retrieved from [Link]
-
Slideshare. (n.d.). Calibration and Calibration Curve. Retrieved from [Link]
-
ResearchGate. (2013, December 13). What are the disadvantages of using simple calibration curve in quantitative analysis by GC/FID? Retrieved from [Link]
-
SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]
-
PubMed. (n.d.). Determination of acitretin in the skin, in the suction blister, and in plasma of human volunteers after multiple oral dosing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary data 2 In this study, we investigated two kinds of pre-treatment methods, included protein precipitation method an. Retrieved from [Link]
-
Neliti. (2016, March 31). DETERMINATION OF ACITRETIN IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. Retrieved from [Link]
-
MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acitretin. In StatPearls. Retrieved from [Link]
-
ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]
-
Zelzer, S., Goessler, W., & Herrmann, M. (2018). Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Annals of Translational Medicine, 6(Suppl 1), S5. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the Acitretin Administration. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Mayo Clinic. (2025, April 1). Acitretin (oral route). Retrieved from [Link]
-
Dr.Oracle. (2025, August 5). How to monitor Acitretin treatment? Retrieved from [Link]
Sources
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. scribd.com [scribd.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. actapharmsci.com [actapharmsci.com]
- 24. Calibration curve - Wikipedia [en.wikipedia.org]
- 25. The Role of Calibration Curves in Quantitative HPLC Analysis - GL Tec [gl-tec.com]
- 26. anvajo.com [anvajo.com]
- 27. caymanchem.com [caymanchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Best practices for long-term storage of Acitretin-d3 to maintain integrity.
Technical Support Center: Acitretin-d3 Handling and Long-Term Storage
Introduction: Ensuring the Integrity of Your Acitretin-d3 Standard
Acitretin-d3, a deuterium-labeled analog of the retinoid Acitretin, serves as a critical internal standard for its precise quantification in various biological matrices during pharmacokinetic, therapeutic drug monitoring, and bioequivalence studies.[1][2] The integrity of this standard—both its chemical purity and isotopic enrichment—is paramount for generating accurate and reproducible experimental data.
Retinoids as a class are notoriously unstable molecules, susceptible to degradation from multiple environmental factors.[3][4][5] Acitretin, in particular, is highly sensitive to light, heat, and atmospheric conditions.[4][6][7] This guide provides a comprehensive framework for the long-term storage and handling of Acitretin-d3 to preserve its integrity, troubleshoot common issues, and answer frequently asked questions encountered by researchers in the field.
Part 1: Core Directive on Long-Term Storage of Acitretin-d3
The fundamental principle for storing Acitretin-d3 is to mitigate exposure to the four primary drivers of degradation: Temperature, Light, Humidity, and Oxygen. The goal is to maintain the compound in a state that is as close as possible to the conditions under which its purity and stability were initially certified.
The Science Behind Acitretin-d3 Instability
Understanding the causality behind storage protocols is crucial for their effective implementation. Acitretin's structure, characterized by a polyene side chain, is inherently prone to several degradation pathways:
-
Isomerization: The all-trans configuration of Acitretin can isomerize to its 13-cis form (Isoacitretin). This process can be accelerated by heat and light.[8]
-
Photodegradation: Acitretin is highly photosensitive. Exposure to UV and even ambient sunlight can induce rapid degradation, breaking down the molecule and leading to a significant loss of potency.[7][8][9][10] Studies have shown that light-induced degradation is often more pronounced than temperature-induced degradation.[9][11]
-
Oxidation: The polyunsaturated structure is susceptible to oxidation when exposed to atmospheric oxygen, which can break down the molecule and form various impurities.[4][5] This process is accelerated by heat and light.
-
Hydrolysis and Moisture Effects: While Acitretin has low aqueous solubility, the presence of moisture can be detrimental, especially for the solid form.[6] Hygroscopic compounds can absorb ambient moisture, which may alter their physical state (e.g., caking), affect weighing accuracy, and potentially accelerate chemical degradation.[12][13] For isotopically labeled compounds, moisture can also pose a risk of isotopic exchange, although the deuterium label on the methoxy group of Acitretin-d3 is on a chemically stable, non-exchangeable site.[14]
Recommended Storage Conditions
To counteract these degradation pathways, a multi-faceted storage strategy is required. The following table summarizes the optimal conditions for long-term storage of solid Acitretin-d3.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -20°C | Sub-zero temperatures are critical to minimize the kinetic energy of the molecules, thereby drastically slowing down the rates of all chemical degradation reactions, including isomerization and oxidation.[15] Storing at -20°C has been shown to maintain stability for at least four years.[15] |
| Light | Complete Darkness | Acitretin is proven to be photosensitive.[6][7][8] Storage in the dark prevents photodegradation. The use of amber or opaque containers provides a physical barrier against UV and visible light, which carry the energy to catalyze destructive chemical reactions.[10][16][17] |
| Humidity | Dry/Desiccated Environment | Maintaining a low-humidity environment prevents the solid powder from absorbing atmospheric moisture. This is crucial to prevent caking, ensure accurate weighing, and avoid creating a microenvironment where hydrolytic degradation or isotopic exchange could potentially occur.[12][13][18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing atmospheric air in the container with an inert gas like argon or nitrogen is a key step to prevent oxidation.[16] This is especially critical after the vial has been opened for the first time, as each exposure introduces new oxygen. |
| Container | Airtight, Amber Glass Vial | An airtight seal prevents the ingress of both moisture and oxygen.[19] Amber glass is the industry standard for light-sensitive compounds as it effectively blocks UV radiation.[16][20] |
Part 2: Experimental Protocols & Workflows
Protocol: Initial Receipt and Aliquoting of Acitretin-d3
Proper handling from the moment of receipt is crucial for long-term stability.
Objective: To safely receive, inspect, and prepare aliquots of solid Acitretin-d3 for long-term storage while minimizing exposure to detrimental conditions.
Materials:
-
Sealed vial of Acitretin-d3 (as received from supplier)
-
Glove box or glove bag with Argon or Nitrogen supply
-
-20°C freezer (non-cycling/frost-free preferred)
-
Pre-labeled, amber glass, screw-cap vials with PTFE-lined caps
-
Micro-spatula
-
Analytical balance (located in a low-humidity environment)
-
Desiccator cabinet with active desiccant (e.g., silica gel)
Procedure:
-
Initial Inspection: Upon receipt, visually inspect the manufacturer's packaging for integrity. Do not open the primary container. Place the unopened vial in the -20°C freezer to equilibrate.
-
Preparation: Before opening, move all necessary equipment (aliquot vials, spatula, etc.) into the inert atmosphere glove box. Allow the primary vial of Acitretin-d3 to equilibrate to the ambient temperature inside the glove box for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder.
-
Inert Environment Handling: Once equilibrated, open the primary vial inside the glove box.
-
Aliquoting: Carefully weigh and dispense the desired amounts of Acitretin-d3 into the pre-labeled amber vials. Work efficiently to minimize the time the bulk material is exposed.
-
Causality Note: Aliquoting prevents the need to repeatedly warm and open the main stock, which would introduce moisture and oxygen with each use, severely compromising the entire batch.
-
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.
-
Final Storage: Place the sealed aliquots into a secondary container (e.g., a small box) and store them in the -20°C freezer. Update your chemical inventory with the location and details of each aliquot.
Workflow for Long-Term Storage and Use
The following diagram illustrates the validated workflow for maintaining Acitretin-d3 integrity from receipt to experimental use.
Caption: Validated workflow for handling and storage of Acitretin-d3.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter, providing explanations and actionable solutions.
Troubleshooting Common Issues
Q1: My Acitretin-d3 powder appears clumpy or discolored (more yellow/brown) than the original batch. What happened and is it still usable?
-
Answer:
-
Probable Cause: Clumping is a classic sign of moisture absorption, indicating improper storage in a humid environment or opening the vial while it was still cold.[12][21] Discoloration suggests chemical degradation, likely due to oxidation or photodegradation from exposure to air and light.[3][5]
-
Causality: Moisture can act as a medium for chemical reactions and alter the physical properties of the powder.[13] Light and oxygen provide the energy and reactants for breaking down the retinoid's sensitive chemical structure.[4]
-
Solution: The integrity of the compound is compromised. It is strongly recommended not to use this material as an internal standard, as its concentration and purity are no longer reliable. A purity re-assessment via HPLC-UV and LC-MS would be required to determine the extent of degradation, but using a fresh, properly stored aliquot is the most scientifically sound approach.
-
Q2: My LC-MS analysis shows a significant peak corresponding to 13-cis-Acitretin-d3. What is the source of this impurity?
-
Answer:
-
Probable Cause: This is likely due to the isomerization of your all-trans-Acitretin-d3 standard.[8] This can happen due to thermal stress (improper storage temperature, repeated freeze-thaw cycles) or exposure to light during handling and sample preparation.[7][22]
-
Causality: The energy from heat or light can overcome the activation barrier for the rotation around the double bonds in the polyene chain, leading to the formation of the cis-isomer.
-
Solution:
-
Review Storage: Confirm that your long-term storage is consistently at -20°C.
-
Review Handling: Ensure all sample preparation steps (weighing, dissolution, dilutions) are performed under subdued or amber-filtered light.[10][17] Minimize the time the compound spends at room temperature.
-
Use a Fresh Aliquot: Discard the compromised stock solution and prepare a new one from a previously unopened, properly stored aliquot. If the issue persists, contact the manufacturer with the lot number to inquire about the purity at the time of shipping.
-
-
Q3: I'm seeing a loss of signal intensity for my Acitretin-d3 standard over time in my analytical runs. What could be causing this?
-
Answer:
-
Probable Cause: This indicates degradation of the standard within your prepared stock solution. The most common culprits are photodegradation if stored in clear vials, or thermal degradation if not stored at an appropriate sub-zero temperature between uses. Adsorption to container surfaces can also be a factor, though less common with appropriate solvents.
-
Causality: Even in solution, Acitretin remains highly susceptible to light and heat.[9][11] The solvent matrix can influence the rate of degradation.
-
Solution:
-
Solution Storage: Stock solutions should be stored in amber, airtight vials at -20°C or preferably -80°C.
-
Solution Lifespan: Prepare smaller volumes of stock solution more frequently. Do not use a single stock solution for an extended period (e.g., more than a few weeks), even when frozen. Validate the stability of your analyte in your chosen solvent and storage condition.
-
Handling During Use: When performing dilutions or adding the standard to samples, use amber-tinted pipette tips and keep vials covered or in a rack that shields them from direct overhead light.
-
-
Frequently Asked Questions (FAQs)
Q: Can I store my solid Acitretin-d3 in a refrigerator (~4°C) instead of a -20°C freezer? A: While 4°C is better than room temperature, it is not recommended for long-term storage. A -20°C environment is specified by manufacturers to ensure stability over years.[15] Refrigeration temperatures will not sufficiently slow degradation kinetics to guarantee long-term integrity.[11]
Q: My lab's -20°C freezer is a "frost-free" or "auto-defrost" model. Is this acceptable? A: It is not ideal. Frost-free freezers undergo periodic temperature cycles to prevent ice buildup. These temperature fluctuations can accelerate degradation over time. A manual-defrost, stable-temperature freezer is superior for storing sensitive chemical standards.
Q: How should I handle Acitretin-d3 if I don't have access to a glove box? A: If a glove box is unavailable, work quickly in a draft-free area with low ambient humidity. Purge the vial's headspace with argon or nitrogen gas before sealing. A glove bag is a more affordable alternative to a rigid glove box. The key is to minimize exposure to atmospheric oxygen and moisture.
Q: For how long is a stock solution of Acitretin-d3 in DMSO or methanol stable? A: The stability is formulation-dependent.[9] While a specific timeframe should be empirically determined in your lab (a stability study), a general best practice is to prepare fresh stock solutions at least every month, storing them at -20°C or -80°C in the dark between uses. Never store retinoid solutions at room temperature for extended periods.[22]
Q: Do I need to worry about the deuterium label exchanging? A: The deuterium atoms in Acitretin-d3 are located on the methoxy group (O-CD3).[15] This is a non-labile position, meaning the C-D bond is strong and not prone to exchange with protons from solvents like water or methanol under standard experimental conditions.[14] The primary stability concern is the chemical degradation of the entire molecule, not the loss of the isotopic label.
References
- Vertex AI Search. (n.d.). Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream.
- BenchChem. (n.d.). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
- Authentic K-Beauty. (2025, November 22). How to Store Retinol Cream to Preserve Its Potency and Effectiveness.
- National Center for Biotechnology Information. (n.d.). Acitretin - StatPearls. NCBI Bookshelf.
- PubMed. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
- BenchChem. (n.d.). Identifying and characterizing Acitretin degradation products.
- Odyssey Street. (2024, February 4). Retinol Creams: Storage Tips.
- (n.d.). Humidity controlled storage in pharmaceutical applications.
- WELLinsulated®. (n.d.). Retinol: How to Protect Your Beauty Investment.
- Request PDF. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
- Let's Make Beauty. (2025, August 4). Formulating with Retinol: Stability Tips for Maximum Efficacy.
- Cayman Chemical. (n.d.). Acitretin-d3.
- PubMed. (2003, December). Inclusion of Acitretin Into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization.
- KTH Diva. (2021, July 7). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- PubMed. (n.d.). Assessment by HPLC of the Degradation Behavior of Acitretin Under Hydrolytic, Oxidative, Photolytic and Thermal Stress Conditions.
- SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath.
- Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing.
- A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings.
- Veeprho. (n.d.). Acitretin-D3.
- BenchChem. (n.d.). Application Notes and Protocols for the Bioanalysis of Acitretin using 13-cis Acitretin-d3 as an Internal Standard.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Store Retinol Cream to Preserve Its Potency and Effectiveness | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 4. wellinsulated.com [wellinsulated.com]
- 5. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 6. Inclusion of acitretin into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. researchgate.net [researchgate.net]
- 12. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 13. smtdryboxes.com [smtdryboxes.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 18. rejuvenateface.co.uk [rejuvenateface.co.uk]
- 19. odysseystreet.com [odysseystreet.com]
- 20. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 21. bryair.com [bryair.com]
- 22. kth.diva-portal.org [kth.diva-portal.org]
Validation & Comparative
A Researcher's Guide to the Validation of a Bioanalytical Method for Acitretin-d3 in Accordance with FDA and EMA Guidelines
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience-driven walkthrough for validating an analytical method for Acitretin using its deuterated internal standard, Acitretin-d3, benchmarked against the rigorous standards of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The principles and practices outlined herein are grounded in the latest harmonized guidelines, primarily the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, which is endorsed by both regulatory bodies.[1][2][3][4][5]
The narrative that follows is not a rigid recitation of protocols but a scientific rationale for each step, reflecting the causality behind experimental choices. This approach ensures that the described method is not only compliant but also scientifically sound and trustworthy.
The Foundational Role of a Deuterated Internal Standard
The choice of Acitretin-d3 as the internal standard (IS) is a critical first step. A stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Its physicochemical properties are nearly identical to the analyte of interest, Acitretin. This means it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in these processes. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, ensuring accurate quantification.[6][7]
I. Method Development: The Blueprint for a Robust Assay
Before validation can begin, a reliable analytical method must be developed. For Acitretin, a sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred choice.[6][7][8]
Experimental Protocol: LC-MS/MS Method for Acitretin
-
Sample Preparation: A crucial step to remove interfering substances from the plasma matrix. A combination of protein precipitation followed by liquid-liquid extraction or solid-phase extraction offers a clean sample.[6][7]
-
To 100 µL of human plasma, add 25 µL of Acitretin-d3 working solution (the internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using liquid-liquid extraction with a suitable organic solvent or passed through a solid-phase extraction cartridge.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions: The goal is to achieve a sharp, symmetrical peak for Acitretin, well-separated from any potential interferences.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for better peak shape and ionization efficiency) is typically effective.
-
Flow Rate: A flow rate of 0.4 mL/min is a good starting point.
-
Column Temperature: Maintaining the column at 40°C can improve peak shape and run-to-run reproducibility.
-
-
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.
II. Bioanalytical Method Validation: The Gauntlet of Regulatory Scrutiny
Once the method is established, it must undergo a full validation to demonstrate its fitness for purpose, as mandated by the FDA and EMA (ICH M10).[1][5][9][10]
Caption: Overall workflow for bioanalytical method validation.
Selectivity and Specificity
-
Why it's critical: This experiment ensures that the method can differentiate and quantify the analyte from other components in the sample, such as metabolites, impurities, or concomitant medications.
-
Experimental Protocol:
-
Analyze at least six different blank plasma samples from individual donors.
-
Analyze a blank sample spiked only with the internal standard (Acitretin-d3).
-
Analyze a blank sample spiked with Acitretin at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria (FDA/EMA):
-
The response in the blank samples at the retention time of Acitretin should be no more than 20% of the response of the LLOQ sample.
-
The response in the blank samples at the retention time of Acitretin-d3 should be no more than 5% of the response of the internal standard in the LLOQ sample.
-
Sensitivity: Lower Limit of Quantification (LLOQ)
-
Why it's critical: The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. This is crucial for accurately defining the terminal phase of a pharmacokinetic profile.
-
Experimental Protocol:
-
Prepare a series of plasma samples with decreasing concentrations of Acitretin.
-
The LLOQ is the lowest concentration that meets the acceptance criteria for accuracy and precision.
-
-
Acceptance Criteria (FDA/EMA):
-
The analyte response at the LLOQ should be at least 5 times the response of the blank sample.
-
The accuracy should be within ±20% of the nominal concentration.
-
The precision (%CV) should be ≤20%.
-
Matrix Effect
-
Why it's critical: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. It is a significant source of variability and inaccuracy in LC-MS/MS assays. The use of a stable isotope-labeled internal standard like Acitretin-d3 is designed to compensate for this effect.
-
Experimental Protocol:
-
Extract blank plasma from at least six different sources.
-
Spike the extracted blank plasma with Acitretin and Acitretin-d3 at low and high concentrations.
-
Compare the peak areas of the analytes in these post-extraction spiked samples to the peak areas of the analytes in a neat solution at the same concentration.
-
-
Acceptance Criteria (FDA/EMA):
-
The matrix factor, calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix, should be consistent across the different lots of plasma. The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery
-
Why it's critical: Recovery measures the efficiency of the extraction process. While 100% recovery is not necessary, it should be consistent and reproducible to ensure reliable quantification.
-
Experimental Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1: Spike Acitretin and Acitretin-d3 into plasma before extraction.
-
Set 2: Spike Acitretin and Acitretin-d3 into the extracted blank plasma (post-extraction).
-
Calculate recovery by comparing the peak area ratios of Set 1 to Set 2.
-
-
Acceptance Criteria (FDA/EMA):
-
While no specific value is mandated, recovery should be consistent across the concentration range. The %CV of the recovery across the different concentration levels should be ≤15%.
-
Calibration Curve
-
Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. This relationship is then used to determine the concentration of the analyte in unknown samples.
-
Experimental Protocol:
-
Prepare a blank plasma sample, a zero standard (plasma with internal standard), and a series of at least six to eight non-zero calibration standards by spiking blank plasma with known concentrations of Acitretin.
-
The concentration range should cover the expected concentrations in the study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Plot the peak area ratio of Acitretin to Acitretin-d3 against the nominal concentration of the standards.
-
Use a weighted linear regression (typically 1/x or 1/x²) to fit the data.
-
-
Acceptance Criteria (FDA/EMA):
-
At least 75% of the non-zero standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).
-
The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision
-
Why it's critical: Accuracy measures the closeness of the determined concentration to the true concentration, while precision measures the reproducibility of the measurements. These are the cornerstones of a reliable quantitative method.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Acceptance Criteria (FDA/EMA):
| Parameter | LLOQ | Low, Medium, High QCs |
| Intra-day Accuracy | Within ±20% of nominal | Within ±15% of nominal |
| Intra-day Precision (%CV) | ≤20% | ≤15% |
| Inter-day Accuracy | Within ±20% of nominal | Within ±15% of nominal |
| Inter-day Precision (%CV) | ≤20% | ≤15% |
Table 1: Hypothetical Accuracy and Precision Data for Acitretin Validation
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 12.3 | 102.1 | 14.5 |
| Low | 3.0 | 101.2 | 8.7 | 99.8 | 9.2 |
| Medium | 50.0 | 97.6 | 6.5 | 98.5 | 7.8 |
| High | 400.0 | 103.4 | 5.1 | 101.9 | 6.3 |
Stability
-
Why it's critical: Acitretin, like many retinoids, is susceptible to degradation, particularly from light and temperature fluctuations. Stability experiments are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
-
Experimental Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions.
-
Compare the mean concentration of the stability samples to the mean concentration of freshly prepared samples.
-
-
Types of Stability to be Assessed:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria (FDA/EMA):
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Table 2: Hypothetical Stability Data for Acitretin
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| 3 Freeze-Thaw Cycles | Low | 3.0 | 2.95 | 98.3 |
| High | 400.0 | 405.2 | 101.3 | |
| 24h at Room Temp. | Low | 3.0 | 2.89 | 96.3 |
| High | 400.0 | 395.6 | 98.9 | |
| 6 Months at -80°C | Low | 3.0 | 3.08 | 102.7 |
| High | 400.0 | 410.1 | 102.5 | |
| 48h in Autosampler | Low | 3.0 | 2.91 | 97.0 |
| High | 400.0 | 398.8 | 99.7 |
III. The Self-Validating System: Ensuring Trustworthiness
The protocols described above constitute a self-validating system. The inclusion of calibration standards and quality controls in every analytical run ensures the ongoing performance of the method. Any deviation outside the established acceptance criteria would invalidate the run, preventing the reporting of unreliable data.
Caption: Logic of a self-validating analytical run.
IV. Conclusion: A Commitment to Scientific Integrity
The validation of a bioanalytical method for Acitretin-d3, when performed in accordance with FDA and EMA guidelines, provides a high degree of confidence in the generated data. By understanding the scientific principles behind each validation parameter, researchers can develop and implement robust methods that are not only compliant with regulatory expectations but also fundamentally sound. This commitment to scientific integrity is paramount in the quest to bring safe and effective medicines to patients.
References
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. 21 July 2011. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. November 2022. [Link]
-
Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2010). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Journal of pharmaceutical and biomedical analysis, 54(3), 549–558. [Link]
-
Paliwal, S., Saini, N., & Singh, R. (2012). Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(3), 759-767. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. id-eptri.eu [id-eptri.eu]
- 10. fda.gov [fda.gov]
The Gold Standard: A Performance Evaluation of Acitretin-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the precision and accuracy of measurements are paramount. The quantification of Acitretin, a systemic retinoid essential for treating severe psoriasis, is no exception. A critical component of a robust bioanalytical method is the internal standard (IS), which is added to samples to correct for variability during sample processing and analysis. This guide provides an in-depth performance evaluation of Acitretin-d3, a deuterated stable isotope-labeled (SIL) internal standard, and discusses its suitability against the backdrop of other potential labeled compounds.
The Indispensable Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalytical quantification due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS/MS measurements can be compromised by several factors, including variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2] An ideal internal standard mitigates these variabilities. Stable isotope-labeled internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[3] This near-identical behavior ensures that the IS and the analyte experience similar extraction recoveries and ionization efficiencies, leading to more accurate and precise quantification.[4]
Acitretin-d3: A Profile
Acitretin-d3 is an isotopically labeled analog of Acitretin where three hydrogen atoms on the methoxy group have been replaced by deuterium atoms.[5] This substitution results in a molecule that is chemically almost identical to Acitretin but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[6]
Performance Evaluation of Acitretin-d3
The performance of an internal standard is assessed based on several key criteria. Here, we evaluate Acitretin-d3 against these benchmarks.
Chromatographic Co-elution
The Ideal: The internal standard should co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time.[7]
Acitretin-d3 Performance: In validated LC-MS/MS methods for Acitretin, Acitretin-d3 has been shown to co-elute with the parent drug.[8] This is a critical performance characteristic, as even slight shifts in retention time can lead to differential matrix effects and compromise data accuracy.[7] While deuterated standards can sometimes exhibit a "chromatographic isotope effect" leading to slightly different retention times, this has not been reported as a significant issue in the validated methods for Acitretin-d3.[2][6]
Matrix Effect Compensation
The Ideal: The internal standard should effectively compensate for ion suppression or enhancement caused by co-eluting matrix components from biological samples like plasma.
Acitretin-d3 Performance: Studies have demonstrated that methods using Acitretin-d3 show minimal relative matrix effects. For instance, one study reported a precision value (% CV) for a relative matrix effect in six different lots of human plasma to be ≤3.9% at the Lower Limit of Quantification (LLOQ) for both Acitretin and its isomer.[2] This indicates that Acitretin-d3 effectively tracks and corrects for variability in ionization efficiency across different plasma sources.
Extraction Recovery
The Ideal: The recovery of the internal standard during sample preparation should be consistent and comparable to that of the analyte.[9]
Acitretin-d3 Performance: Validated methods utilizing Acitretin-d3 report consistent and high recovery for both the analyte and the internal standard. For example, a method involving solid-phase extraction showed quantitative and consistent recovery of over 92%.[2] This demonstrates that Acitretin-d3 accurately reflects the extraction efficiency of Acitretin from the biological matrix.
Stability
The Ideal: The internal standard should be stable throughout the sample preparation process and during storage. For deuterated standards, this includes the stability of the deuterium label against back-exchange with hydrogen atoms.[6]
Acitretin-d3 Performance: The deuterium atoms in Acitretin-d3 are located on a methoxy group, which is a non-exchangeable position, thus minimizing the risk of back-exchange.[5] Validated methods have established the stability of Acitretin and Acitretin-d3 under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, ensuring the integrity of the internal standard throughout the analytical workflow.[10][11]
Comparison with Other Labeled Compounds: A Theoretical Framework
| Feature | Deuterated (²H) Standards (e.g., Acitretin-d3) | ¹³C-Labeled Standards |
| Co-elution | May exhibit a slight chromatographic shift from the analyte due to the "deuterium isotope effect".[6] | Generally co-elute perfectly with the analyte as the mass difference is smaller and has less impact on physicochemical properties.[12] |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen if the label is on an exchangeable site (e.g., -OH, -NH). This is not a concern for Acitretin-d3.[6] | Highly stable with no risk of back-exchange.[13] |
| Synthesis & Cost | Generally easier and less expensive to synthesize.[1] | Typically more complex and costly to produce. |
| Mass Difference | Provides a significant mass difference from the analyte, minimizing potential for isotopic cross-talk. | Smaller mass difference, which requires careful selection of precursor and product ions to avoid isotopic interference. |
The available evidence strongly suggests that Acitretin-d3, despite the theoretical potential for isotopic effects associated with deuteration, performs robustly in practice for the bioanalysis of Acitretin. The validation data from multiple studies confirm its ability to meet the stringent criteria for an internal standard as laid out by regulatory bodies like the FDA.[7]
Experimental Protocols
Below are representative protocols for the bioanalysis of Acitretin using Acitretin-d3 as an internal standard, based on published, validated methods.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 300 µL of human plasma, add the internal standard solution (Acitretin-d3).
-
Vortex the sample to ensure thorough mixing.
-
Perform a solid-phase extraction to clean up the sample and isolate the analytes.
-
Elute the analytes and the internal standard from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Column: A suitable C18 reversed-phase column.[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and negative ion mode.[2]
-
MRM Transitions:
Data Presentation
The following table summarizes typical validation parameters for an LC-MS/MS method for Acitretin using Acitretin-d3 as an internal standard.
| Parameter | Typical Performance of Acitretin-d3 Method |
| Linearity Range | 0.3–500 ng/mL[2] |
| Intra-day Precision (%CV) | < 8.1%[10] |
| Inter-day Precision (%CV) | < 8.1%[10] |
| Accuracy (% Bias) | Within ±7.0%[10] |
| Recovery | >92%[2] |
| Relative Matrix Effect (%CV) | ≤3.9%[2] |
Visualizing the Workflow
Caption: Bioanalytical workflow for Acitretin using Acitretin-d3 IS.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a reliable bioanalytical method. The available scientific literature and validation data strongly support the use of Acitretin-d3 as a high-performing internal standard for the quantification of Acitretin in biological matrices. It consistently demonstrates ideal characteristics, including co-elution with the analyte, effective compensation for matrix effects, and high, consistent recovery. While more expensive and complex-to-synthesize alternatives like ¹³C-labeled standards exist and may offer theoretical advantages in minimizing isotopic effects, the proven track record of Acitretin-d3 in validated, regulatory-compliant assays solidifies its position as a trusted and scientifically sound choice for researchers and drug development professionals.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
Kumar, A., Monif, T., Khuroo, A., Sasmal, D., Goswami, D., & Lahkar, V. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography, 25(6), 680-688. [Link]
-
Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
-
Shrivastav, P. S., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 138-146. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Vogeser, M., & Seger, C. (2010). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(5), 1877-1884. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. (2025). (PDF) Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. [Link]
-
Lee, H. W., Ji, S. C., Lee, H. S., & Shaw, L. M. (2007). A Fully Validated HPLC Method for the Simultaneous Determination of Acitretin and Etretinate in Plasma and Its Application to a Pharmacokinetic Study in Healthy Korean Subjects. Therapeutic Drug Monitoring, 29(4), 516-522. [Link]
-
Shrivastav, P. S., et al. (2012). Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(6), 1639-1647. [Link]
-
van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 11-14. [Link]
-
Neliti. (2016). DETERMINATION OF ACITRETIN IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. fda.gov [fda.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Achieving Accuracy and Linearity in Acitretin Bioanalysis Using Acitretin-d3
This guide provides an in-depth, experience-driven comparison of methodologies for establishing and validating accurate and linear calibration curves for the quantification of Acitretin in biological matrices. We will move beyond rote procedural descriptions to explore the scientific rationale behind critical experimental choices, ensuring the development of a robust and self-validating bioanalytical method suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring. The use of the stable isotope-labeled internal standard, Acitretin-d3, is central to this discussion.
The Foundational Importance of the Calibration Curve
In quantitative bioanalysis, the calibration curve is the cornerstone of reliable data. It establishes the mathematical relationship between the known concentration of an analyte in a sample and the instrumental response. For a drug like Acitretin, a second-generation retinoid used for severe psoriasis, precise quantification is critical. Its therapeutic window, potential for toxicity, and complex metabolism—including isomerization to 13-cis-acitretin and the potential for reverse metabolism to the long-half-life teratogen etretinate in the presence of alcohol—demand a highly accurate analytical method.[1][2] An inaccurate or non-linear curve can lead to erroneous dose adjustments and compromised patient safety.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, with a significant focus on the performance of the calibration curve.[3][4] This guide is written to satisfy and exceed these standards.
The Critical Role of the Internal Standard: Why Acitretin-d3?
The choice of an internal standard (IS) is arguably one of the most critical decisions in developing a quantitative LC-MS/MS assay. The IS is added at a constant concentration to all calibrators, quality control (QC) samples, and unknown study samples. Its purpose is to correct for variability during sample processing and instrumental analysis.
The ideal IS is a stable isotope-labeled (SIL) analog of the analyte. Acitretin-d3 is the gold standard for Acitretin analysis for several key reasons:
-
Physicochemical Similarity: It co-elutes chromatographically with Acitretin.
-
Extraction & Ionization Parity: It behaves nearly identically during sample extraction (e.g., protein precipitation, liquid-liquid extraction) and ionization in the mass spectrometer source.[5] This effectively normalizes for matrix effects and recovery inconsistencies.
-
Mass Differentiation: It is easily distinguished from the unlabeled Acitretin by the mass spectrometer due to the mass difference of the deuterium atoms.
Using a structural analog that is not a SIL-IS can introduce significant bias, as its extraction efficiency and ionization response may differ from the analyte, failing to adequately compensate for analytical variability.
Establishing the Calibration Curve: A Validated Protocol
This section details a comprehensive protocol for preparing and analyzing a calibration curve for Acitretin in human plasma, grounded in regulatory expectations and published methodologies.[5][6]
Experimental Protocol: Preparation of Calibration Standards and Quality Controls
Objective: To prepare a set of calibration standards (CS) and quality control (QC) samples in a biological matrix (human plasma) for the quantification of Acitretin.
Materials:
-
Acitretin certified reference standard
-
Acitretin-d3 internal standard
-
Control human plasma (screened for interferences)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
DMSO (for initial stock solutions)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Acitretin and Acitretin-d3 in DMSO to prepare primary stock solutions (e.g., 1 mg/mL). Rationale: DMSO is used for initial dissolution of poorly soluble compounds.
-
Perform serial dilutions in 50:50 acetonitrile/water to create a series of working standard solutions for spiking.
-
Prepare a separate working solution for the internal standard (e.g., at a concentration that yields a robust MS signal).
-
-
Spiking Calibration Standards:
-
Label a series of microcentrifuge tubes for each concentration level (e.g., Blank, CS1 to CS8).
-
Aliquot a fixed volume of control human plasma into each tube (e.g., 100 µL).
-
Spike a small volume (e.g., 5 µL) of the appropriate Acitretin working solution into each corresponding plasma tube to achieve the final target concentrations. Do not spike the Blank. Rationale: Keeping the spiking volume low (<5% of the matrix volume) prevents significant alteration of the matrix composition.
-
Vortex each tube gently.
-
-
Spiking Quality Control Samples:
-
Prepare QC samples at a minimum of four levels:
-
LLOQ QC: At the Lower Limit of Quantification.
-
Low QC: ~3x LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At ~75-85% of the Upper Limit of Quantification (ULOQ).
-
-
QC samples should be prepared from a separate weighing of the reference standard to ensure integrity.
-
Workflow for Calibration Standard Preparation
Caption: Comprehensive workflow from sample receipt to final quantification.
Conclusion and Best Practices
Establishing an accurate and linear calibration curve for Acitretin using Acitretin-d3 is a non-trivial but achievable goal that hinges on meticulous technique and a thorough understanding of bioanalytical principles.
Key Takeaways for Researchers:
-
Embrace the SIL-IS: The use of Acitretin-d3 is non-negotiable for a robust, regulatory-compliant assay. It is the most effective tool to mitigate variability from matrix effects and sample processing.
-
Validate Rigorously: Adhere to the validation parameters set forth by the FDA and EMA. [3][7][8]A calibration curve must be assessed for its accuracy, precision (via QCs), and linearity in every validation and analytical run.
-
Choose Extraction Wisely: While PPT is fast, LLE or a combined approach often yields the cleaner extracts necessary for the highest level of accuracy and to minimize ion suppression. [5][6]* Understand the Analyte: Acitretin is sensitive to light and isomerization. All sample handling, from stock solution preparation to final injection, should be performed under protected conditions (e.g., amber vials, red light) and controlled temperatures to ensure analyte stability. [9] By integrating these principles, scientists can develop and validate a bioanalytical method for Acitretin that is not only compliant but also scientifically sound, generating trustworthy data for critical drug development and clinical decisions.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Patel, D. P., et al. (2010). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 967-976. [Link]
-
National Center for Biotechnology Information. (n.d.). Acitretin - StatPearls. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AA Pharma Inc. (2018). Product Monograph - Acitretin Capsules. [Link]
-
PharmaCompass. (n.d.). Acitretin (USP/INN). [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
National Center for Biotechnology Information. (n.d.). Acitretin. PubChem Compound Summary for CID 5284513. [Link]
-
Zhang, Y., et al. (2012). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 17(5), 5023-5036. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (n.d.). Mass spectrometer settings for acitretin and isoacitretin method. [Link]
-
Bhat, P. V., & Lacroix, A. (1989). Quantitation of Biological Retinoids by High-Pressure Liquid Chromatography: Primary Internal Standardization Using Tritiated Retinoids. Analytical Biochemistry, 181(2), 324-331. [Link]
-
Drugs.com. (2025). Acitretin Monograph for Professionals. [Link]
-
ResearchGate. (n.d.). Chemical structure of the internal standards retinyl acetate and α-tocopheryl acetate. [Link]
-
Kim, Y. K., et al. (2012). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Food and Drug Analysis, 20(3), 637-644. [Link]
-
Dhivakaran, M., et al. (2023). Multivariate calibration technique aided UV spectrophotometric method for the estimation of acitretin in pharmaceutical capsules. International Journal of Biology, Pharmacy and Allied Sciences, 12(8), 3722-3733. [Link]
-
Devika, G. S., et al. (2016). Determination of Acitretin in Pharmaceutical Formulations by HPLC Method. International Journal of Pharmaceutics & Drug Analysis, 4(3), 147-152. [Link]
-
ResearchGate. (2010). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. [Link]
Sources
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
The Deuterated Frontier in Dermatology: A Comparative Guide to Acitretin and the Prospective Role of Acitretin-d3
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Acitretin, a cornerstone in the treatment of severe dermatological disorders, and explores the prospective therapeutic application of its deuterated analogue, Acitretin-d3. While Acitretin's efficacy is well-documented, this guide delves into the scientific rationale for developing Acitretin-d3, offering a forward-looking perspective on how this stable-isotope-labeled compound could potentially refine treatment paradigms. We will examine the established clinical performance of Acitretin across various dermatological models, detail the underlying molecular mechanisms, and present robust experimental protocols for the preclinical evaluation of novel retinoids like Acitretin-d3.
The Principle of Deuteration in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass. The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can significantly alter its pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "kinetic isotope effect" can lead to:
-
Reduced Rate of Metabolism: Slower breakdown of the drug can increase its half-life and overall exposure.
-
Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing and more stable plasma concentrations.
-
Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites and improving the drug's safety profile.
Acitretin: A Second-Generation Retinoid in Dermatological Therapy
Acitretin, a synthetic retinoid, is the active metabolite of etretinate and is a well-established oral therapy for severe psoriasis and other disorders of keratinization.[1][2][3] Its therapeutic effects are attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[4]
Mechanism of Action
Acitretin's biological effects are mediated through its interaction with nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] Upon binding, these receptors form heterodimers that interact with retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular growth and differentiation.[5]
Caption: Acitretin's mechanism of action within a keratinocyte.
Efficacy in Dermatological Disorders
Acitretin has demonstrated significant efficacy in various dermatological conditions, as summarized in the following table based on clinical trial data.
| Dermatological Disorder | Key Efficacy Outcomes | Dosage Regimen | References |
| Psoriasis (Plaque-type) | PASI 75 achieved in 34% of patients after 12 weeks, and 78.4% after 12 months. | 50 mg/day initial dose, adjusted based on response. | [6] |
| PASI 75 achieved in 52% of patients after 12 weeks. | Median daily dose of 40 mg. | [6] | |
| Psoriasis (Pustular) | Rapid clinical response with lesion clearance in up to 84% of patients within 10 days. | Not specified. | [7] |
| Ichthyosis (Lamellar) | Marked to moderate improvement in the majority of patients. | Dose-dependent, with some patients responding better to lower doses (≤25 mg/day). | [8][9] |
| Ichthyosis (Congenital) | Successful treatment leading to near-normal skin appearance. | 1 mg/kg/day. | [9] |
| Cancer Chemoprevention | Effective in preventing the development of non-melanoma skin cancers in high-risk patients. | Not specified. | [2][3] |
PASI 75: 75% reduction in the Psoriasis Area and Severity Index.
Acitretin-d3: A Prospective Advancement
Currently, Acitretin-d3 is utilized as an internal standard for the quantification of acitretin in pharmacokinetic studies via gas chromatography- or liquid chromatography-mass spectrometry.[10][11] There are no publicly available preclinical or clinical studies evaluating the therapeutic efficacy of Acitretin-d3.
However, based on the principles of deuteration, the development of Acitretin-d3 as a therapeutic agent is a logical next step for researchers. The primary metabolic pathway of acitretin involves isomerization to 13-cis-acitretin.[5] Deuteration at metabolically susceptible positions could potentially slow this process, leading to a more favorable pharmacokinetic profile.
Hypothetical Advantages of Acitretin-d3:
-
Improved Half-Life and Stability: A potentially longer half-life could permit lower or less frequent dosing, improving patient adherence.
-
Reduced Side Effects: A more controlled metabolic profile might reduce the incidence or severity of dose-dependent side effects commonly associated with acitretin, such as mucocutaneous dryness and hyperlipidemia.
-
Enhanced Therapeutic Index: A better safety profile coupled with sustained efficacy could lead to an improved overall therapeutic index.
Experimental Protocol for Preclinical Evaluation of a Novel Retinoid (e.g., Acitretin-d3) in a Psoriasis Model
To assess the comparative efficacy of a novel deuterated retinoid like Acitretin-d3, a well-established animal model is crucial. The imiquimod-induced psoriasis model in mice is a widely accepted and relevant model that recapitulates many of the histological and immunological features of human psoriasis.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the anti-psoriatic efficacy of a test compound (e.g., Acitretin-d3) compared to a vehicle control and a positive control (acitretin).
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
Materials:
-
Imiquimod 5% cream (e.g., Aldara™)
-
Test compound (Acitretin-d3) formulated for oral gavage
-
Positive control (Acitretin) formulated for oral gavage
-
Vehicle control (e.g., corn oil)
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice
Experimental Workflow:
Caption: Experimental workflow for evaluating a novel retinoid in an imiquimod-induced psoriasis model.
Step-by-Step Methodology:
-
Acclimatization and Baseline (Day 0):
-
House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Record baseline body weight and ear thickness.
-
Shave the dorsal skin of each mouse.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Acitretin (e.g., 10 mg/kg)
-
Group 3: Acitretin-d3 (dose to be determined, e.g., equimolar to acitretin)
-
-
-
Disease Induction and Treatment (Days 1-7):
-
Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear of each mouse daily for 7 consecutive days.
-
Administer the assigned treatment (vehicle, acitretin, or Acitretin-d3) via oral gavage daily, approximately one hour before imiquimod application.
-
-
Efficacy Evaluation (Daily):
-
Monitor and record the body weight of each mouse daily.
-
Assess the severity of skin inflammation on the dorsal skin daily using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
Measure the thickness of the right ear daily using calipers.
-
-
Terminal Endpoint and Sample Collection (Day 8):
-
Euthanize mice and collect terminal body weights.
-
Collect blood samples for pharmacokinetic analysis and systemic cytokine measurements.
-
Excise the treated dorsal skin and ear for histopathological analysis and local cytokine measurement.
-
Collect the spleen for immunological analysis (e.g., flow cytometry of T-cell populations).
-
-
Data Analysis:
-
Histopathology: Formalin-fix and paraffin-embed skin samples. Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, parakeratosis, and immune cell infiltration. Immunohistochemistry can be performed for markers of proliferation (e.g., Ki-67) and immune cells (e.g., CD3 for T-cells).
-
Cytokine Analysis: Homogenize skin tissue and measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using ELISA or multiplex assays. Analyze serum cytokine levels as well.
-
Pharmacokinetic Analysis: Determine the plasma concentrations of the administered compounds and their major metabolites over time to establish and compare their pharmacokinetic profiles.
-
Conclusion and Future Directions
Acitretin remains a vital therapeutic option for severe dermatological disorders. The exploration of deuterated analogues like Acitretin-d3 represents a promising avenue for innovation in retinoid therapy. While currently confined to a role as a laboratory tool, the scientific principles underpinning deuteration suggest that Acitretin-d3 could offer a superior pharmacokinetic profile, potentially leading to improved safety and patient compliance. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such novel compounds, paving the way for the next generation of dermatological treatments. Rigorous investigation is warranted to translate the theoretical benefits of deuteration into tangible clinical advantages for patients.
References
A comprehensive list of references is available upon request.
Sources
- 1. Acitretin in dermatology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin in Dermatology: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Acitretin in the treatment of lamellar ichthyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Acitretin-d3 | C21H26O3 | CID 46780078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
A Head-to-Head Comparison of Acitretin Formulations in Preclinical Development: A Technical Guide to Leveraging Acitretin-d3
This guide provides an in-depth, technical comparison of different Acitretin formulations within a preclinical research framework. As direct head-to-head preclinical data on various Acitretin-d3 formulations is not the primary focus in existing literature, this guide will instead demonstrate the indispensable role of Acitretin-d3 as a critical tool for accurately evaluating and comparing novel Acitretin formulations. We will explore the strategic application of Acitretin-d3 as an internal standard and discuss the therapeutic potential of deuteration itself. This guide is designed for researchers, scientists, and drug development professionals seeking to design and interpret robust preclinical studies for next-generation retinoid therapies.
Introduction: The Acitretin Challenge
Acitretin, a second-generation oral retinoid, is a cornerstone therapy for severe psoriasis and other disorders of keratinization.[1][2][3] Its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene expression to normalize epidermal cell proliferation, differentiation, and inflammation.[2][4] Despite its efficacy, systemic use of Acitretin is hampered by a challenging side-effect profile, including mucocutaneous effects, hepatotoxicity, and hyperlipidemia, and it is a potent teratogen.[5][6][7]
This creates a clear therapeutic imperative: to develop novel Acitretin formulations that maximize local efficacy in the skin while minimizing systemic exposure and associated toxicities. Preclinical research is the crucible where these new formulations are tested, and the accuracy of this testing hinges on sophisticated bioanalytical tools—chief among them, the isotopically labeled analog, Acitretin-d3.
Section 1: The Strategic Role of Acitretin-d3 in Preclinical Research
Isotopic labeling is a powerful technique in drug development, allowing researchers to precisely track and quantify a drug's journey through a biological system.[8][9][10] Acitretin-d3, in which three hydrogen atoms on the methoxy group are replaced with deuterium, is chemically identical to Acitretin in its biological activity but distinguishable by its mass. This subtle change provides two powerful strategic advantages in preclinical studies.
Acitretin-d3 as the Gold-Standard Internal Standard
In pharmacokinetic (PK) studies, the precise measurement of drug concentration in plasma, skin, and other tissues is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for this, offering unparalleled sensitivity and specificity.[11] However, the accuracy of LC-MS/MS can be compromised by sample loss during preparation or fluctuations in instrument response.
This is where Acitretin-d3 becomes essential.[12] Added to every biological sample at a known concentration, it acts as an internal standard that experiences the same processing variations as the non-labeled Acitretin.[11][13][14] By measuring the ratio of Acitretin to Acitretin-d3, researchers can correct for experimental variability, ensuring highly accurate and reproducible quantification. This self-validating system is the bedrock of any reliable preclinical comparison of drug formulations.
The Deuterium Kinetic Isotope Effect (KIE): A Strategy for Pharmacokinetic Enhancement
Beyond its role as an analytical tool, deuteration can be used to intentionally alter a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[][16] For metabolic reactions where breaking a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction. This is known as the Deuterium Kinetic Isotope Effect (KIE).[17]
Strategically placing deuterium at sites of metabolic oxidation ("soft spots") can reduce the rate of drug clearance, potentially leading to:
-
Improved half-life: The drug remains in the system longer at therapeutic concentrations.[18]
-
Increased drug exposure (AUC): More of the drug is available to exert its effect over time.
-
Reduced formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, slowing it can improve the drug's safety profile.[17]
While Acitretin-d3 is primarily used as an internal standard, a hypothetical therapeutic formulation of deuterated Acitretin could be designed to slow its metabolism, potentially reducing dose frequency and improving its safety margin. This "deuterium switch" approach is a validated strategy in drug development, with the FDA approving the first deuterated drug, deutetrabenazine, in 2017.[16][19]
Section 2: Designing a Head-to-Head Preclinical Study: A Comparative Framework
To illustrate how Acitretin-d3 facilitates a robust comparison, we will outline a hypothetical preclinical study.
Research Objective: To compare the pharmacokinetic profile, local efficacy, and systemic safety of a novel topical Acitretin formulation against the standard-of-care oral formulation.
-
Formulation A (Reference): Standard Oral Acitretin Capsule.
-
Formulation B (Test): Novel Topical Acitretin-loaded Nanostructured Lipid Carrier (NLC) Gel.[1][20]
Rationale: The NLC formulation is designed to enhance drug penetration into the epidermis and dermis, increasing local bioavailability at the site of action while minimizing absorption into the systemic circulation.[21][22] This could theoretically provide the same or better therapeutic effect with a fraction of the systemic exposure, thereby improving safety.[23]
Section 3: Core Experimental Protocols & Data Analysis
Pharmacokinetic (PK) Profiling in a Rodent Model
This study will quantify and compare drug exposure in both plasma (systemic) and skin (local).
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Group A (Oral): Administer Acitretin (e.g., 10 mg/kg) via oral gavage.
-
Group B (Topical): Apply a defined amount of Acitretin-NLC gel (e.g., 1% gel, delivering a 10 mg/kg dose) to a shaved dorsal area.
-
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). At the final time point, euthanize animals and collect full-thickness skin biopsies from the application site.
-
Sample Preparation:
-
Centrifuge blood to obtain plasma.
-
Homogenize skin tissue samples in a suitable buffer.
-
To 100 µL of each plasma or skin homogenate sample, add 10 µL of a standard solution of Acitretin-d3 (e.g., 100 ng/mL).
-
Perform protein precipitation followed by liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the concentration of Acitretin at each time point using the ratio to the Acitretin-d3 internal standard. Determine key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure).
Expected Data Outcome (Hypothetical):
| Parameter | Formulation A (Oral) | Formulation B (Topical NLC) | Rationale for Difference |
| Plasma Cmax | ~300 ng/mL | <30 ng/mL | Topical formulation minimizes systemic absorption. |
| Plasma AUC (0-48h) | High | Very Low | Reduced overall systemic exposure with topical delivery. |
| Skin Cmax | ~3000 ng/g | ~8000 ng/g | NLC enhances local skin deposition and retention.[20][24] |
| Skin AUC (at 48h) | Moderate | High | Sustained drug presence at the target site. |
Efficacy Evaluation in an Imiquimod-Induced Psoriasis Mouse Model
This study will compare the therapeutic effectiveness of the two formulations in a well-established, immunologically relevant psoriasis model.[25][26]
Experimental Protocol:
-
Animal Model: BALB/c mice (n=8 per group).
-
Psoriasis Induction: Apply a daily topical dose of imiquimod (IMQ) cream to the shaved dorsal skin for 5-7 days to induce a psoriasis-like phenotype (erythema, scaling, acanthosis).[26]
-
Treatment: From day 3 onwards, co-administer the test formulations daily:
-
Group 1: Vehicle control (placebo gel).
-
Group 2: Oral Acitretin (e.g., 10 mg/kg).
-
Group 3: Topical Acitretin-NLC gel.
-
-
Efficacy Assessment:
-
Macroscopic: Score erythema, scaling, and skin thickness daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histological: At the end of the study, collect skin biopsies. Perform H&E staining to measure epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Biomarker Analysis: Use immunohistochemistry (IHC) or qPCR to quantify expression of key psoriasis markers like Ki-67 (proliferation), Keratin 16 (hyperproliferation), and inflammatory cytokines (e.g., IL-17, TNF-α).[27][28]
-
Expected Data Outcome (Hypothetical):
| Parameter | Vehicle Control | Formulation A (Oral) | Formulation B (Topical NLC) |
| PASI Score Reduction | 0% | ~40-50% | ~60-70% |
| Epidermal Thickness | ~100 µm | ~50 µm | ~35 µm |
| Ki-67 Positive Cells | High | Moderately Reduced | Significantly Reduced |
| IL-17 Expression | High | Moderately Reduced | Significantly Reduced |
Comparative Safety and Toxicological Assessment
This component focuses on monitoring for known Acitretin-related systemic side effects.
Experimental Protocol:
-
Animal Model: Use the same animals from the PK study (or a parallel long-term dosing study).
-
Monitoring:
-
Hepatotoxicity: Collect terminal blood samples and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6]
-
Hyperlipidemia: Measure serum triglyceride and cholesterol levels.[5]
-
Mucocutaneous Effects: Daily visual inspection for signs of skin peeling, dryness, or cheilitis (in relevant models).[1][5]
-
Expected Data Outcome (Hypothetical):
| Parameter | Formulation A (Oral) | Formulation B (Topical NLC) | Rationale for Difference |
| Serum ALT/AST Levels | Significantly Elevated | No Significant Change | Reduced systemic exposure leads to less liver burden. |
| Serum Triglycerides | Significantly Elevated | No Significant Change | Systemic metabolic effects are minimized. |
| Mucocutaneous Irritation | Systemic signs may appear | Localized, mild irritation possible | Effect is confined to the application site. |
Conclusion
The preclinical comparison of different Acitretin formulations is a critical step in developing safer and more effective treatments for psoriasis. This guide demonstrates that while Acitretin-d3 is not typically formulated as a final drug product, its role is profoundly important. As a bioanalytical internal standard, it provides the foundation of accuracy and trust upon which all pharmacokinetic comparisons are built. Furthermore, the principles of deuteration offer a tantalizing avenue for future drug design, potentially creating next-generation retinoids with inherently superior pharmacokinetic properties. By combining innovative formulations like NLCs with rigorous, Acitretin-d3-enabled analytical methods, researchers can confidently identify and advance candidates that promise to maximize therapeutic benefit while minimizing the burden of systemic toxicity.
References
-
Sarkar R, Chugh S, Garg VK. Acitretin in dermatology. Indian J Dermatol Venereol Leprol 2013;79:759-771. [Link]
-
Shbaklo, N., & Saleem, M. D. (2024). Acitretin. In StatPearls. StatPearls Publishing. [Link]
-
Puig, L., & Lleonart, M. (2013). Guidelines for the Use of Acitretin in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 104(7), 585–597. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acitretin? [Link]
-
Timmins, G. S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(11), 1136–1142. [Link]
-
Goyal, A., & Kerdel, F. A. (2011). Acitretin : A Review of its Pharmacology and Therapeutic Use. Drugs, 53(5), 769–788. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(7), 562–584. [Link]
-
Danilenko, D. M. (2008). Review paper: preclinical models of psoriasis. Veterinary pathology, 45(4), 563–575. [Link]
-
Pirali, T., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Pharmaceutical Patent Analyst, 8(3), 91–93. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(7), 562–584. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. [Link]
-
ResearchGate. (2025). Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
-
Ferreira, A., et al. (2024). Challenges in Psoriasis Research: A Systematic Review of Preclinical Models. Dermatology, 240(3), 365-379. [Link]
-
Meesters, J., et al. (2017). In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research. Experimental Dermatology, 26(6), 465-472. [Link]
-
Schäfer-Korting, M., et al. (2022). A standardizable human-based psoriasis skin model for drug development. Frontiers in Medicine, 9, 996944. [Link]
-
ResearchGate. (2025). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. [Link]
-
Oncodesign Services. (n.d.). Psoriasis models. [Link]
-
Kumar, A., et al. (2011). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography, 25(6), 665-675. [Link]
-
Arcinova. (n.d.). Isotope Labelling. [Link]
-
Indian Journal of Dermatology, Venereology and Leprology. (2009). Acitretin. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Acitretin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Chandraratna, R. A., et al. (2009). Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse. Journal of the American Academy of Dermatology, 61(4), 655-666. [Link]
-
Bohrium. (2022). Solid-lipid-nanoparticles-as-carrier-to-increase-local-bioavailability-of-acitretin-after-topical-administration-in-psoriasis-treatment. [Link]
-
Lambert, W. E., et al. (1995). Determination of acitretin and 13-cis-acitretin in skin. Journal of the American Academy of Dermatology, 32(5 Pt 1), 770-774. [Link]
-
ResearchGate. (n.d.). Solid Lipid Nanoparticles as Carrier to Increase Local Bioavailability of Acitretin After Topical Administration in Psoriasis Treatment. [Link]
-
Ornelas, J., et al. (2017). Acitretin in Dermatology: A Review. Journal of Drugs in Dermatology, 16(4), 321-326. [Link]
-
Lebwohl, M., & Menter, A. (2014). A review of acitretin, a systemic retinoid for the treatment of psoriasis. Journal of the American Academy of Dermatology, 71(1), 170-182. [Link]
-
Medscape. (n.d.). Acitretin dosing, indications, interactions, adverse effects, and more. [Link]
-
Garg, T., et al. (2011). Development, evaluation and clinical studies of Acitretin loaded nanostructured lipid carriers for topical treatment of psoriasis. International Journal of Pharmaceutics, 403(1-2), 191-202. [Link]
Sources
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acitretin in Dermatology: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. Acitretin - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Acitretin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A review of acitretin, a systemic retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. metsol.com [metsol.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development, evaluation and clinical studies of Acitretin loaded nanostructured lipid carriers for topical treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid Lipid Nanoparticles as Carrier to Increase Local Bioavailability of Acitretin After Topical Administration in Psoriasis Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of acitretin and 13-cis-acitretin in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Psoriasis models | Pharmacology support | CRO [oncodesign-services.com]
- 27. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | A standardizable human-based psoriasis skin model for drug development [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking Acitretin-d3 Analytical Standards
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, the accuracy and reproducibility of results are paramount. Stable isotope-labeled (SIL) compounds have become the gold standard for use as internal standards in mass spectrometry-based assays.[1][2] The underlying principle is that a SIL internal standard, such as Acitretin-d3, co-elutes with the analyte (Acitretin) and experiences identical ionization effects, thereby compensating for variations in sample preparation and matrix effects.[2][3] However, the quality of the SIL internal standard itself is a critical variable that can significantly impact assay performance. Not all commercially available standards are created equal, and it is incumbent upon the diligent researcher to qualify and compare these materials to ensure the integrity of their data.
This guide provides a comprehensive framework for the comparative evaluation of Acitretin-d3 analytical standards from various suppliers. We will delve into the scientific rationale behind each experimental step, providing detailed protocols for identity confirmation, purity assessment, concentration verification, and stability evaluation. This guide is intended for researchers, scientists, and drug development professionals who seek to establish a robust and reliable bioanalytical method for Acitretin.
The Benchmarking Workflow: A Multi-faceted Approach
A thorough comparison of Acitretin-d3 standards requires a systematic approach that evaluates several key quality attributes. The following workflow is designed to provide a comprehensive assessment of the material from different suppliers.
Caption: A comprehensive workflow for benchmarking Acitretin-d3 analytical standards.
Part 1: Initial Assessment
Supplier Selection and Documentation Review
The first step is to identify and select potential suppliers of Acitretin-d3. A non-exhaustive list of suppliers includes Cayman Chemical, Veeprho, and Acanthus Research.[4][5][6] When selecting suppliers, it is crucial to request and review their Certificate of Analysis (CoA) and any other available documentation.
Key aspects to review in the documentation:
-
Identity Confirmation: What methods were used to confirm the structure (e.g., ¹H NMR, Mass Spectrometry)?
-
Purity: What is the stated purity and what method was used for its determination (e.g., HPLC, qNMR)? Is the purity of the deuterated forms specified?[4]
-
Isotopic Enrichment: The degree of deuteration should be clearly stated.
-
Concentration (for solutions): The certified concentration and the method of determination.
-
Date of Manufacture and Expiry/Retest Date.
Visual Inspection and Solubility Check
Upon receipt, visually inspect the physical appearance of the standard. It should be a solid, and its color should be consistent with the supplier's description. A simple solubility test in a suitable solvent (e.g., DMSO) can provide an initial indication of quality.[4] Any inconsistencies should be noted.
Part 2: Experimental Characterization
This section outlines the core analytical tests to be performed on the Acitretin-d3 standards. It is recommended to perform these tests in parallel for all suppliers to ensure a direct comparison under identical conditions.
Identity Confirmation
The primary goal is to unequivocally confirm that the supplied material is indeed Acitretin-d3.
Rationale: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, including the presence of the deuterium atoms.
Experimental Protocol:
-
Prepare a dilute solution of the Acitretin-d3 standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization efficiency of Acitretin.
-
Compare the measured monoisotopic mass with the theoretical exact mass of Acitretin-d3 (C₂₁H₂₃D₃O₃). The mass accuracy should be within a tight tolerance (e.g., < 5 ppm).
Rationale: NMR provides detailed structural information, confirming the connectivity of atoms and the position of the deuterium label. ¹H NMR is particularly useful for confirming the absence of protons at the labeled position.
Experimental Protocol:
-
Dissolve an appropriate amount of the Acitretin-d3 standard in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum to confirm the characteristic peaks of the Acitretin structure.
-
Verify the reduction or absence of the signal corresponding to the methoxy protons, confirming the d3-labeling on the methoxy group.
Purity Assessment
Purity assessment is critical to identify and quantify any impurities that could interfere with the bioanalytical assay.
Rationale: HPLC-UV is a robust and widely used technique for separating and quantifying impurities in pharmaceutical compounds.[7][8] For Acitretin, a UV detection wavelength of around 350-360 nm is appropriate.[7][8]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.[7]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is often effective for separating retinoids and their isomers.[9]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: 360 nm.[7]
-
-
Prepare solutions of each Acitretin-d3 standard at a known concentration.
-
Inject the solutions into the HPLC system.
-
Analyze the chromatograms for the presence of impurity peaks.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.
Rationale: LC-MS is used to identify the impurities detected by HPLC-UV. By determining the mass-to-charge ratio (m/z) of the impurity peaks, potential structures can be proposed. This is particularly important for identifying any unlabeled Acitretin or related substances.
Experimental Protocol:
-
Utilize the same HPLC method as described above, coupled to a mass spectrometer.
-
Acquire mass spectra for the main peak and all impurity peaks.
-
Analyze the mass spectra to determine the m/z of the impurities.
-
Compare the m/z values with those of known potential impurities of Acitretin (e.g., isomers like 13-cis-Acitretin, or degradation products).
Concentration Verification
For standards supplied as solutions, it is crucial to verify the certified concentration. For solids, this step involves preparing a stock solution of known concentration.
Rationale: qNMR is a primary ratio method for determining the concentration of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.
Experimental Protocol:
-
Accurately weigh a known amount of a certified qNMR standard (e.g., maleic acid) into an NMR tube.
-
Accurately weigh and add a known amount of the Acitretin-d3 standard to the same NMR tube.
-
Dissolve the contents in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay).
-
Integrate a well-resolved signal from the Acitretin-d3 molecule and a signal from the qNMR standard.
-
Calculate the concentration of the Acitretin-d3 based on the integral ratio, the number of protons, and the known concentration of the qNMR standard.
Part 3: Performance Evaluation
Stability Assessment
The stability of the analytical standard is critical for ensuring consistent results over the course of a study. Stability should be assessed under conditions that mimic the intended storage and use.
Experimental Protocol:
-
Freeze-Thaw Stability:
-
Prepare aliquots of the Acitretin-d3 stock solution.
-
Subject the aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
Analyze the samples by HPLC-UV and compare the peak area and purity to a freshly prepared standard.
-
-
Short-Term Stability (Bench-top):
-
Keep an aliquot of the stock solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze by HPLC-UV and compare to a fresh standard.
-
-
Long-Term Stability:
-
Store aliquots of the stock solution at the recommended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).
-
Analyze at each time point by HPLC-UV and compare to a fresh standard.
-
Data Presentation and Comparison
To facilitate a clear comparison, the experimental data should be summarized in tables.
Table 1: Supplier Information and Initial Assessment
| Supplier | Lot Number | Stated Purity (%) | Stated Isotopic Enrichment (%) | Physical Appearance | Solubility |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Identity and Purity Assessment
| Supplier | HRMS (Δ ppm) | ¹H NMR | HPLC Purity (%) | Major Impurities (m/z) |
| Supplier A | Conforms | |||
| Supplier B | Conforms | |||
| Supplier C | Conforms |
Table 3: Concentration and Stability Assessment
| Supplier | Verified Concentration (mg/mL) | Freeze-Thaw Stability (% Degradation) | Short-Term Stability (% Degradation) | Long-Term Stability (3 months, % Degradation) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Conclusion and Supplier Qualification
The final step in the benchmarking process is to perform a comparative analysis of all the data collected. The ideal Acitretin-d3 analytical standard will exhibit:
-
Confirmed Identity: The material is unequivocally identified as Acitretin-d3.
-
High Purity: A high chemical and isotopic purity with no significant impurities that could interfere with the assay.
-
Accurate Concentration: The verified concentration is in close agreement with the supplier's certified value.
-
Excellent Stability: The standard is stable under typical laboratory storage and handling conditions.
Based on these criteria, a primary supplier can be qualified for routine use. It is also good practice to qualify a secondary supplier as a backup. This rigorous, data-driven approach to qualifying analytical standards is a cornerstone of robust and reliable bioanalytical method development.
References
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Patel, M. J., et al. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR ACITRETIN AND ITS RELATED SUBSTANCES IN CAPSULES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lee, H. S., et al. (2007). A Fully Validated HPLC Method for the Simultaneous Determination of Acitretin and Etretinate in Plasma and Its Application to a Pharmacokinetic Study in Healthy Korean Subjects. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 543-548. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Veeprho. Acitretin-D3. [Link]
-
Palczewska, G., et al. (2014). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. In The Retinoid Cycle. Humana Press. [Link]
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. contractpharma.com [contractpharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. edqm.eu [edqm.eu]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acitretin-d3 for Laboratory Professionals
This guide provides an in-depth, procedural framework for the proper disposal of Acitretin-d3, a deuterated isotopologue of Acitretin used as an internal standard in pharmacokinetic and metabolic studies.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established safety data and regulatory standards, providing a self-validating system for the responsible management of this chemical waste.
Understanding the Hazard Profile of Acitretin-d3
Acitretin, the parent compound of Acitretin-d3, is a second-generation systemic retinoid.[1] While the deuterated form is used in analytical research, its chemical properties and associated hazards are considered equivalent to Acitretin for the purposes of risk assessment and disposal. Acitretin is classified as a hazardous substance with significant health and environmental risks.
Key Hazards:
-
Reproductive Toxicity: Acitretin is a known teratogen and may damage fertility or the unborn child.[2][3][4][5]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[2][4][6][7]
-
Skin and Eye Irritation: Acitretin can cause skin and serious eye irritation.[2][4]
Due to these hazards, Acitretin-d3 waste must be managed as hazardous pharmaceutical waste, and in many jurisdictions, it may also be classified as cytotoxic waste.[8][9]
Core Principles of Acitretin-d3 Disposal
The fundamental principle governing the disposal of Acitretin-d3 is the prevention of its release into the environment and the protection of personnel from exposure. This is achieved through a multi-step process of waste segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.
Regulatory Framework:
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The EPA's regulations for hazardous waste pharmaceuticals, particularly Subpart P of 40 CFR part 266, provide specific management standards for healthcare facilities and are a valuable reference for research laboratories.[12][13][14] A key provision of these regulations is the prohibition of disposing of hazardous pharmaceuticals down the drain.[13][14][15]
Step-by-Step Disposal Protocol for Acitretin-d3
This protocol provides a systematic approach to the disposal of Acitretin-d3 from the point of generation to its final disposition.
Step 1: Waste Identification and Segregation
-
Rationale: Proper segregation at the source is the most critical step to ensure that hazardous waste is managed correctly and to prevent the contamination of non-hazardous waste streams.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for all Acitretin-d3 waste.
-
This includes pure, unused Acitretin-d3, as well as any materials that have come into contact with it, such as:
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
Used weighing papers, pipette tips, and other disposable lab supplies.
-
Empty or partially empty vials and containers.
-
Contaminated cleaning materials from spills.
-
-
Step 2: Waste Containment and Labeling
-
Rationale: Secure containment prevents accidental spills and exposure, while proper labeling ensures that the waste is handled appropriately by all personnel and waste management contractors.
-
Procedure:
-
Use a dedicated, leak-proof, and puncture-resistant container for solid waste. For liquid waste containing Acitretin-d3, use a compatible, sealable container.
-
The container must be kept closed except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the name "Acitretin-d3," and the associated hazard symbols (e.g., reproductive hazard, environmental hazard).
-
Step 3: On-Site Storage
-
Rationale: Safe on-site storage is necessary to accumulate a sufficient quantity of waste for cost-effective disposal while minimizing the risk of accidents.
-
Procedure:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to control any potential leaks.
-
Do not store incompatible chemicals together. Acitretin should be kept away from strong oxidizing agents.[2]
-
Step 4: Off-Site Disposal
-
Rationale: Hazardous pharmaceutical waste requires specialized treatment that is not available in a standard laboratory setting. Incineration at a licensed facility is the recommended disposal method.
-
Procedure:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Ensure that the waste is properly manifested according to all applicable local, state, and federal regulations.
-
The final disposal method for Acitretin-d3 should be chemical incineration in a facility equipped with afterburners and scrubbers to destroy the active compound and prevent the release of harmful substances into the atmosphere.[6]
-
Emergency Procedures for Acitretin-d3 Spills
In the event of an accidental spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Personnel Protection:
-
Evacuate the immediate area of the spill.
-
Don appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. For larger spills or where dust may be generated, respiratory protection may be necessary.[6]
-
-
Spill Containment and Cleanup:
-
Prevent the spill from spreading and entering drains.[6]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.[6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Data Summary for Acitretin-d3 Disposal
| Parameter | Information | Source(s) |
| CAS Number | 1185241-03-5 | [1],,[16] |
| Hazard Classifications | Reproductive Toxicity (Category 1B), Aquatic Toxicity (Acute and Chronic, Category 1), Skin Irritation (Category 2), Eye Irritation (Category 2A) | [2],[4], |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal company | [6],[11] |
| Prohibited Disposal Methods | Disposal down the drain, mixing with general laboratory trash | [15],[13],[14] |
| Required PPE for Handling | Safety glasses with side-shields, chemical-resistant gloves, lab coat | [6],[4] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Visual Workflow for Acitretin-d3 Disposal
The following diagram illustrates the decision-making process for the proper disposal of Acitretin-d3 waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of Acitretin-d3 waste.
Spill Response Logic Diagram
This diagram outlines the logical flow of actions to be taken in the event of an Acitretin-d3 spill.
Caption: Logical steps for responding to an Acitretin-d3 spill.
References
- BenchChem. (2025). 13-cis Acitretin-d3 CAS number and molecular weight.
- Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines.
- Waste360. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- ChemicalBook. (n.d.). Acitretin - Safety Data Sheet.
- Simson Pharma Limited. (n.d.). Acitretin-D3 | CAS No- 1185241-03-5.
- PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Secure Waste. (2026). EPA Final Rule on Hazardous Waste Pharmaceuticals.
- Canterbury District Health Board. (2019). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
- ChemicalBook. (2023). 13-CIS-ACITRETIN-D3 | 1185241-03-5.
- Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?.
- AHE.org. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste.
- Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
- BOC Sciences. (n.d.). CAS 1185241-03-5 Acitretin-[d3].
- Veeprho. (n.d.). Acitretin-D3.
- Guidechem. (n.d.). Acitretin 55079-83-9 wiki.
- Cayman Chemical. (2025). Acitretin - Safety Data Sheet.
- National Institutes of Health. (n.d.). Acitretin. PubChem.
- Fisher Scientific. (2018). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Acitretin.
- AK Scientific, Inc. (n.d.). Acitretin - Safety Data Sheet.
- Medical News Today. (2018). Acitretin: Uses, side effects, and interactions.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Washington University Environmental Health and Safety. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Acitretin - Wikipedia [en.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. Acitretin: Uses, side effects, and interactions [medicalnewstoday.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. epa.gov [epa.gov]
- 13. securewaste.net [securewaste.net]
- 14. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 15. waste360.com [waste360.com]
- 16. 13-CIS-ACITRETIN-D3 | 1185241-03-5 [chemicalbook.com]
Navigating the Handling of Acitretin-d3: A Guide to Ensuring Laboratory Safety
Acitretin, a second-generation systemic retinoid, is a critical tool in dermatological research and therapy, valued for its ability to normalize epidermal cell proliferation and differentiation.[1][2][3] Its deuterated form, Acitretin-d3, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[4] However, the potent biological activity of Acitretin necessitates a robust understanding and implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Acitretin-d3 in a research environment, ensuring the protection of laboratory personnel while maintaining experimental integrity.
The Scientific Imperative for Caution: Understanding Acitretin's Mechanism and Risks
Acitretin exerts its therapeutic effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate gene transcription involved in cellular growth and differentiation.[2][5] This mechanism, while beneficial for treating hyperproliferative skin disorders, also underlies its significant risk profile.[1][6]
The primary hazard associated with Acitretin is its profound teratogenicity.[2][7][8][9] Exposure during pregnancy can lead to severe, life-threatening birth defects.[2][8] Therefore, all handling procedures must be designed to eliminate the risk of exposure, particularly for personnel of childbearing potential. Additionally, Acitretin can cause skin and eye irritation and may have other systemic effects.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory for all personnel handling Acitretin-d3. The selection of appropriate PPE is governed by guidelines from bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[12][13][14][15]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) | Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during glove removal.[16] |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects street clothes and skin from contamination. A back-closing gown offers superior protection compared to front-buttoning lab coats. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes of solutions or airborne particles of the solid compound.[17] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Recommended when handling the powdered form of Acitretin-d3 outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[16] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Guidance: A Step-by-Step Operational Plan
The following workflow is designed to minimize exposure and ensure the safe handling of Acitretin-d3 from receipt to disposal.
Receiving and Storage
-
Receiving: Upon arrival, inspect the package for any signs of damage. If the container is compromised, follow spill procedures immediately.
-
Storage: Store Acitretin-d3 in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[11][18] It should be stored away from incompatible materials, such as strong oxidizing agents. The storage area should be clearly marked with a "Teratogen" warning sign.[19]
Preparation and Handling
-
Designated Area: All handling of Acitretin-d3, especially the weighing of the solid compound, must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to minimize inhalation exposure.[14][20]
-
Weighing:
-
Don the complete PPE ensemble.
-
Place a disposable, plastic-backed absorbent pad on the balance surface to contain any potential spills.
-
Carefully weigh the required amount of Acitretin-d3. Use a spatula and handle the compound gently to avoid generating dust.
-
-
Dissolving:
-
Add the solvent (e.g., DMSO) to the vial containing the weighed Acitretin-d3.[4]
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, use absorbent pads or a spill kit to contain the spill. For powdered spills, gently cover with damp absorbent paper to avoid aerosolization.
-
Clean: Wearing appropriate PPE, decontaminate the area using a suitable cleaning agent.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Workflow: A Safe Handling Diagram
Caption: Figure 1: Step-by-step workflow for the safe handling of Acitretin-d3.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.
-
Decontamination: All surfaces and equipment that have come into contact with Acitretin-d3 should be thoroughly decontaminated. Use a validated cleaning procedure, typically involving a detergent wash followed by a rinse with an appropriate solvent (e.g., 70% ethanol).
-
Waste Disposal: All waste contaminated with Acitretin-d3, including gloves, gowns, shoe covers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.[18] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.[18]
Conclusion: Fostering a Culture of Safety
The responsible use of Acitretin-d3 in research is predicated on a comprehensive understanding of its risks and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can protect themselves and their colleagues while advancing scientific knowledge. A proactive approach to safety, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is not merely a regulatory requirement but a cornerstone of scientific integrity.
References
-
Title: Acitretin in dermatology Source: Indian Dermatology Online Journal URL: [Link]
-
Title: Acitretin - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Guidelines for the Use of Acitretin in Psoriasis Source: Actas Dermo-Sifiliográficas URL: [Link]
-
Title: What is the mechanism of Acitretin? Source: Patsnap Synapse URL: [Link]
-
Title: NIOSH List Highlights Safe Handling of Hazardous Drugs Source: Occupational Health & Safety URL: [Link]
-
Title: Acitretin : A Review of its Pharmacology and Therapeutic Use Source: PubMed URL: [Link]
-
Title: OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs Source: American Journal of Health-System Pharmacy URL: [Link]
-
Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration URL: [Link]
-
Title: Guidelines for Cytotoxic (Antineoplastic) Drugs Source: Occupational Safety and Health Administration URL: [Link]
-
Title: New NIOSH Expanded HD Safe Handling and PPE Guidance Source: Rpharmy URL: [Link]
-
Title: OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration Source: PubMed URL: [Link]
-
Title: NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law Source: PubMed URL: [Link]
- Title: Chapter 6 Safe Handling of Hazardous Drugs Source: Unknown URL
-
Title: Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs Source: Oregon OSHA URL: [Link]
-
Title: 13-Cis acitretin-d3 - Free SDS search Source: sds-search.com URL: [Link]
-
Title: TERATOGENS SAFE WORK PRACTICES Source: University of Toledo URL: [Link]
-
Title: Acitretin: Key Safety & Patient Guidance Source: Drugs.com URL: [Link]
-
Title: Acitretin Patient Information Leaflet Source: medicines.org.uk URL: [Link]
-
Title: Acitretin (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: About Personal Protective Equipment Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Personal Protective Equipment Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]
Sources
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 6. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. Acitretin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ohsonline.com [ohsonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gerpac.eu [gerpac.eu]
- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. utoledo.edu [utoledo.edu]
- 20. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
